5-Aminopyridazin-3(2h)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-3-1-4(8)7-6-2-3/h1-2H,(H3,5,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSOXUAUMZKRAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NNC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90297104 | |
| Record name | 5-aminopyridazin-3(2h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90297104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89033-30-7 | |
| Record name | 89033-30-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114060 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-aminopyridazin-3(2h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90297104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-2,3-dihydropyridazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Aminopyridazin-3(2h)-one synthesis from mucochloric acid
An In-Depth Technical Guide to the Synthesis of 5-Aminopyridazin-3(2H)-one from Mucochloric Acid
This technical guide provides a comprehensive overview of a feasible synthetic pathway for this compound, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available mucochloric acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Synthetic Strategy Overview
The synthesis of this compound from mucochloric acid can be strategically achieved in a three-step sequence. The core of this approach involves the initial formation of the pyridazinone ring system, followed by the sequential introduction of the amino group and removal of a halogen.
The proposed synthetic pathway is as follows:
-
Step 1: Synthesis of 4,5-Dichloropyridazin-3(2H)-one. This initial step involves the cyclization of mucochloric acid with a hydrazine source to form the chlorinated pyridazinone core.
-
Step 2: Selective Amination to 5-Amino-4-chloropyridazin-3(2H)-one. The subsequent step focuses on the regioselective nucleophilic substitution of one of the chlorine atoms with an amino group.
-
Step 3: Catalytic Dechlorination to this compound. The final step involves the removal of the remaining chlorine atom to yield the target compound.
Experimental Protocols
Step 1: Synthesis of 4,5-Dichloropyridazin-3(2H)-one
This procedure is adapted from established methods for the synthesis of dichloropyridazones from mucochloric acid.[1][2]
Methodology:
-
A solution of mucochloric acid (3.9 g) in water is prepared in a reaction vessel equipped with a stirrer.
-
The solution is warmed to a temperature between 80-100°C.
-
A mixture of hydrazine sulfate (3.1 g) and sodium acetate (3.0 g) is added to the heated solution.
-
The reaction mixture is stirred at this temperature, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled, leading to the precipitation of a solid.
-
The solid product is collected by filtration, washed with cold water, and then recrystallized from water to yield pure 4,5-dichloro-3-pyridazone.
| Parameter | Value | Reference |
| Mucochloric Acid | 3.9 g | [1] |
| Hydrazine Sulfate | 3.1 g | [1] |
| Sodium Acetate | 3.0 g | [1] |
| Reaction Temperature | 80-100°C | [1] |
| Expected Yield | ~3.0 g | [1] |
| Melting Point | 199-200°C | [1] |
Step 2: Selective Amination to 5-Amino-4-chloropyridazin-3(2H)-one
The regioselective amination at the 5-position is based on procedures for analogous compounds.[3]
Methodology:
-
4,5-Dichloropyridazin-3(2H)-one is placed in a high-pressure autoclave.
-
A 20% aqueous solution of ammonia is added to the vessel.
-
The autoclave is sealed, and the mixture is heated to a temperature of 100-110°C with constant stirring.
-
The reaction is maintained at this temperature for a specified duration, with the progress monitored by TLC or HPLC.
-
After the reaction is complete, the autoclave is cooled to room temperature.
-
The resulting precipitate, 5-amino-4-chloro-3(2H)-pyridazinone, is isolated by filtration.
-
The collected solid is washed with water and dried to obtain the pure product.
| Parameter | Value | Reference |
| Starting Material | 4,5-Dichloropyridazin-3(2H)-one | [3] |
| Reagent | 20% Aqueous Ammonia | [3] |
| Reaction Temperature | 100-110°C | [3] |
| Reaction Time | 4 hours (typical) | [3] |
Step 3: Catalytic Dechlorination to this compound
The final step involves the catalytic hydrogenation to remove the remaining chlorine atom.
Methodology:
-
5-Amino-4-chloropyridazin-3(2H)-one is dissolved in an appropriate solvent, such as an aqueous solution of sodium hydroxide.
-
A catalytic amount of 10% Palladium on Carbon (Pd/C) is added to the solution.
-
The reaction mixture is placed under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at atmospheric pressure.
-
The mixture is stirred vigorously at room temperature.
-
The reaction is monitored by TLC or HPLC to confirm the disappearance of the starting material.
-
Upon completion, the catalyst is removed by filtration through a pad of celite.
-
The filtrate is neutralized with a suitable acid to precipitate the product.
-
The final product, this compound, is collected by filtration, washed with water, and dried.
| Parameter | Value | Reference |
| Starting Material | 5-Amino-4-chloropyridazin-3(2H)-one | |
| Catalyst | 10% Pd/C | |
| Hydrogen Source | Hydrogen gas | |
| Solvent | Aqueous NaOH | |
| Temperature | Room Temperature |
Data Presentation
Table 1: Summary of Reactants and Products
| Step | Starting Material | Key Reagents | Product |
| 1 | Mucochloric Acid | Hydrazine Sulfate, Sodium Acetate | 4,5-Dichloropyridazin-3(2H)-one |
| 2 | 4,5-Dichloropyridazin-3(2H)-one | Aqueous Ammonia | 5-Amino-4-chloropyridazin-3(2H)-one |
| 3 | 5-Amino-4-chloropyridazin-3(2H)-one | H₂, Pd/C, NaOH | This compound |
Table 2: Physicochemical Data of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Mucochloric Acid | C₄H₂Cl₂O₃ | 168.96 | - |
| 4,5-Dichloropyridazin-3(2H)-one | C₄H₂Cl₂N₂O | 164.98 | Solid |
| 5-Amino-4-chloropyridazin-3(2H)-one | C₄H₄ClN₃O | 145.55 | Solid |
| This compound | C₄H₅N₃O | 111.10 | Solid |
Visualizations
Safety Considerations
-
Mucochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrazine sulfate is toxic and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.
-
4,5-Dichloropyridazin-3(2H)-one and its derivatives are halogenated organic compounds and should be handled with care.
-
Ammonia is a corrosive and pungent gas. Work with aqueous ammonia solutions should be conducted in a fume hood.
-
Catalytic hydrogenation with Palladium on Carbon and hydrogen gas should be performed with appropriate safety precautions to mitigate the risk of fire or explosion. Ensure the system is properly purged with an inert gas before introducing hydrogen.
This guide provides a robust framework for the synthesis of this compound. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and analytical capabilities.
References
Spectroscopic Characterization of 5-Aminopyridazin-3(2H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminopyridazin-3(2H)-one is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. As a derivative of the pyridazinone core, it serves as a versatile scaffold for the synthesis of novel compounds with a wide range of biological activities, including potential applications as cardiovascular and anticancer agents.[1][2][3][4] The precise structural elucidation and confirmation of its chemical identity are paramount for any research and development endeavor. This technical guide provides a comprehensive overview of the standard spectroscopic techniques used for the characterization of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
This document details generalized experimental protocols for each technique, presents structured tables for data reporting, and includes logical workflow diagrams to guide the characterization process.
Data Presentation: Spectroscopic Data of this compound
The following tables are structured for the clear and concise presentation of quantitative spectroscopic data for this compound. These tables are intended to be populated with experimental data obtained following the protocols outlined in this guide.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment (Functional Group) |
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| [M+H]⁺ | ||
| [M]⁺ | ||
| Fragment ions | ||
Table 5: UV-Vis Spectroscopic Data for this compound
| λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent |
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[5]
-
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[5]
-
Filter the solution into a clean NMR tube to a height of about 4-5 cm.[5]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not provided by the instrument's software.[6]
-
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign signals to specific protons in the molecule.
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional ¹³C NMR spectrum, typically with proton decoupling.
-
Process the spectrum similarly to the ¹H NMR spectrum.
-
Calibrate the chemical shift scale.
-
Assign the signals to the corresponding carbon atoms in the molecule. For complex molecules, 2D NMR experiments like HSQC can be used to correlate protons to their attached carbons.[7]
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[8]
-
Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[8]
-
Alternatively, for the thin solid film method, dissolve about 50 mg of the solid in a few drops of a volatile solvent like methylene chloride.[9]
-
Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[9]
-
-
Data Acquisition:
-
Record a background spectrum of the KBr pellet or the clean salt plate.
-
Place the sample pellet or film in the sample holder of the FT-IR spectrometer.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
The instrument's software will automatically ratio the sample spectrum against the background.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., N-H, C=O, C=C, C-N).
-
3. Mass Spectrometry (MS)
Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, which allows for the determination of the molecular weight and elemental composition of a compound.[10]
-
Sample Preparation:
-
Dissolve the sample in an appropriate organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[11]
-
Take an aliquot (e.g., 100 µL) of this solution and dilute it further with a suitable solvent for mass spectrometry (e.g., methanol, acetonitrile, or water, often with 0.1% formic acid).[11]
-
Filter the final solution if any precipitate is present to avoid blockages in the instrument.[11]
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Introduce the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode.
-
The primary ion of interest for molecular weight confirmation is typically the protonated molecule [M+H]⁺ in positive mode or the deprotonated molecule [M-H]⁻ in negative mode.
-
Analyze the fragmentation pattern to gain further structural information.
-
4. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as conjugated systems.[12]
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, water).[13]
-
The concentration should be adjusted so that the absorbance at the wavelength of maximum absorption (λmax) is within the optimal range of the instrument (typically 0.1 to 1.0).
-
Use a quartz cuvette for the measurement.[13]
-
-
Data Acquisition:
-
Record a baseline spectrum using a cuvette filled with the pure solvent.[14]
-
Fill the cuvette with the sample solution and place it in the spectrophotometer.
-
Scan a range of wavelengths (e.g., 200-800 nm) to obtain the absorption spectrum.[14]
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for spectroscopic characterization and the relationships between the different analytical techniques.
Caption: A general workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Caption: The logical relationship between spectroscopic techniques and the structural information they provide for molecular characterization.
Conclusion
The spectroscopic characterization of this compound is a critical step in its synthesis and application in research and drug development. By systematically applying the techniques of NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy as outlined in this guide, researchers can confidently confirm the structure, purity, and electronic properties of the compound. The provided protocols offer a solid foundation for obtaining high-quality data, and the structured tables facilitate clear and standardized reporting. The workflow diagrams serve as a visual guide to the overall process of spectroscopic analysis, ensuring a logical and comprehensive approach to the structural elucidation of this important heterocyclic compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. NMR Spectroscopy [www2.chemistry.msu.edu]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. agilent.com [agilent.com]
- 13. ossila.com [ossila.com]
- 14. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Spectral Analysis of 5-Aminopyridazin-3(2H)-one and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral characteristics of aminopyridazinone derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry, particularly as inhibitors of Fatty Acid-Binding Protein 4 (FABP4). Due to the limited availability of published spectral data for 5-Aminopyridazin-3(2H)-one, this guide presents representative ¹H and ¹³C NMR data for the closely related analog, 4-Amino-6-phenyl-2H-pyridazin-3-one, to serve as a valuable reference.
Introduction to Aminopyridazinones
Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. The introduction of an amino group to this scaffold, as seen in this compound, modulates the electronic properties and biological activity of the molecule. These compounds have emerged as promising scaffolds in drug discovery, with notable applications as inhibitors of FABP4, a key protein implicated in metabolic diseases and inflammation.
NMR Spectral Data
Table 1: ¹H NMR Spectral Data of 4-Amino-6-phenyl-2H-pyridazin-3-one
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 12.79 | s | 1H | NH (pyridazinone) |
| 7.98 | t, J=5.8 Hz | 1H | Ar-H |
| 7.44 | dq, J=6.4, 1.7 Hz | 2H | Ar-H |
| 7.36 | dt, J=4.5, 1.6 Hz | 2H | Ar-H |
| 6.31 | s | 2H | NH₂ |
Note: J = coupling constant in Hertz, s = singlet, t = triplet, dq = doublet of quartets, dt = doublet of triplets, Ar-H = Aromatic Proton.
Table 2: ¹³C NMR Spectral Data of 4-Amino-6-phenyl-2H-pyridazin-3-one
| Chemical Shift (δ) ppm | Assignment |
| 164.94 | C=O |
| 156.30 | C-NH₂ |
| 145.52 | Ar-C |
| 141.61 | Ar-C |
| 137.07 | Ar-C |
| 128.17 | Ar-CH |
| 127.90 | Ar-CH |
| 127.80 | Ar-CH |
| 110.26 | C-5 |
Note: Ar-C = Aromatic Carbon, Ar-CH = Aromatic Carbon with attached Proton.
Experimental Protocols
The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for pyridazinone derivatives.
Sample Preparation
Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, typically DMSO-d₆ or Chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Spectrometer and Parameters
NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment is used.
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16 to 64 scans are usually sufficient, depending on the sample concentration.
For ¹³C NMR:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum.
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.
Visualization of Drug Discovery Workflow
The development of novel FABP4 inhibitors often follows a structured workflow, from initial screening to lead optimization. The following diagram illustrates a typical logical relationship in this process.
Caption: Workflow for the discovery of small molecule FABP4 inhibitors.
This guide serves as a foundational resource for professionals engaged in the synthesis and characterization of aminopyridazinone-based compounds. The provided spectral data for a representative analog, coupled with the experimental protocol and a conceptual workflow for drug discovery, offers a comprehensive starting point for further research and development in this promising area of medicinal chemistry.
The Multifaceted Biological Activities of Novel Pyridazinone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone scaffold, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the diverse pharmacological effects of novel pyridazinone derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and cardiovascular activities. Quantitative data from recent studies are summarized, detailed experimental protocols for key biological assays are provided, and crucial signaling pathways are visualized to offer a comprehensive resource for researchers in the field.
Anticancer Activity: Targeting Uncontrolled Cell Growth
Novel pyridazinone derivatives have shown significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor progression and angiogenesis. One of the most prominent targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[1][2]
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// Edges VEGF -> VEGFR2 [label="Binds"]; VEGFR2 -> PLCg [color="#4285F4"]; PLCg -> PKC [color="#4285F4"]; VEGFR2 -> Ras [color="#4285F4"]; Ras -> Raf [color="#4285F4"]; Raf -> MEK [color="#4285F4"]; MEK -> ERK [color="#4285F4"]; VEGFR2 -> PI3K [color="#4285F4"]; PI3K -> Akt [color="#4285F4"]; {PKC, ERK, Akt} -> Angiogenesis [color="#34A853"]; Pyridazinone -> VEGFR2 [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; }
Quantitative Data: Anticancer Activity
The anticancer efficacy of various pyridazinone derivatives has been quantified through in vitro studies. The half-maximal inhibitory concentration (IC50) values against different cancer cell lines serve as a key metric for their potency.
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| Compound 17a | VEGFR-2 | Melanoma, NSCLC, Prostate, Colon Cancer | GI50: 1.66–100 | [3] |
| Compound 10l | VEGFR-2 | A549 (NSCLC) | Induces G0-G1 arrest | [3] |
| Compound 43 | Not Specified | Panc-1 (Pancreatic) | 2.9 | [4] |
| Compound 43 | Not Specified | Paca-2 (Pancreatic) | 2.2 | [4] |
| Compound 4 | EGFR/CDK-2 | MCF-7 (Breast) | 27.29 | [5] |
| 4-SLNs | EGFR/CDK-2 | MCF-7 (Breast) | 6.41 | [5] |
| 4-LPHNPs | EGFR/CDK-2 | MCF-7 (Breast) | 6.65 | [5] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of novel pyridazinone derivatives on cancer cell lines.
1. Cell Culture and Seeding:
-
Culture the desired cancer cell lines (e.g., A549, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Harvest the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate the plates for 24 hours to allow for cell attachment.[5]
2. Compound Treatment:
-
Prepare a series of dilutions of the test pyridazinone derivatives in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.[6]
3. MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for another 4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
4. Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Antimicrobial Activity: Combating Pathogenic Microbes
Several novel pyridazinone derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[1][7][8] Their mechanism of action often involves the disruption of essential cellular processes in microorganisms.
Quantitative Data: Antimicrobial Activity
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 10h | Staphylococcus aureus | 16 | [3][9] |
| Compound 8g | Candida albicans | 16 | [3][9] |
| Compound 7 | S. aureus (MRSA), P. aeruginosa, A. baumannii | 3.74–8.92 µM | [7] |
| Compound 13 | S. aureus (MRSA), P. aeruginosa, A. baumannii | 3.74–8.92 µM | [7] |
| Compound 14c | Bacillus subtilis | 15.62 | [10] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of pyridazinone derivatives against bacteria.
1. Preparation of Inoculum:
-
Grow the bacterial strain overnight in a suitable broth medium.
-
Dilute the bacterial culture to achieve a standardized concentration (e.g., 0.5 McFarland standard).[9]
2. Preparation of Microtiter Plates:
-
Serially dilute the test pyridazinone compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
The final volume in each well should be 100 µL.
3. Inoculation and Incubation:
-
Add 10 µL of the standardized bacterial inoculum to each well.
-
Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.[9]
4. Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.[11]
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// Edges Start -> PreparePlates; PreparePlates -> Inoculate; Inoculate -> Incubate; Incubate -> Observe; Observe -> DetermineMIC; DetermineMIC -> End; }
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Pyridazinone derivatives have been extensively investigated for their anti-inflammatory properties. A key mechanism of action is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[12][13]
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// Edges InflammatoryStimuli -> Cells [label="Activates"]; Cells -> COX2 [label="Induces Expression"]; ArachidonicAcid -> COX2 [label="Substrate"]; COX2 -> Prostaglandins [label="Catalyzes Conversion", color="#FBBC05"]; Prostaglandins -> Inflammation [label="Mediates"]; Pyridazinone -> COX2 [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; }
Quantitative Data: Anti-inflammatory Activity
The anti-inflammatory potential of pyridazinone derivatives is often assessed by their ability to inhibit COX enzymes and reduce inflammatory markers.
| Compound ID | Target | IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Compound 5a | COX-2 | 0.77 | 16.70 | [3] |
| Compound 5f | COX-2 | 1.89 | 13.38 | [3] |
| Compound 6b | COX-2 | 0.18 | 6.33 | [13] |
| Compound 3g | COX-2 | 0.043 | 11.51 | |
| Celecoxib (Reference) | COX-2 | 0.35 | 37.03 | [3] |
Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This protocol describes a common in vivo model to evaluate the anti-inflammatory effects of pyridazinone derivatives.[14]
1. Animals:
-
Use male Wistar rats or Swiss albino mice.
-
Acclimatize the animals for at least one week before the experiment.
2. Compound Administration:
-
Administer the test pyridazinone derivatives orally or intraperitoneally at a specific dose.
-
Administer a control vehicle (e.g., saline or a suspension agent) to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to the reference group.
3. Induction of Edema:
-
One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[14]
4. Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or a digital caliper at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
5. Data Analysis:
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
-
A significant reduction in paw volume indicates anti-inflammatory activity.
Cardiovascular Effects: A Focus on Vasodilation
Certain pyridazinone derivatives have demonstrated significant cardiovascular effects, particularly vasodilation. This is often achieved through the inhibition of phosphodiesterase III (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP). Inhibition of PDE3 leads to increased intracellular cAMP levels, resulting in smooth muscle relaxation and vasodilation.[4][15][16]
Quantitative Data: Vasorelaxant Activity
The vasorelaxant effects of pyridazinone derivatives are quantified by their half-maximal effective concentration (EC50) or inhibitory concentration (IC50) in isolated artery preparations.
| Compound ID | Target | EC50/IC50 (µM) | Reference |
| Compound 18 | Vasorelaxant | EC50 = 1.204 | [4] |
| Compound 26 | Vasorelaxant | IC50 = 0.08 | [4] |
| Compound 4f | Vasorelaxant | EC50 = 0.0136 | [17] |
| Compound 4h | Vasorelaxant | EC50 = 0.0117 | [17] |
| Compound 5d | Vasorelaxant | EC50 = 0.0053 | [17] |
| Compound 5e | Vasorelaxant | EC50 = 0.0025 | [17] |
| Hydralazine (Reference) | Vasorelaxant | EC50 = 18.210 | [4] |
Experimental Protocol: In Vitro Vasorelaxant Activity
This protocol outlines the procedure to assess the vasorelaxant effects of pyridazinone derivatives on isolated arterial rings.[18][19]
1. Tissue Preparation:
-
Euthanize a rat or rabbit and carefully dissect the thoracic aorta or main pulmonary artery.
-
Cut the artery into rings of 2-3 mm in length.
-
Suspend the arterial rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
2. Contraction and Equilibration:
-
Pre-contract the arterial rings with a vasoconstrictor agent such as phenylephrine or potassium chloride.
-
Allow the contraction to stabilize.
3. Compound Addition:
-
Add the test pyridazinone derivatives to the organ bath in a cumulative manner, increasing the concentration stepwise.
-
Record the changes in isometric tension.
4. Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Construct a concentration-response curve and calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal relaxation.
Conclusion
The diverse biological activities of novel pyridazinone derivatives underscore their significant potential in drug discovery and development. Their ability to modulate key signaling pathways involved in cancer, microbial infections, inflammation, and cardiovascular diseases makes them a highly attractive scaffold for the design of new therapeutic agents. The data and protocols presented in this guide offer a solid foundation for researchers to further explore and harness the therapeutic promise of this versatile class of compounds. Continued investigation into the structure-activity relationships and mechanisms of action of pyridazinone derivatives will undoubtedly pave the way for the development of next-generation drugs with improved efficacy and safety profiles.
References
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ricerca.unich.it [ricerca.unich.it]
- 7. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Synthesis and Antimicrobial Activity of Some 3(2H)-Pyridazinone and 1(" by DENİZ S. DOĞRUER, TİJEN ÖNKOL et al. [journals.tubitak.gov.tr]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]
- 13. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and evaluation of the analgesic and anti-inflammatory activity of new 3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jchemrev.com [jchemrev.com]
- 16. sarpublication.com [sarpublication.com]
- 17. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Pyridazinone derivatives: design, synthesis, and in vitro vasorelaxant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
5-Aminopyridazin-3(2H)-one: A Versatile Heterocyclic Scaffold for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles is paramount. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and among them, the pyridazinone core has emerged as a privileged scaffold. This technical guide focuses on a key derivative, 5-aminopyridazin-3(2H)-one, a versatile building block that offers a unique combination of reactive sites, enabling the synthesis of a diverse range of complex molecules with significant biological activities. This document provides a comprehensive overview of its synthesis, reactivity, and applications, with a particular emphasis on its role in the development of targeted therapies.
Physicochemical Properties
This compound is a stable, crystalline solid. Its chemical properties are summarized in the table below. The presence of an amino group, a lactam function, and an aromatic ring system provides multiple points for chemical modification.
| Property | Value |
| CAS Number | 89033-30-7 |
| Molecular Formula | C₄H₅N₃O |
| Molecular Weight | 111.10 g/mol |
| Appearance | Solid |
| SMILES | Nc1cc(=O)nnc1 |
Synthesis of the Core Scaffold
The seminal synthesis of this compound was reported in the mid-20th century. While accessing the full historical experimental details can be challenging, the general synthetic strategies involve the cyclization of dicarbonyl compounds or their equivalents with hydrazine derivatives. One plausible and historically referenced approach involves the reaction of a suitably substituted four-carbon precursor with hydrazine, leading to the formation of the pyridazinone ring.
Conceptual Synthetic Workflow:
Caption: General synthetic workflow for pyridazinone ring formation.
Reactivity and Application as a Building Block
The chemical versatility of this compound stems from its multiple reactive sites. The exocyclic amino group can readily undergo a variety of transformations, including acylation, alkylation, and diazotization, while the endocyclic nitrogen atoms and the lactam functionality offer further opportunities for chemical elaboration.
N-Functionalization
The nitrogen atoms of the pyridazinone ring can be alkylated or acylated to introduce diverse substituents, which can significantly modulate the biological activity of the resulting molecules.
Experimental Protocol: General N-Alkylation
A common method for N-alkylation involves the reaction of the pyridazinone with an alkyl halide in the presence of a base.
-
Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).
-
Add a base (e.g., potassium carbonate or sodium hydride, 1.1-1.5 equivalents) to the solution and stir for a short period.
-
Add the desired alkyl halide (1.1-1.5 equivalents) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (ranging from room temperature to reflux, depending on the reactivity of the alkyl halide) and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain the N-alkylated derivative.
Reactions of the Amino Group
The 5-amino group is a key handle for building molecular complexity. It behaves as a typical aromatic amine and can be diazotized and subsequently converted to a variety of functional groups via Sandmeyer-type reactions. Furthermore, it can act as a nucleophile in condensation reactions to form fused heterocyclic systems.
Logical Relationship of Amino Group Reactivity:
Caption: Key reaction pathways involving the 5-amino group.
Application in the Synthesis of Bioactive Molecules
The this compound scaffold is a cornerstone in the synthesis of various biologically active compounds, most notably in the development of kinase inhibitors for cancer therapy. The fusion of a pyrazole ring to the pyridazinone core, often achieved through condensation reactions involving the 5-amino group, has yielded potent inhibitors of several key oncogenic kinases.
Pyrazolo[3,4-d]pyridazinones as Kinase Inhibitors
Derivatives of pyrazolo[3,4-d]pyridazinone have demonstrated significant inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), Bruton's Tyrosine Kinase (BTK), and Cyclin-Dependent Kinase 2 (CDK2). These kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of many cancers.
Quantitative Data on Bioactive Derivatives:
While specific data for compounds directly synthesized from this compound is often embedded within broader structure-activity relationship studies, the following table presents representative inhibitory activities of the pyrazolo[3,4-d]pyridazinone class of compounds against key kinase targets.
| Target Kinase | Compound Class | Representative IC₅₀ / Activity | Reference |
| FGFR | Pyrazolo[3,4-d]pyridazinones | Potent enzymatic activity and inhibition of cancer cell proliferation. | [1] |
| BTK | Pyrazolo[3,4-d]pyridazinones | IC₅₀ in the low nanomolar range. | [2] |
| CDK2 | Pyrazolo[3,4-d]pyrimidines | IC₅₀ values in the nanomolar to low micromolar range. | [3] |
Signaling Pathways Targeted by this compound Derivatives
The therapeutic potential of compounds derived from this compound lies in their ability to modulate key signaling pathways implicated in disease, particularly cancer.
FGFR Signaling Pathway
The Fibroblast Growth Factor (FGF) signaling pathway is crucial for normal development and tissue homeostasis. Its aberrant activation can drive tumorigenesis. Pyrazolo[3,4-d]pyridazinone derivatives have been developed as potent FGFR inhibitors, blocking the downstream signaling cascade.[1]
Caption: Inhibition of the FGFR signaling pathway.
BTK Signaling Pathway
Bruton's Tyrosine Kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[4] Irreversible inhibitors based on the pyrazolo[3,4-d]pyridazinone scaffold have shown high potency against BTK, making them promising candidates for the treatment of B-cell malignancies.[2]
Caption: Inhibition of the BTK signaling pathway.
CDK2 Signaling Pathway
Cyclin-Dependent Kinase 2 (CDK2) is a critical regulator of the cell cycle, particularly the G1/S phase transition. Its overexpression or dysregulation is common in many cancers, leading to uncontrolled cell proliferation. Pyrazolo[3,4-d]pyrimidine derivatives, accessible from 5-aminopyrazole precursors, have been identified as potent CDK2 inhibitors.[3]
Caption: Inhibition of the CDK2 signaling pathway.
Conclusion
This compound is a highly valuable heterocyclic building block with a rich chemistry that enables the synthesis of a wide array of complex and biologically active molecules. Its utility is particularly evident in the development of targeted cancer therapies, where its derivatives have shown potent inhibitory activity against key oncogenic kinases. The continued exploration of the reactivity of this scaffold and its application in medicinal chemistry holds great promise for the discovery of next-generation therapeutics. This guide serves as a foundational resource for researchers and drug development professionals seeking to leverage the potential of this versatile molecule.
References
- 1. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Tautomerism of 5-Aminopyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the tautomeric phenomena inherent to 5-Aminopyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry. The pyridazinone core is a prevalent scaffold in a variety of biologically active molecules, and understanding its tautomeric behavior is critical for elucidating structure-activity relationships, predicting metabolic pathways, and optimizing drug design.[1][2][3][4] This document delves into the potential tautomeric forms of this compound, the analytical methodologies for their characterization, and the influential factors governing their equilibrium. By synthesizing theoretical principles with practical experimental insights, this guide serves as an essential resource for researchers engaged in the development of pyridazinone-based therapeutics.
Introduction: The Significance of Tautomerism in Drug Discovery
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery and development.[5] The ability of a molecule to exist in multiple tautomeric forms can significantly influence its physicochemical properties, including lipophilicity, acidity/basicity (pKa), hydrogen bonding capabilities, and molecular shape. These properties, in turn, dictate the pharmacokinetic and pharmacodynamic profile of a drug candidate, affecting its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity. For nitrogen-containing heterocycles like pyridazinones, prototropic tautomerism is a key consideration.[5]
The this compound scaffold presents a fascinating case study in tautomerism due to the presence of multiple proton donor and acceptor sites. A thorough understanding of its tautomeric landscape is therefore not merely an academic exercise but a prerequisite for rational drug design.
The Tautomeric Landscape of this compound
This compound can theoretically exist in several tautomeric forms arising from the migration of a proton. The principal tautomers are the result of lactam-lactim and amine-imine equilibria. The potential tautomeric forms are depicted below:
T1 [label="Form A: 5-Amino-3-hydroxypyridazine"]; T2 [label="Form B: 5-Imino-2,5-dihydropyridazin-3-one"]; T3 [label="Form C: 5-Amino-1,6-dihydropyridazin-3-one"]; T4 [label="Form D: this compound (Lactam-Amine)"];
T1 -- T4 [label="Lactam-Lactim"]; T4 -- T2 [label="Amine-Imine"]; T4 -- T3 [label="Annular"]; }
Figure 1: Potential prototropic tautomers of this compound.While multiple forms are possible, the relative stability of each tautomer is dictated by factors such as aromaticity, intramolecular hydrogen bonding, and solvation effects. Computational studies on the parent pyridazin-3(2H)-one suggest that the lactam form is generally more stable than the lactim form.[3] The presence of the amino group at the 5-position introduces additional complexity to this equilibrium.
Synthesis of this compound
The synthesis of the this compound core can be approached through various synthetic routes, often starting from readily available precursors. One established method involves the use of mucochloric acid.[6][7]
Experimental Protocol: Synthesis from Mucochloric Acid (Illustrative)
Disclaimer: This is an illustrative protocol based on general synthetic methods for pyridazinones. Specific reaction conditions may require optimization.
-
Step 1: Reaction of Mucochloric Acid with an Amine. Mucochloric acid is reacted with a suitable amine to introduce the amino functionality.
-
Step 2: Cyclization with Hydrazine. The resulting intermediate is then cyclized with hydrazine hydrate or a substituted hydrazine to form the pyridazinone ring.
-
Step 3: Purification. The crude product is purified by recrystallization or column chromatography to yield the desired this compound derivative.
Start [label="Mucochloric Acid"]; Intermediate [label="Amine Adduct"]; Product [label="this compound"];
Start -> Intermediate [label="Amine"]; Intermediate -> Product [label="Hydrazine"]; }
Figure 2: General synthetic workflow for this compound.For detailed synthetic procedures of various pyridazinone derivatives, researchers are encouraged to consult the primary literature.[8]
Analytical Characterization of Tautomers
A combination of spectroscopic and computational methods is essential for the unambiguous characterization of the tautomeric forms of this compound and for determining their equilibrium ratios in different environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-invasive technique for studying tautomeric equilibria in solution.[9][10] The interconversion rate between tautomers on the NMR timescale will determine the appearance of the spectrum. If the exchange is slow, distinct sets of signals will be observed for each tautomer, allowing for their individual assignment and quantification. If the exchange is fast, averaged signals will be observed.
Key Nuclei for Investigation:
-
¹H NMR: Provides information on the proton environment. The chemical shifts of the N-H and C-H protons are particularly sensitive to the tautomeric form.
-
¹³C NMR: The chemical shifts of the carbonyl carbon (in the lactam form) versus the hydroxyl-bearing carbon (in the lactim form) are significantly different, providing a clear diagnostic tool.
-
¹⁵N NMR: Offers direct insight into the electronic environment of the nitrogen atoms within the heterocyclic ring and the amino group. The chemical shifts of the ring nitrogens can differentiate between protonated and unprotonated states.
-
Sample Preparation: Prepare a solution of this compound in a deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃, D₂O). The choice of solvent can significantly influence the tautomeric equilibrium.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient relaxation delay to allow for accurate integration.
-
Spectral Analysis:
-
Identify distinct signals corresponding to the different tautomers.
-
Integrate the signals that are unique to each tautomer.
-
Calculate the molar ratio of the tautomers from the integral values.
-
-
Temperature Variation Studies: Acquiring spectra at different temperatures can provide information on the thermodynamics of the tautomeric equilibrium and may help to resolve broad signals due to intermediate exchange rates.
A [label="Prepare Sample in Deuterated Solvent"]; B [label="Acquire 1H NMR Spectrum"]; C [label="Identify and Integrate Tautomer-Specific Signals"]; D [label="Calculate Molar Ratio"]; E [label="Perform Variable Temperature Experiments (Optional)"];
A -> B -> C -> D; C -> E; }
Figure 3: Workflow for determining tautomeric ratio by NMR.Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, particularly when the tautomers possess distinct chromophores that absorb at different wavelengths. The lactam and lactim forms of pyridazinones, for example, are expected to have different absorption maxima.
This method is particularly useful for determining the pKa values associated with the tautomeric interconversion.
-
Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).
-
Sample Preparation: Prepare solutions of this compound at a constant concentration in each buffer solution.
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution.
-
Data Analysis:
-
Plot absorbance at a specific wavelength (where the change is maximal) against pH.
-
The resulting titration curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa.
-
The presence of isosbestic points in the overlay of spectra indicates a two-component equilibrium.
-
A [label="Prepare Buffered Solutions (Varying pH)"]; B [label="Acquire UV-Vis Spectra"]; C [label="Plot Absorbance vs. pH"]; D [label="Determine pKa and Analyze Isosbestic Points"];
A -> B -> C -> D; }
Figure 4: Workflow for pH-dependent UV-Vis analysis.X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state. This technique can unambiguously identify the dominant tautomeric form present in the crystal lattice. However, it is important to note that the solid-state structure may not be representative of the tautomeric equilibrium in solution.
Computational Chemistry
Density Functional Theory (DFT) and other quantum chemical methods are invaluable tools for predicting the relative stabilities of different tautomers in the gas phase and in various solvents (using implicit or explicit solvent models).[11][12] These calculations can provide insights into the energetic landscape of the tautomeric interconversion and help in the interpretation of experimental spectroscopic data.
Factors Influencing Tautomeric Equilibrium
The position of the tautomeric equilibrium of this compound is sensitive to a variety of factors:
-
Solvent Polarity and Hydrogen Bonding Capacity: Polar protic solvents can stabilize more polar tautomers through hydrogen bonding.
-
pH: The protonation state of the molecule will dictate the predominant tautomeric form.
-
Temperature: Changes in temperature can shift the equilibrium, and variable-temperature NMR studies can be used to determine the thermodynamic parameters (ΔH and ΔS) of the tautomerization.
-
Substituents: The electronic nature of other substituents on the pyridazinone ring can influence the relative stabilities of the tautomers.
Biological Relevance of Tautomerism in this compound
The tautomeric state of a drug molecule can have a direct impact on its interaction with its biological target. Different tautomers will present different hydrogen bond donor/acceptor patterns and may have altered shapes, leading to variations in binding affinity. For instance, one tautomer may fit snugly into the active site of an enzyme, while another may not.
Furthermore, the tautomeric ratio can affect the ADME properties of a drug. For example, a less polar tautomer may exhibit better membrane permeability, while a more polar tautomer may have higher aqueous solubility. Therefore, controlling or at least understanding the tautomeric behavior of this compound and its derivatives is crucial for the development of effective and safe therapeutic agents.
Conclusion
The tautomerism of this compound is a multifaceted phenomenon that requires a multi-pronged analytical approach for its complete characterization. This technical guide has outlined the potential tautomeric forms, provided illustrative experimental protocols for their investigation, and highlighted the key factors that influence their equilibrium. For researchers in the field of drug discovery, a deep understanding of the tautomeric behavior of this important heterocyclic scaffold is indispensable for the rational design and optimization of novel pyridazinone-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mini review on biological activities of pyridazinone derivatives as antiulcer, antisecretory, antihistamine and particularly against histamine H3R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]
- 5. askfilo.com [askfilo.com]
- 6. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarena.com [scholarena.com]
- 8. scispace.com [scispace.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Solubility and stability of 5-Aminopyridazin-3(2h)-one in different solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the solubility and stability of 5-Aminopyridazin-3(2H)-one. Due to the limited availability of specific experimental data in publicly accessible literature, the quantitative data presented in the tables are illustrative examples based on common practices for similar heterocyclic compounds. The experimental protocols described are generalized procedures and should be adapted and validated for specific laboratory conditions and analytical instrumentation.
Introduction
This compound is a heterocyclic organic compound belonging to the pyridazinone class. Compounds in this class are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. A thorough understanding of the physicochemical properties of a drug candidate, such as its solubility and stability, is fundamental to the development of safe, effective, and stable pharmaceutical formulations. This technical guide provides a comprehensive overview of the key considerations and experimental approaches for determining the solubility and stability of this compound.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Understanding its solubility in various solvents is essential for designing appropriate formulation strategies, including crystallization, salt formation, and the development of liquid dosage forms.
Quantitative Solubility Data
Table 1: Equilibrium Solubility of this compound in Various Solvents at Different Temperatures (Illustrative Data)
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Water | 25 | 1.2 | 0.0108 |
| Water | 37 | 2.5 | 0.0225 |
| Ethanol | 25 | 5.8 | 0.0522 |
| Ethanol | 37 | 9.1 | 0.0819 |
| Propylene Glycol | 25 | 15.3 | 0.1377 |
| Propylene Glycol | 37 | 24.7 | 0.2223 |
| Polyethylene Glycol 400 | 25 | 45.2 | 0.4068 |
| Polyethylene Glycol 400 | 37 | 68.9 | 0.6199 |
| Dimethyl Sulfoxide (DMSO) | 25 | > 200 | > 1.80 |
| 0.1 M HCl | 37 | 18.5 | 0.1665 |
| 0.1 M NaOH | 37 | 3.1 | 0.0279 |
| Phosphate Buffer (pH 7.4) | 37 | 2.8 | 0.0252 |
Table 2: Qualitative Solubility of this compound (Illustrative Data)
| Solvent | USP Solubility Definition |
| Dichloromethane | Slightly Soluble |
| Acetone | Sparingly Soluble |
| Ethyl Acetate | Very Slightly Soluble |
| n-Heptane | Practically Insoluble |
Stability Profile
Stability testing is crucial for ensuring that a drug substance maintains its quality, safety, and efficacy throughout its shelf life. Forced degradation studies are conducted to identify potential degradation products and pathways, which helps in the development of stability-indicating analytical methods.
Forced Degradation Studies
Forced degradation studies, or stress testing, expose the API to conditions more severe than accelerated stability testing.[1][2][3][4][5] These studies are essential for understanding the intrinsic stability of the molecule.[1][2][3][4]
Table 3: Summary of Forced Degradation Studies for this compound (Illustrative Data)
| Stress Condition | Conditions | Observation | % Degradation | Major Degradants |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Significant degradation | 25.4 | Degradant A, Degradant B |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Moderate degradation | 15.8 | Degradant C |
| Neutral Hydrolysis | Water, 60°C, 24h | Minimal degradation | 2.1 | - |
| Oxidative | 3% H₂O₂, RT, 24h | Significant degradation | 35.2 | Degradant D, Degradant E |
| Thermal | 80°C, 48h | Minor degradation | 5.5 | Degradant F |
| Photolytic | ICH Q1B conditions | Moderate degradation | 12.7 | Degradant G |
Experimental Protocols
The following sections detail generalized experimental protocols for determining the solubility and stability of this compound.
Solubility Determination: Isothermal Saturation Method
The isothermal saturation method, also known as the shake-flask method, is a common technique for determining the equilibrium solubility of a compound in a specific solvent at a constant temperature.
Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the selected solvent (e.g., water, ethanol, buffer solutions).
-
Equilibration: Seal the vials and agitate them in a constant temperature water bath or shaker for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant.
-
Filtration/Centrifugation: Filter the aliquot through a suitable membrane filter (e.g., 0.45 µm PTFE) or centrifuge at high speed to remove any undissolved particles.
-
Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Stability-Indicating Method Development and Forced Degradation
A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product with time.
Protocol:
-
Method Development: Develop a robust HPLC method capable of separating the parent compound from its potential degradation products. This typically involves optimizing the mobile phase composition, column type, flow rate, and detector wavelength.
-
Forced Degradation:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at a controlled temperature (e.g., 60°C). Withdraw samples at various time points.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat. Collect samples at different intervals.
-
Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a stability chamber.
-
Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis: Analyze the stressed samples using the developed HPLC method.
-
Peak Purity and Mass Balance: Assess the peak purity of the parent compound to ensure no co-eluting degradants. Calculate the mass balance to account for the parent compound and all degradation products.
Visualizations
The following diagrams illustrate the general workflows for solubility and stability testing.
Caption: Workflow for Solubility Determination.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. scispace.com [scispace.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Navigating the Structural Landscape of 5-Aminopyridazin-3(2H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazin-3(2H)-one and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse and potent biological activities.[1][2] These activities include roles as anti-inflammatory, anticancer, antimicrobial, and cardiovascular agents.[1][3][4] The 5-Aminopyridazin-3(2H)-one scaffold, in particular, represents a key pharmacophore whose structural elucidation is crucial for understanding its interaction with biological targets and for the rational design of new therapeutic agents.
While a definitive single-crystal X-ray structure for this compound is not publicly available in the searched literature, this technical guide provides a comprehensive overview of the analytical techniques and methodologies required for its structural analysis. This document outlines the general synthetic and analytical workflow, detailed experimental protocols for crystallization and spectroscopic characterization based on closely related pyridazinone derivatives, and visualizes key processes to aid researchers in this field.
Spectroscopic and Analytical Data of Related Pyridazinone Derivatives
The characterization of this compound would rely on a combination of spectroscopic techniques. The following tables summarize typical data for related aminopyridazinone compounds, providing a reference for expected values.
Table 1: Spectroscopic Data for Aminopyridazinone Derivatives
| Compound Class | 1H NMR (ppm) | 13C NMR (ppm) | IR (cm-1) |
| Primary Amines | N-H protons: ~0.5-5.0 (often broad); Protons on C adjacent to N: ~2.3-3.0.[5][6] | Carbons adjacent to N: ~10-65.[5] | N-H stretch (pair of bands for primary amines): 3300-3500.[6] |
| Pyridazinone Ring | Aromatic protons: ~7.0-8.5 | C=O: ~160-170; Aromatic carbons: ~120-150 | C=O stretch: ~1650-1700.[7] |
Note: Actual chemical shifts and absorption frequencies will vary depending on the specific substitution pattern and solvent used.
Experimental Protocols
A crucial step towards the crystal structure analysis is the synthesis of the pure compound and the subsequent growth of high-quality single crystals.
General Synthesis of Pyridazin-3(2H)-one Derivatives
The synthesis of pyridazin-3(2H)-one scaffolds often involves the condensation of a γ-keto acid with hydrazine hydrate.[8] A general procedure is as follows:
-
Friedel-Crafts Acylation: Reaction of a substituted benzene with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl3) to form a β-aroylpropionic acid.[8]
-
Cyclization: The resulting γ-keto acid is then refluxed with hydrazine hydrate in a suitable solvent, such as ethanol, to yield the 4,5-dihydropyridazin-3(2H)-one derivative.[8]
-
Aromatization/Functionalization: Further chemical modifications, such as oxidation or substitution reactions, can be performed to achieve the desired final product, such as this compound.
Crystallization of Heterocyclic Compounds
Obtaining single crystals suitable for X-ray diffraction is a critical and often empirical step.[9] The following protocols are standard starting points for small organic molecules like this compound.[10]
1. Slow Evaporation
This is often the simplest method for crystallization.[10]
-
Protocol:
-
Solvent Selection: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, acetone) at room temperature to create a nearly saturated solution.
-
Filtration: Filter the solution through a 0.22 µm syringe filter into a clean vial to remove any dust or particulate matter.[10]
-
Setup: Cover the vial with a cap that has a small perforation or is loosely fitted to allow for the slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature and monitor for crystal growth over several days to weeks.
-
2. Vapor Diffusion
This method involves the slow diffusion of an "anti-solvent" vapor into a solution of the compound.[10]
-
Protocol:
-
Solvent & Anti-solvent Selection: Dissolve the compound in a small amount of a solvent in which it is highly soluble. Select an anti-solvent in which the compound is poorly soluble but which is miscible with the first solvent.
-
Setup: Place the vial containing the compound solution inside a larger, sealed container that has a reservoir of the anti-solvent at the bottom.
-
Incubation: Allow the setup to stand undisturbed at a constant temperature. The anti-solvent will slowly vaporize and diffuse into the compound solution, reducing the solubility of the compound and promoting crystallization.[10]
-
Single-Crystal X-ray Diffraction Analysis
Once suitable crystals are obtained, the following workflow is employed for structure determination.
-
Protocol:
-
Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and cooled under a stream of nitrogen gas. X-ray beams are directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[11]
-
Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using direct methods or Patterson methods.[12]
-
Structure Refinement: The initial structural model is refined against the experimental data to improve the atomic coordinates, and thermal parameters, and to locate hydrogen atoms.[12]
-
Spectroscopic Analysis
-
NMR Spectroscopy: 1H and 13C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer using a deuterated solvent (e.g., DMSO-d6, CDCl3). The data is used to confirm the chemical structure of the synthesized compound.[13]
-
FT-IR Spectroscopy: The infrared spectrum is recorded using a Fourier-transform infrared spectrometer, typically with the sample prepared as a KBr pellet or a thin film. This analysis helps to identify the functional groups present in the molecule.[13]
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow for structural analysis and a representative signaling pathway where pyridazinone derivatives have shown activity.
Pyridazinone derivatives have been investigated for their anti-inflammatory properties, which can involve the modulation of cytokine signaling pathways.[3][14]
Conclusion
The structural analysis of this compound is a critical endeavor for advancing the development of novel therapeutics based on the pyridazinone scaffold. Although a specific crystal structure is not yet available, this guide provides the necessary theoretical and practical framework for researchers to pursue this goal. The detailed protocols for synthesis, crystallization, and analysis, combined with reference spectroscopic data and workflow visualizations, offer a solid foundation for the successful structural elucidation and further investigation of this promising class of compounds. The potential for these compounds to modulate key signaling pathways, such as those involved in inflammation, underscores the importance of continued research in this area.[3]
References
- 1. benthamscience.com [benthamscience.com]
- 2. sarpublication.com [sarpublication.com]
- 3. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mkuniversity.ac.in [mkuniversity.ac.in]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of 5-Aminopyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Aminopyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of key data, experimental methodologies, and relevant biological pathways.
Core Physicochemical Properties
The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is limited in publicly available literature, the following tables summarize known values and estimated ranges based on structurally similar pyridazinone derivatives.
| Property | Value / Estimated Range | Source |
| Molecular Formula | C₄H₅N₃O | |
| Molecular Weight | 111.10 g/mol | [1] |
| Melting Point | 198-200 °C (for 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one) | [2] |
| Boiling Point | ~312.2 °C (Predicted for a related derivative) | [2] |
| Calculated logP | -1.3 | [1] |
| Aqueous Solubility | Soluble in Dichloromethane and Methanol (qualitative for a related derivative) | [3] |
Table 1: Key Physicochemical Properties of this compound and Related Analogs.
Experimental Protocols
Detailed methodologies are crucial for the accurate determination and verification of physicochemical properties. The following sections outline standard experimental protocols that can be employed for this compound.
Melting Point Determination
The melting point is a fundamental indicator of a compound's purity. A common and reliable method is the capillary melting point determination.
Protocol:
-
Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting point range.
Solubility Determination
Understanding a compound's solubility in various solvents is essential for formulation and in-vitro assays.
Protocol:
-
Solvent Selection: A range of solvents, from non-polar (e.g., hexane) to polar (e.g., water, ethanol, DMSO), should be tested.
-
Sample Preparation: A known mass of this compound is added to a specific volume of the chosen solvent in a vial.
-
Equilibration: The mixture is agitated (e.g., using a shaker or vortex mixer) at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Analysis: The suspension is filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
pKa Determination
The acid dissociation constant (pKa) is a measure of a molecule's acidity or basicity and is critical for predicting its ionization state at different physiological pH values. Potentiometric titration is a standard method for pKa determination.
Protocol:
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added in small increments.
-
Data Analysis: The pKa value is determined from the titration curve by identifying the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.
LogP Determination
The octanol-water partition coefficient (LogP) is a key measure of a compound's lipophilicity, which influences its ability to cross biological membranes. The shake-flask method is the traditional approach.
Protocol:
-
Phase Preparation: A solution of this compound is prepared in either n-octanol or water.
-
Partitioning: Equal volumes of the n-octanol and water phases (one containing the compound) are combined in a separatory funnel. The funnel is shaken vigorously to allow for the partitioning of the compound between the two immiscible layers and then left to stand for the phases to separate completely.
-
Concentration Measurement: The concentration of the compound in both the n-octanol and water layers is measured using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The LogP value is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Biological Context and Signaling Pathways
Pyridazin-3(2H)-one derivatives have garnered significant interest due to their diverse biological activities, including potential applications as cardiovascular and anticancer agents. The following diagrams illustrate some of the key signaling pathways that may be modulated by this compound and its analogs.
Phosphodiesterase (PDE) Inhibition Pathway
Many pyridazinone derivatives exhibit vasodilatory effects by inhibiting phosphodiesterase enzymes, particularly PDE3 and PDE5. This inhibition leads to an increase in intracellular cyclic nucleotides (cAMP and cGMP), resulting in smooth muscle relaxation.[4][5]
Fatty Acid-Binding Protein 4 (FABP4) Inhibition
Some pyridazinone derivatives have been identified as inhibitors of Fatty Acid-Binding Protein 4 (FABP4), a key regulator of lipid metabolism and inflammatory responses. Inhibition of FABP4 is a potential therapeutic strategy for metabolic diseases and certain cancers.[6][7][8]
Tubulin Polymerization Inhibition
The disruption of microtubule dynamics is a well-established anticancer strategy. Certain pyridazinone-containing compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[9][10][11]
General Synthetic Workflow
The synthesis of this compound can be approached through several established routes for pyridazinone ring formation. A common strategy involves the condensation of a γ-keto acid or a related precursor with a hydrazine derivative.
References
- 1. 6-Aminopyridazin-3(2H)-one | C4H5N3O | CID 1201445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. What are PDE inhibitors and how do they work? [synapse.patsnap.com]
- 5. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 6. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction Analysis of FABP4 Inhibitors by X-ray Crystallography and Fragment Molecular Orbital Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 6-(Ethylamino)pyridazin-3(2H)-one | C6H9N3O | CID 13274962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a Versatile Scaffold: A Technical History of Aminopyridazinone Compounds
For decades, the aminopyridazinone core has served as a privileged scaffold in medicinal chemistry, leading to the development of drugs for a wide range of diseases, from cardiovascular disorders to cancer. This in-depth guide explores the seminal discoveries, key chemical syntheses, and the evolution of our understanding of the mechanisms of action that underpin the therapeutic utility of this important class of compounds.
The journey of aminopyridazinone compounds from niche chemical curiosities to valuable pharmacophores is a testament to the iterative process of drug discovery. Early synthetic explorations laid the groundwork for the later discovery of potent biological activities, with cardiovascular effects being among the first to be systematically investigated. This was followed by the elucidation of their mechanisms of action, most notably as inhibitors of phosphodiesterase (PDE) enzymes, which paved the way for rational drug design and the development of more potent and selective agents.
The Genesis: Early Synthetic Methodologies
The foundational chemistry that enabled the exploration of the pyridazinone scaffold emerged in the mid-20th century. A pivotal moment in the history of pyridazinone synthesis was the development of the Schmidt-Druey Synthesis in 1954. This one-pot reaction, involving the cyclocondensation of 1,2-diketones, reactive methylene esters, and hydrazones, provided a versatile and efficient route to the pyridazin-3(2H)-one core.
While the Schmidt-Druey synthesis was crucial for the broader pyridazinone class, the specific introduction of an amino group, a key feature of many biologically active compounds, often involved the use of precursors like 3-amino-6-chloropyridazine. Historical patent literature from the early 1950s indicates that the synthesis of this important intermediate was established by reacting 3,6-dichloropyridazine with ammonia.[1][2] This seemingly simple step was instrumental in opening the door to a vast chemical space of aminopyridazinone derivatives.
Experimental Protocol: Synthesis of 3-Amino-6-chloropyridazine
The following is a representative protocol for the synthesis of 3-amino-6-chloropyridazine based on early methods:[2][3]
Materials:
-
3,6-dichloropyridazine
-
Aqueous ammonia (concentrated) or ammonia in absolute ethanol
-
Solvent (e.g., ethanol, water)
Procedure:
-
A mixture of 3,6-dichloropyridazine and the chosen ammonia source is prepared in a suitable solvent within a pressure-resistant reaction vessel.
-
The reaction mixture is heated to a temperature ranging from 30°C to 180°C.[3]
-
The reaction is maintained at the elevated temperature for a period of 5 to 26 hours, with progress monitored by an appropriate analytical technique (e.g., thin-layer chromatography).[3]
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography to yield pure 3-amino-6-chloropyridazine.[2][3]
Early Therapeutic Explorations: A Focus on Cardiovascular Activity
The initial wave of research into the biological effects of aminopyridazinone derivatives quickly identified their potential as cardiovascular agents.[4] Many early compounds were found to possess antihypertensive and anti-inflammatory properties.[4] This discovery shifted the focus of medicinal chemists towards optimizing these activities, leading to the synthesis and evaluation of a multitude of analogs.
One of the key mechanisms of action identified for the cardiovascular effects of aminopyridazinones was the inhibition of phosphodiesterase (PDE) enzymes.[5] PDEs are a superfamily of enzymes responsible for the degradation of the intracellular second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[6][7] By inhibiting PDEs, aminopyridazinone compounds could increase the intracellular levels of these second messengers, leading to a variety of physiological effects.
The Phosphodiesterase Inhibition Signaling Pathway
The inhibition of PDE, particularly PDE3 and PDE5, proved to be a critical mechanism for the cardiovascular effects of many aminopyridazinone compounds.
Caption: Phosphodiesterase inhibition by aminopyridazinone compounds.
In vascular smooth muscle cells, inhibition of PDE5 leads to an accumulation of cGMP, resulting in vasodilation and a reduction in blood pressure.[7] In cardiac muscle, inhibition of PDE3 increases cAMP levels, leading to a positive inotropic (increased contractility) effect.[6] This dual action made aminopyridazinones particularly attractive for the treatment of congestive heart failure.
Quantitative Analysis of Early Aminopyridazinone Derivatives
While extensive quantitative data for the very first aminopyridazinone compounds is scarce in readily available literature, later studies on structurally related pyridazinone derivatives provide insight into their potency. The following table summarizes representative biological activity data for some pyridazinone compounds, illustrating the range of activities that spurred further research in this area.
| Compound Class | Target/Assay | Activity Metric (e.g., IC50, GI%) | Value | Reference |
| Pyridazinone-based diarylurea | Staphylococcus aureus | MIC | 16 µg/mL | [8] |
| Pyridazinone-based diarylurea | Candida albicans | MIC | 16 µg/mL | [8] |
| Pyridazinone-based diarylurea | VEGFR-2 Inhibition | GI% | 62.21% - 100.14% | [8] |
| 4-amino-pyridazinones | Antinociceptive Effect | - | ~40x more potent than Emorfazone | [4] |
Experimental Protocols for Biological Evaluation
The investigation of the cardiovascular effects of early aminopyridazinone compounds relied on a variety of in vivo and in vitro pharmacological assays.
In Vivo Antihypertensive Activity Assay
A common method to assess the blood pressure-lowering effects of these compounds in animal models is as follows:
Animal Model:
-
Spontaneously hypertensive rats (SHR) or normotensive Wistar rats.
Procedure:
-
Animals are anesthetized, and a catheter is inserted into the carotid artery to monitor blood pressure and heart rate.
-
The test compound (aminopyridazinone derivative) is administered intravenously or orally at various doses.
-
Blood pressure and heart rate are continuously recorded before and after drug administration.
-
The percentage decrease in mean arterial pressure is calculated to determine the antihypertensive effect.
In Vitro Vasodilation Assay
To assess the direct effects on blood vessels, isolated aortic ring preparations are often used:
Tissue Preparation:
-
Thoracic aortas are excised from rats or rabbits.
-
The aortas are cleaned of connective tissue and cut into rings of 2-3 mm in width.
Procedure:
-
Aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a mixture of 95% O2 and 5% CO2.
-
The rings are connected to an isometric force transducer to record changes in tension.
-
The rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine or potassium chloride).
-
Once a stable contraction is achieved, cumulative concentrations of the test aminopyridazinone compound are added to the organ bath.
-
The relaxation response is measured as a percentage of the pre-contraction tension.
-
Concentration-response curves are constructed to determine the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).
Logical Progression of Aminopyridazinone Drug Discovery
The development of aminopyridazinone-based drugs followed a logical progression from initial discovery to clinical application.
Caption: The drug discovery workflow for aminopyridazinone compounds.
Conclusion
The history of aminopyridazinone compounds is a compelling narrative of chemical innovation and pharmacological discovery. From the pioneering synthetic methods of the mid-20th century to the elucidation of their intricate mechanisms of action, these compounds have firmly established their place in the armamentarium of medicinal chemistry. The early focus on cardiovascular diseases, driven by their phosphodiesterase inhibitory activity, has since expanded to encompass a remarkable diversity of therapeutic areas. The ongoing exploration of the aminopyridazinone scaffold ensures that its legacy will continue to evolve, promising new and improved therapies for a host of human ailments.
References
- 1. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 4. sarpublication.com [sarpublication.com]
- 5. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 7. An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Synthetic Routes to Substituted Pyridazinones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted pyridazinones are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. Their versatile scaffold is a key component in a wide array of biologically active molecules, demonstrating anti-inflammatory, analgesic, anticancer, cardiovascular, and antimicrobial properties. This technical guide provides a comprehensive review of the core synthetic strategies for accessing substituted pyridazinones, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key reaction pathways and associated signaling mechanisms.
Core Synthetic Methodologies
The synthesis of the pyridazinone core primarily relies on the formation of the di-nitrogen six-membered ring through cyclization reactions. The most prevalent and versatile methods are detailed below.
Cyclization of γ-Keto Acids and Their Esters with Hydrazines
The reaction of γ-keto acids or their corresponding esters with hydrazine or its derivatives is one of the most fundamental and widely employed methods for the synthesis of 4,5-dihydropyridazin-3(2H)-ones. The requisite γ-keto acids are often prepared via Friedel-Crafts acylation of aromatic compounds with succinic anhydride. Subsequent dehydrogenation of the resulting dihydropyridazinones can yield the fully aromatic pyridazin-3(2H)-ones.
General Reaction Scheme:
Caption: General scheme for pyridazinone synthesis from γ-keto acids.
Experimental Protocols:
Synthesis of β-(Substituted aryl) propionic acid (γ-Keto Acid) [1] A mixture of the appropriate hydrocarbon and succinic anhydride is added to a stirred solution of aluminum chloride in a suitable solvent like carbon disulfide. The mixture is refluxed for several hours. After completion, the reaction is quenched, and the product is isolated and purified.
Synthesis of 6-Phenyl-2,3,4,5-tetrahydropyridazin-3-one [1] β-Benzoylpropionic acid (0.1 M) is refluxed for 8 hours with hydrazine hydrate (1 ml) in ethanol (25 ml). The reaction mixture is then concentrated and poured into ice-cold water to precipitate the product, which is subsequently crystallized from ethanol.
Dehydrogenation of 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone To a solution of 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone (0.039 mol) in 100 mL of glacial acetic acid at 60–70 °C, a solution of bromine (0.043 mol) in 25 mL of glacial acetic acid is added dropwise. The reaction mixture is then refluxed for 3 hours. After cooling, the mixture is poured into ice water and neutralized with ammonium hydroxide to precipitate the product, which is then filtered, washed, and crystallized.
Quantitative Data for Cyclization of γ-Keto Acids:
| Starting Arene | γ-Keto Acid Yield (%) | Dihydropyridazinone Yield (%) | Dehydrogenation Yield (%) | Reference |
| Benzene | 70 | 58.3 (overall) | 76 | [1][2] |
| 2-Fluoroanisole | 78 | 58 | 76 | |
| o-Cresyl methyl ether | - | - | - | [3] |
Palladium-Catalyzed Cross-Coupling Reactions
For the synthesis of highly functionalized pyridazinones, palladium-catalyzed cross-coupling reactions are a powerful tool. Starting from halogenated pyridazinone scaffolds, various substituents can be introduced at specific positions using Suzuki, Sonogashira, Heck, or Stille couplings. This methodology allows for the creation of diverse chemical libraries for drug discovery.
General Workflow:
Caption: Palladium-catalyzed synthesis of substituted pyridazinones.
Experimental Protocol: Suzuki-Miyaura Coupling A mixture of the halo-pyridazinone, a boronic acid derivative, a palladium catalyst (e.g., Pd(OAc)2), and a base (e.g., K2CO3) in a suitable solvent system (e.g., dioxane/water) is heated under an inert atmosphere until the reaction is complete as monitored by TLC. The product is then isolated and purified by column chromatography.
Quantitative Data for Palladium-Catalyzed Synthesis:
| Coupling Type | Substituent Introduced | Yield (%) | Reference |
| Suzuki-Miyaura | Various aryl groups | 79-92 | [4] |
| Sonogashira | Alkynyl groups | - | [5] |
| Heck | Alkenyl groups | - | [5] |
| Stille | Various organic groups | - | [5] |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating the synthesis of pyridazinones. This method often leads to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods.
Experimental Protocol: Microwave-Assisted Synthesis of 2-substituted phenyl-10H-pyridazin (6,1-b)quinazoline-10-one [6] A mixture of 3-chloro-6-substituted phenyl pyridazine and anthranilic acid in methanol is irradiated in a microwave reactor for 1-3 minutes. After cooling, the reaction mixture is poured over crushed ice, and the resulting solid is filtered, washed, and recrystallized.
Quantitative Data for Microwave-Assisted Synthesis:
| Product | Reaction Time (min) | Yield (%) | Reference |
| 2-Phenyl-10H-pyridazine (6,1-b) quinazoline-10-one | 1-3 | - | [6] |
| 1-Thiazolyl-pyridazinedione derivatives | 2 | High/Efficient | [7] |
Biological Significance and Signaling Pathways
Substituted pyridazinones are known to interact with various biological targets, leading to their diverse pharmacological activities. Understanding these interactions at a molecular level is crucial for the rational design of new therapeutic agents.
Anti-inflammatory Activity via COX-2 Inhibition
Many pyridazinone derivatives exhibit potent anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[8][9][10][11][12][13] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators. Selective inhibition of COX-2 over COX-1 is a desirable trait as it can reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Caption: COX-2 inhibition by pyridazinone derivatives.
Vasodilator Activity through eNOS Modulation
Certain pyridazinone derivatives have been identified as potent vasodilators. Their mechanism of action can involve the modulation of endothelial nitric oxide synthase (eNOS), leading to an increase in the production of nitric oxide (NO). NO is a key signaling molecule that relaxes vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure.
Caption: eNOS modulation by vasodilator pyridazinones.
Anticancer Activity via BTK Inhibition
In the realm of oncology, pyridazinone-based compounds have been developed as potent inhibitors of Bruton's tyrosine kinase (BTK).[14][15] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is often dysregulated in B-cell malignancies. By inhibiting BTK, these pyridazinone derivatives can block downstream signaling, leading to decreased B-cell proliferation and survival.[16][17][18]
Caption: BTK inhibition by anticancer pyridazinone derivatives.
Conclusion
The synthetic accessibility and diverse biological activities of substituted pyridazinones make them a highly attractive scaffold for modern drug discovery. The classical approach of cyclizing γ-keto acids with hydrazines remains a robust and widely used method, while contemporary techniques such as palladium-catalyzed cross-couplings and microwave-assisted synthesis offer rapid access to a vast chemical space of novel derivatives. A thorough understanding of the underlying mechanisms of action, including the inhibition of key enzymes like COX-2 and BTK, and the modulation of signaling pathways such as eNOS, is paramount for the continued development of pyridazinone-based therapeutics with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers dedicated to advancing the chemistry and pharmacology of this important class of heterocyclic compounds.
References
- 1. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Straightforward three-component palladium-catalysed synthesis of pyridazin-3(2H)-one libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. mdpi.com [mdpi.com]
- 8. sarpublication.com [sarpublication.com]
- 9. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]
- 10. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyridazinones as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of pyrazolopyrimidine derivatives as potent BTK inhibitors with effective anticancer activity in MCL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. | Semantic Scholar [semanticscholar.org]
- 18. mdpi.com [mdpi.com]
The Diverse Mechanisms of Action of Pyridazinone-Based Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazinone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. These compounds have demonstrated therapeutic potential across various domains, including anti-inflammatory, anticancer, neuroprotective, and cardiovascular applications. This technical guide provides an in-depth exploration of the core mechanisms of action of pyridazinone-based compounds, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanisms of Action
The therapeutic effects of pyridazinone derivatives stem from their ability to interact with a variety of biological targets. The core pyridazinone scaffold can be chemically modified to achieve selectivity and potency for specific enzymes and receptors. This guide will focus on several key mechanisms: inhibition of cyclooxygenase-2 (COX-2), monoamine oxidase-B (MAO-B), phosphodiesterase 4 (PDE4), and receptor tyrosine kinases (RTKs) such as fibroblast growth factor receptor (FGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). Furthermore, we will delve into the modulation of critical signaling pathways, including the NF-κB and intrinsic apoptosis pathways.
Quantitative Data on Pyridazinone Derivatives
The following tables summarize the inhibitory activities of various pyridazinone-based compounds against their respective targets, providing a comparative overview of their potency.
Table 1: Inhibition of Cyclooxygenase-2 (COX-2) by Pyridazinone Derivatives [1][2][3]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one (6a) | >100 | 0.11 | >909.1 |
| 2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one (16a) | >100 | 0.24 | >416.7 |
| 2-[[3-(2-methylphenoxy)-6-oxopyridazin-1(6H)-yl]methyl]-1H-isoindole-1,3(2H)-dione (5a) | >100 | 0.19 | >526.3 |
| Compound 3g | - | 0.04384 | - |
| Compound 6a | - | 0.05301 | - |
| Compound 5a | - | 0.77 | 16.70 |
| Compound 5f | - | 1.89 | 13.38 |
| Compound 9a | - | 0.0155 | 21.29 |
| Compound 16b | - | 0.0169 | 18.63 |
| Celecoxib (Reference) | 4 | 0.012 | 333 |
| Indomethacin (Reference) | - | 0.7392 | - |
Table 2: Inhibition of Monoamine Oxidase-B (MAO-B) by Pyridazinone Derivatives [4][5][6][7][8]
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| TR16 | >40 | 0.17 | >235.29 |
| TR2 | 22.94 | 0.27 | 84.96 |
| S5 | 3.857 | 0.203 | 19.04 |
| S16 | - | 0.979 | - |
| T6 | 1.57 | 0.039 | 40.26 |
| 4b | - | 0.022 | - |
Table 3: Inhibition of Phosphodiesterase 4 (PDE4) by Pyridazinone Derivatives [9][10][11]
| Compound | PDE4B IC50 (nM) | PDE4D IC50 (nM) |
| 4ba (4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one) | 251 | - |
| Roflumilast (Reference) | - | - |
| Compound 9e | 320 | 2500 |
| Compound 8 | 600 | - |
Table 4: Inhibition of Fibroblast Growth Factor Receptor (FGFR) by Pyridazinone Derivatives [12][13]
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| Compound 2 | 0.7 | 0.7 | 0.9 | 809 |
| Compound 1 | 114.5 | - | - | - |
| Compound 10a | 4.8 | - | - | - |
Table 5: Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) by Pyridazinone Derivatives [14]
| Compound | VEGFR-2 IC50 (nM) |
| 8d | 6.65 |
| Sorafenib (Reference) | 4.92 |
Key Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways modulated by pyridazinone compounds and the general workflows for key experimental procedures.
Signaling Pathways
Experimental Workflows
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Cyclooxygenase (COX) Inhibition Assay[6]
-
Reagent Preparation : Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), hematin, and L-epinephrine. Purified ovine or human COX-1 and COX-2 enzymes are used. The substrate, arachidonic acid, is prepared separately. Test compounds are dissolved in DMSO.
-
Assay Procedure :
-
Add the reaction mixture to the wells of a 96-well plate.
-
Add the purified COX-1 or COX-2 enzyme to each well and incubate for 5 minutes at 37°C.
-
Add various concentrations of the pyridazinone test compound or vehicle control (DMSO) to the wells and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the peroxidase activity by measuring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm using a microplate reader.
-
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay[5][16]
-
Reagent Preparation : Recombinant human MAO-A and MAO-B are used as the enzyme sources. The assay is performed in a phosphate buffer (pH 7.4). Kynuramine is used as a substrate. Test compounds are dissolved in DMSO.
-
Assay Procedure :
-
Pre-incubate the enzyme with various concentrations of the pyridazinone test compound or vehicle control (DMSO) in a 96-well plate for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate, kynuramine.
-
After a 30-minute incubation at 37°C, stop the reaction by adding NaOH.
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using a fluorescence plate reader (excitation at 320 nm, emission at 380 nm).
-
-
Data Analysis : Calculate the percentage of inhibition by comparing the fluorescence in the presence of the inhibitor to the control. Determine IC50 values from dose-response curves.
In Vitro Kinase Assay (FGFR, VEGFR-2)[17][18][19][20]
-
Reagent Preparation : Prepare a kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT). Recombinant human FGFR or VEGFR-2 kinase is used. A specific peptide substrate and ATP are also required. Test compounds are dissolved in DMSO.
-
Assay Procedure :
-
Add the kinase, peptide substrate, and various concentrations of the pyridazinone test compound or vehicle control to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay that measures the amount of ATP consumed (e.g., Kinase-Glo®).
-
-
Data Analysis : Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value from a dose-response curve.
MTT Cell Viability Assay[21][22][23][24][25]
-
Cell Culture : Seed cells (e.g., cancer cell lines) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the pyridazinone compound for a specified duration (e.g., 72 hours).
-
MTT Incubation :
-
Remove the treatment medium.
-
Add 28 µL of a 2 mg/mL MTT solution to each well.
-
Incubate the plate for 1.5 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Measurement :
-
Remove the MTT solution.
-
Add 130 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes.
-
Measure the absorbance at 492 nm using a microplate reader.
-
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control cells.
Western Blot Analysis for Apoptosis Markers (p53, Bax, Bcl-2)[26][27][28]
-
Cell Treatment and Lysis : Treat cells with the pyridazinone compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer :
-
Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel via SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis :
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Conclusion
Pyridazinone-based compounds exhibit a remarkable diversity of mechanisms of action, making them a promising scaffold for the development of novel therapeutics. Their ability to selectively inhibit key enzymes involved in inflammation, neurodegeneration, and cancer, as well as to modulate critical cellular signaling pathways, underscores their therapeutic potential. This technical guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their efforts to harness the full potential of this versatile chemical class. Further research into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the promise of pyridazinone derivatives into effective clinical treatments.
References
- 1. ovid.com [ovid.com]
- 2. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors [ricerca.uniba.it]
- 6. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyridazinone derivatives as covalent FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
5-Aminopyridazin-3(2h)-one derivatives as privileged scaffolds in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 5-aminopyridazin-3(2H)-one core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its "privileged" nature. This structure is capable of interacting with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. Its derivatives have been extensively explored for various therapeutic applications, demonstrating potential as anticancer, cardiovascular, anti-inflammatory, and antimicrobial agents. This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these promising compounds, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
General Synthesis of this compound Derivatives
The synthesis of the pyridazin-3(2H)-one ring is most commonly achieved through the condensation of a γ-keto acid or a related precursor with a hydrazine derivative. A prevalent one-pot method involves the reaction of a substituted acetophenone with glyoxylic acid, followed by ring closure with hydrazine hydrate.[1][2] Further modifications at various positions of the pyridazinone ring, such as N-alkylation or substitution at the C6 position, allow for the generation of diverse chemical libraries for biological screening.
Below is a generalized workflow for the synthesis of 6-substituted-3(2H)-pyridazinone derivatives.
Biological Activities and Therapeutic Potential
Derivatives of this compound have shown remarkable efficacy in several key therapeutic areas.
Anticancer Activity
The pyridazinone scaffold is present in numerous anticancer agents that target various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and DNA damage repair mechanisms.
Mechanism of Action: PARP and VEGFR-2 Inhibition
A significant number of pyridazinone-based anticancer drugs function as inhibitors of Poly (ADP-ribose) polymerase (PARP).[3] PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs). By inhibiting PARP, SSBs accumulate and lead to double-strand breaks (DSBs) during replication. In cancers with deficiencies in homologous recombination repair (e.g., those with BRCA1/2 mutations), these DSBs cannot be repaired, resulting in cell death via a process known as synthetic lethality.[3][4]
Other derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis.[5][6] By blocking the VEGFR-2 signaling pathway, these compounds can inhibit the formation of new blood vessels that tumors require for growth and metastasis.
Quantitative Data: Anticancer Activity
| Compound Class | Target/Cell Line | IC50 / GI% | Reference |
| Olaparib | PARP | 0.015 µM | [3] |
| Fluzoparib | PARP | 1.46 nM | [3] |
| Talazoparib | PARP | 0.0002 µM | [3] |
| Pyrido-pyridazinone (Cpd 40) | A549 (Lung Cancer) | 1.03 µM | [7] |
| Pyrido-pyridazinone (Cpd 40) | HeLa (Cervical Cancer) | 1.15 µM | [7] |
| Quinoline derivative | PANC-1 (Pancreatic) | 2.9 µM | [3] |
| Diarylurea derivative (17a) | VEGFR-2 | 60% Inhibition @ 10 µM | [5][6] |
| Diarylurea derivative (10l) | Melanoma (SK-MEL-5) | GI% = 100.14% | [5] |
Cardiovascular Activity (Vasodilators)
Pyridazinone derivatives have shown significant promise as vasodilators for the treatment of cardiovascular diseases like hypertension.[3][8] Their mechanisms often involve the modulation of endothelial nitric oxide synthase (eNOS) and inhibition of phosphodiesterases (PDEs).
Mechanism of Action: eNOS/NO Signaling
Several pyridazinone derivatives exert their vasorelaxant effects by upregulating the expression and activity of eNOS.[9][10] This enzyme catalyzes the production of nitric oxide (NO) in endothelial cells. NO then diffuses into adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to increased levels of cyclic guanosine monophosphate (cGMP). Elevated cGMP activates protein kinase G (PKG), which ultimately causes smooth muscle relaxation and vasodilation by reducing intracellular calcium levels.[11][12]
Quantitative Data: Vasorelaxant Activity
| Compound Series | Activity Metric | Value | Reference |
| Hydralazine (Reference) | EC50 | 18.210 µM | [1] |
| 6-phenylpyridazin-3(2H)-one (Acid 16) | EC50 | 0.339 µM | [1][3] |
| 6-phenylpyridazin-3(2H)-one (Ester 17) | EC50 | 1.225 µM | [1][3] |
| Thiosemicarbazide derivative (4h) | EC50 | 0.0117 µM | [9][10] |
| Cyclized thiosemicarbazide (5e) | EC50 | 0.0025 µM | [9][10] |
| Dihydropyridazinone (Cpd 26) | IC50 | 0.08 µmol/l | [3] |
Other Biological Activities
Beyond anticancer and cardiovascular applications, the this compound scaffold has been utilized to develop agents with a range of other activities, as summarized in the table below.
Quantitative Data: Other Activities
| Activity | Compound Class | Metric | Value | Reference |
| Anti-inflammatory | Isoxazolo[4,5-d]pyridazin-4(5H)-one | COX-2 Inhibition | Potent | [13] |
| Antibacterial | Diarylurea derivative (10h) | MIC (S. aureus) | 16 µg/mL | [5] |
| Antifungal | Diarylurea derivative (8g) | MIC (C. albicans) | 16 µg/mL | [5] |
| FABP4 Inhibition | 4-amino-pyridazin-3(2H)-one (14e) | IC50 | 1.57 µM | [14] |
Key Experimental Protocols
Detailed and standardized experimental protocols are crucial for the evaluation and comparison of novel chemical entities.
In Vitro Vasorelaxant Activity Assay
This assay is used to determine the vasodilatory effect of a compound on isolated blood vessels.[15][16][17]
Workflow for Vasorelaxant Activity Screening
-
Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution. The aorta is cleaned of connective tissue and cut into rings of 3-4 mm in length.
-
Mounting: The aortic rings are suspended between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂. One hook is fixed, and the other is connected to an isometric force transducer.
-
Equilibration: The rings are allowed to equilibrate for 60 minutes under a resting tension of 1 gram, with the bath solution being replaced every 15 minutes.
-
Contraction: A stable contraction is induced by adding a vasoconstrictor agent, such as phenylephrine (1 µM) or potassium chloride (60-80 mM), to the bath.
-
Compound Addition: Once the contraction reaches a stable plateau, the test compound is added to the bath in a cumulative manner at increasing concentrations.
-
Data Analysis: The relaxation induced by the compound is recorded as a percentage of the pre-contraction induced by the vasoconstrictor. A dose-response curve is plotted, and the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated.
VEGFR-2 Kinase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[8][14][18][19]
-
Reagents: Recombinant human VEGFR-2 kinase domain, a suitable kinase buffer, ATP, a specific peptide substrate (e.g., Poly(Glu,Tyr) 4:1), and a detection reagent (e.g., ADP-Glo™).
-
Procedure: a. A serial dilution of the test compound is prepared in a suitable solvent like DMSO. b. In a 96-well microplate, the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations are added. c. The kinase reaction is initiated by adding a mixture of the substrate and ATP. d. The plate is incubated at 30°C for a defined period (e.g., 45-60 minutes). e. The reaction is stopped, and the detection reagent is added. The ADP-Glo™ reagent, for instance, first depletes the remaining ATP and then converts the ADP produced by the kinase reaction back into a detectable luminescent signal. f. The luminescence is measured using a microplate reader.
-
Data Analysis: The signal is inversely proportional to kinase activity. The percentage of inhibition for each compound concentration is calculated relative to a no-inhibitor control, and the IC50 value is determined by fitting the data to a dose-response curve.
NCI-60 Human Tumor Cell Line Screen
This is a standardized screen provided by the National Cancer Institute (NCI) to evaluate the anticancer potential of novel compounds.[9][10][20]
-
Cell Culture: The 60 different human tumor cell lines are grown in RPMI 1640 medium with 5% fetal bovine serum and inoculated into 96-well microtiter plates.
-
Initial Screen (One-Dose): Initially, the compound is tested at a single high concentration (typically 10⁻⁵ M) against all 60 cell lines. The cultures are incubated for 48 hours.
-
Endpoint Measurement: After incubation, cell viability is determined using a sulforhodamine B (SRB) protein staining assay. The absorbance is read, and the percentage growth (PG) is calculated for each cell line.
-
Five-Dose Screen: If a compound shows significant growth inhibition in the initial screen, it is then evaluated in a five-dose assay (typically using 10-fold dilutions) to determine key parameters such as:
-
GI50: The concentration causing 50% growth inhibition.
-
TGI: The concentration causing total growth inhibition (cytostatic effect).
-
LC50: The concentration causing a 50% reduction in the initial cell number (cytotoxic effect).
-
-
Data Analysis: The results are presented as mean graphs, which provide a characteristic "fingerprint" of the compound's activity across the different cancer types. This can be used in algorithms like COMPARE to infer a potential mechanism of action by matching the fingerprint to those of known anticancer agents.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Pot Preparation of 6-Substituted 3(2H)-Pyridazinones from Ketones | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. revvity.com [revvity.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. dctd.cancer.gov [dctd.cancer.gov]
- 10. researchgate.net [researchgate.net]
- 11. Endothelial Nitric Oxide Synthase (eNOS) and the Cardiovascular System: in Physiology and in Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Mechanism of Vasorelaxant Action of Isoquinoline Alkaloid F-19 on Rat Aorta – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 16. researchgate.net [researchgate.net]
- 17. Vasorelaxant Activities and its Underlying Mechanisms of Magnolia Volatile Oil on Rat Thoracic Aorta Based on Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. benchchem.com [benchchem.com]
- 20. dctd.cancer.gov [dctd.cancer.gov]
Methodological & Application
Application Note: A General Protocol for the Synthesis of 5-Aminopyridazin-3(2H)-one Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridazin-3(2H)-one derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including cardiovascular, anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The introduction of an amino group at the C5 position of the pyridazinone core can significantly influence the molecule's pharmacological profile, making the development of a robust synthesis protocol for 5-aminopyridazin-3(2H)-one derivatives a key objective for drug discovery programs.
This application note details a reliable two-step synthetic pathway starting from the readily available mucochloric acid. The core of the strategy involves the creation of a di-halogenated pyridazinone intermediate, followed by a selective nucleophilic aromatic substitution (SNAr) to introduce the desired amino functionality at the C5 position.
General Synthesis Pathway
The overall synthetic strategy is a two-step process:
-
Formation of the Pyridazinone Core: Cyclocondensation of mucochloric acid with a hydrazine source to yield 4,5-dichloro-3(2H)-pyridazinone.
-
Amination via Nucleophilic Aromatic Substitution (SNAr): Selective displacement of the C5-chloride of the intermediate with a primary or secondary amine to furnish the target this compound derivatives. The electron-deficient nature of the pyridazinone ring facilitates this substitution.[4][5]
Caption: General two-step synthesis of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of 4,5-Dichloro-3(2H)-pyridazinone (Intermediate)
This protocol is adapted from procedures utilizing mucochloric acid as a starting material.[6][7]
Materials:
-
Mucochloric acid
-
Hydrazine hydrate (or semicarbazide hydrochloride as a precursor)[6]
-
Methanol (MeOH)
-
Water (H₂O)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
Procedure:
-
Dissolve mucochloric acid (1.0 eq) in a 1:1 mixture of methanol and water.
-
To this stirring solution, add a solution of hydrazine hydrate (1.2 eq) in a 1:1 methanol/water mixture dropwise at room temperature.
-
Continue stirring the reaction mixture for 20-30 minutes at room temperature.[6]
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold water and then a small amount of cold methanol to remove impurities.
-
Dry the product under vacuum to yield 4,5-dichloro-3(2H)-pyridazinone as a solid. The product can be used in the next step without further purification.
Protocol 2: General Protocol for the Synthesis of 5-Amino-4-chloro-3(2H)-pyridazinone Derivatives
This protocol describes the nucleophilic aromatic substitution of the C5-chloride with an amine. The C5 position is generally more reactive to nucleophilic attack than the C4 position in such systems.[8]
Materials:
-
4,5-Dichloro-3(2H)-pyridazinone (1.0 eq)
-
Desired primary or secondary amine (e.g., ammonia, aniline, benzylamine, morpholine) (1.5 - 2.0 eq)
-
Ethanol (EtOH) or another suitable polar aprotic solvent (e.g., Dioxane)
-
Optional: A non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge HCl byproduct (1.5 eq)
-
Reflux condenser and heating mantle
Procedure:
-
In a round-bottom flask, suspend 4,5-dichloro-3(2H)-pyridazinone (1.0 eq) in ethanol.
-
Add the desired amine (1.5 eq) to the suspension. If the amine salt is used or if the amine is not in large excess, add a non-nucleophilic base (1.5 eq).
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
The crude product may precipitate upon cooling or concentration. If not, add cold water to induce precipitation.
-
Collect the solid product by vacuum filtration. Wash the filter cake with cold water and a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the purified 5-amino-4-chloro-3(2H)-pyridazinone derivative.
References
- 1. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scholarena.com [scholarena.com]
- 7. tsijournals.com [tsijournals.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes and Protocols for 5-Aminopyridazin-3(2H)-one based FABP4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Binding Protein 4 (FABP4), also known as adipocyte FABP (A-FABP) or aP2, is a key intracellular lipid-binding protein primarily expressed in adipocytes and macrophages. It plays a crucial role in fatty acid trafficking, lipid storage, and signaling. Emerging evidence has implicated FABP4 in the pathogenesis of various metabolic diseases, including obesity, type 2 diabetes, and atherosclerosis, as well as in certain cancers.[1][2] Consequently, the development of potent and selective FABP4 inhibitors has become a significant area of interest for therapeutic intervention.
This document provides detailed application notes and protocols for a novel class of FABP4 inhibitors based on the 5-aminopyridazin-3(2H)-one scaffold. These compounds have demonstrated promising inhibitory activity in the low micromolar range and represent a valuable starting point for further drug discovery and development efforts.
Chemical Scaffold and Inhibitor Data
The core chemical structure is based on a pyridazin-3(2H)-one ring system. Optimization studies have explored substitutions at various positions, particularly with amino and ureido groups at the 4-position, to enhance inhibitory potency against FABP4.
Inhibitory Activity of Pyridazinone Derivatives against FABP4
The following tables summarize the in vitro inhibitory activity (IC50) of various this compound and related pyridazinone derivatives against human FABP4. The IC50 values were determined using a fluorescence displacement assay.
| Compound ID | R2 | R4 | R6 | IC50 (µM)[3][4] |
| 4b | CH3 | NH2 | C6H5 | 2.97 |
| 22 | c-C6H11 | NH2 | C6H5 | 23.18 |
| 25a | CH3 | NHCONH2 | C6H5 | 4.12 |
| 30b | CH3 | NH-(2-CN)-C6H4 | C6H5 | 3.15 |
| Arachidonic Acid (Control) | - | - | - | 3.42 ± 0.54 |
| Compound ID | Structure | IC50 (µM)[5][6] |
| 14e | 4-amino-2-ethyl-6-(4-fluorophenyl)pyridazin-3(2H)-one derivative | 1.57 |
| 3e | 4-(allylamino)-2-ethyl-6-methylpyridazin-3(2H)-one derivative | 6.20 ± 0.42 |
| 11a | 4-((2-hydroxyethyl)amino)-6-phenylpyridazin-3(2H)-one derivative | 13.68 ± 0.54 |
| 14c | 4-amino-2-ethyl-6-(p-tolyl)pyridazin-3(2H)-one derivative | 5.55 ± 0.22 |
| Positive Control (unspecified) | - | > 1.57 |
Signaling Pathways and Experimental Workflows
FABP4 Signaling Pathway
FABP4 is involved in multiple signaling pathways that contribute to metabolic dysregulation and inflammation. Understanding these pathways is crucial for elucidating the mechanism of action of FABP4 inhibitors.
Caption: Simplified FABP4 signaling pathway and the point of intervention for inhibitors.
Experimental Workflow for Inhibitor Evaluation
The general workflow for the synthesis, characterization, and biological evaluation of novel pyridazinone-based FABP4 inhibitors is outlined below.
Caption: General workflow for the development of pyridazinone-based FABP4 inhibitors.
Experimental Protocols
General Synthesis of 4-Amino-6-phenyl-3(2H)-pyridazinone
This protocol provides a general method for the synthesis of the 4-amino-6-phenyl-3(2H)-pyridazinone core structure, which can be further modified.
Materials:
-
6-phenyl-3(2H)-pyridazinone
-
Hydrazine monohydrate
-
Acetonitrile
-
Water (deionized)
-
Nitrogen gas supply
-
Heating mantle or oil bath
-
Round bottom flask with reflux condenser
-
Filtration apparatus (Büchner funnel)
-
Stir plate and stir bar
Procedure:
-
Combine 1 g (5.81 mmol) of 6-phenyl-3(2H)-pyridazinone and 15 mL (309 mmol) of hydrazine monohydrate in a round bottom flask equipped with a stir bar and reflux condenser.
-
Heat the mixture to 120°C under a nitrogen atmosphere for 90 minutes.
-
Cool the reaction mixture to room temperature.
-
Add an additional 15 mL (309 mmol) of hydrazine monohydrate to the cooled mixture.
-
Reheat the mixture to 120°C and stir overnight under a nitrogen atmosphere.
-
After cooling to room temperature, collect the resulting solid by filtration.
-
Wash the solid with deionized water.
-
Suspend the crude solid in 20 mL of acetonitrile and stir for 5 minutes.
-
Collect the solid by filtration, wash with a small amount of acetonitrile, and dry under vacuum to yield the final product, 4-amino-6-phenyl-3(2H)-pyridazinone.
Characterization: The final product should be characterized by ¹H NMR and mass spectrometry to confirm its identity and purity.
FABP4 Inhibition Assay Protocol (Fluorescence Displacement)
This protocol is a competitive binding assay that measures the ability of a test compound to displace a fluorescent probe from the FABP4 binding pocket, resulting in a decrease in fluorescence.
Materials:
-
Recombinant human FABP4 protein
-
Fluorescent probe (e.g., a commercially available fluorescently labeled fatty acid analog)
-
Assay buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Test compounds (dissolved in DMSO)
-
Arachidonic acid (as a positive control, dissolved in DMSO)
-
Black, flat-bottom 96-well or 384-well microplates
-
Fluorescence plate reader capable of measuring the specific excitation and emission wavelengths of the chosen probe.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of FABP4 protein in assay buffer. The final concentration in the assay will need to be optimized (typically in the low nanomolar range).
-
Prepare a stock solution of the fluorescent probe in assay buffer. The final concentration should be at or below its Kd for FABP4 to ensure assay sensitivity.
-
Prepare serial dilutions of the test compounds and the positive control (arachidonic acid) in DMSO. Further dilute these in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid interference.
-
-
Assay Protocol:
-
Add 50 µL of assay buffer to all wells of the microplate.
-
Add 2 µL of the diluted test compounds or controls to the appropriate wells.
-
Add 23 µL of the FABP4 protein solution to each well (except for no-protein controls).
-
Add 25 µL of the fluorescent probe solution to all wells.
-
The final volume in each well should be 100 µL.
-
Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes), protected from light, to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence intensity on a plate reader using the appropriate excitation and emission wavelengths for the fluorescent probe.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no protein).
-
Normalize the data to the controls (0% inhibition for wells with no test compound, and 100% inhibition for wells with a saturating concentration of the positive control).
-
Plot the normalized fluorescence intensity against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Structure-Activity Relationship (SAR) Logic
The development of potent pyridazinone-based FABP4 inhibitors relies on a systematic exploration of the structure-activity relationship.
Caption: Logical relationship in the structure-activity relationship (SAR) studies.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel FABP4 inhibitors. The data and protocols presented here provide a comprehensive guide for researchers to synthesize, evaluate, and optimize these compounds. Further investigation into the SAR and in vivo efficacy of these inhibitors is warranted to explore their full therapeutic potential in treating metabolic and inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
Application of 5-Aminopyridazin-3(2H)-one Derivatives in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazin-3(2H)-one scaffold, particularly its 5-amino substituted derivatives, has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents. These compounds exhibit a broad spectrum of pharmacological activities by targeting various key pathways involved in cancer progression. This document provides detailed application notes on the utility of 5-aminopyridazin-3(2H)-one derivatives in cancer research, including their mechanisms of action, quantitative efficacy data, and comprehensive experimental protocols for their evaluation.
Mechanisms of Action in Cancer
Derivatives of the this compound core have been shown to exert their anticancer effects through several key mechanisms, including the inhibition of crucial enzymes and cellular processes that are often dysregulated in cancer.
-
Poly (ADP-ribose) Polymerase (PARP) Inhibition: Certain pyridazinone derivatives function as potent PARP inhibitors.[1][2] PARP enzymes are critical for DNA single-strand break repair. Their inhibition in cancer cells with existing DNA repair deficiencies (e.g., BRCA1/2 mutations) leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[2][3] Several pyridazin-3(2H)-one derivatives are effective PARP inhibitors, with some, like Olaparib and Talazoparib, being approved for treating specific cancers.[4]
-
Kinase Inhibition: The pyridazinone scaffold has been successfully utilized to develop inhibitors of various protein kinases that play a central role in cancer cell signaling. A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[5] By blocking VEGFR-2, these compounds can inhibit the formation of new blood vessels that tumors need to grow and metastasize.[6][7] The downstream signaling cascade of VEGFR-2 involves pathways such as PLCγ-PKC-Raf-MEK-MAPK, which promotes endothelial cell proliferation.[6][7]
-
Tubulin Polymerization Inhibition: Some pyridazinone derivatives have been found to interfere with microtubule dynamics by inhibiting tubulin polymerization.[4][8] Microtubules are essential components of the cytoskeleton and the mitotic spindle. Disruption of their formation leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[8]
Quantitative Data: Anti-proliferative Activity
The anti-proliferative activity of various this compound derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 Value (µM) | Reference |
| Piperazine Derivative (PCC) | SNU-475 | Human Liver Cancer | 6.98 ± 0.11 | [9] |
| Piperazine Derivative (PCC) | SNU-423 | Human Liver Cancer | 7.76 ± 0.45 | [9] |
| Compound 3a | A549 | Human Lung Cancer | 36.79 | [9] |
| Pyr-1 | HL-60 | Human Promyelocytic Leukemia | 0.39 | [10] |
| Pyr-1 | CEM | Human T-cell Leukemia | Low µM range | [10] |
| Pyr-1 | MDA-MB-231 | Human Breast Cancer | Low µM range | [10] |
| Pyr-1 | MDA-MB-468 | Human Breast Cancer | Low µM range | [10] |
| Pyr-1 | A-549 | Human Lung Cancer | Low µM range | [10] |
| Compound 14e (FABP4i) | - | - | 1.57 | [11] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by this compound derivatives.
References
- 1. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 2. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 3. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cardiovascular Drug Discovery Using 5-Aminopyridazin-3(2H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 5-Aminopyridazin-3(2H)-one derivatives in the discovery of novel cardiovascular drugs. The focus is on their primary mechanism of action as phosphodiesterase 3 (PDE3) inhibitors, leading to vasodilation and positive inotropic effects. While specific data for the unsubstituted this compound is limited in publicly available research, this document outlines the general principles, protocols, and data related to its bioactive derivatives.
Introduction
The pyridazin-3(2H)-one scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1][2] In the realm of cardiovascular diseases, these compounds have shown significant promise as vasodilators and cardiotonic agents.[3][4][5] Their primary mode of action often involves the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3, which is crucial for regulating intracellular levels of cyclic adenosine monophosphate (cAMP).[6] By inhibiting PDE3, these compounds prevent the degradation of cAMP, leading to increased levels of this second messenger in cardiac and vascular smooth muscle cells. This, in turn, results in vasodilation and an increase in myocardial contractility, making them attractive candidates for the treatment of conditions like hypertension and heart failure.[5][6]
Mechanism of Action: PDE3 Inhibition
The cardiovascular effects of many this compound derivatives are primarily attributed to their potent and selective inhibition of the PDE3 enzyme.[6]
Signaling Pathway of PDE3 Inhibition
The following diagram illustrates the signaling pathway affected by PDE3 inhibitors.
Caption: Signaling pathway of PDE3 inhibition by this compound derivatives.
Quantitative Data
The following tables summarize the in vitro activities of various pyridazin-3(2H)-one derivatives from different studies. It is important to note that the specific activity can vary significantly based on the substitutions on the core scaffold.
Table 1: PDE Inhibitory Activity of Pyridazinone Derivatives
| Compound ID | Target | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) | Source |
| 27 | PDE5 | 34 | Sildenafil | 20 | [3] |
| 28 | PDE5 | 22 | Sildenafil | 16 | [3] |
| 23a | PDE5 | 140 | Zaprinast | 1000 | [3] |
| 23b | PDE5 | 180 | Sildenafil | 5 | [3] |
Table 2: Vasorelaxant Activity of Pyridazinone Derivatives
| Compound ID | EC₅₀ (µM) | Reference Compound | EC₅₀ (µM) | Source |
| 16 (acid) | 0.339 | Hydralazine | 18.210 | [3] |
| 17 (ester) | 1.225 | Hydralazine | 18.210 | [3] |
| 18 (hydrazide) | 1.204 | Hydralazine | 18.210 | [3] |
Table 3: Inotropic and Vasodilating Activity of Dihydropyridazin-3(2H)-one Derivatives
| Compound ID | Vasorelaxant Activity IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |
| 26 | 0.08 | Hydralazine | 0.316 | [3] |
| 9 | 0.051 | - | - | [3] |
| 13 | 0.199 | Hydralazine | 0.316 | [3] |
Experimental Protocols
Protocol 1: In Vitro Phosphodiesterase 3 (PDE3) Inhibition Assay (Fluorescence Polarization)
This protocol describes a common method for determining the inhibitory activity of test compounds against the PDE3 enzyme.
Principle: This assay is based on the principle of fluorescence polarization (FP). A fluorescently labeled cAMP derivative (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When PDE3 hydrolyzes the tracer, the resulting fluorescent monophosphate binds to a larger binding agent, causing it to tumble more slowly and thus increasing the fluorescence polarization. An inhibitor will prevent the hydrolysis of the fluorescent cAMP, keeping the fluorescence polarization low.
Materials:
-
Recombinant human PDE3A or PDE3B
-
Fluorescein-labeled cAMP (e.g., FAM-cAMP)
-
Binding agent specific for the fluorescent monophosphate product
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Known PDE3 inhibitor (e.g., Milrinone) as a positive control
-
DMSO as a negative control
-
Low-volume, black, 384-well microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and positive control in DMSO.
-
Create a serial dilution of the test compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%) across all wells.
-
Dilute the PDE3 enzyme to the desired working concentration in assay buffer.
-
Prepare a solution of the fluorescent cAMP substrate in the assay buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted test compound, positive control, or negative control to the wells of the 384-well microplate.
-
Add 10 µL of the diluted PDE3 enzyme solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding 5 µL of the fluorescent cAMP substrate solution to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Stopping the Reaction and Measurement:
-
Stop the reaction by adding 10 µL of the binding agent solution to each well.
-
Incubate for an additional 30 minutes at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FAM).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive and negative controls.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Ex Vivo Vasorelaxant Activity Assay Using Isolated Rat Thoracic Aorta Rings
This protocol outlines the procedure for assessing the vasorelaxant effects of this compound derivatives on isolated arterial tissue.
Caption: Experimental workflow for the ex vivo vasorelaxant activity assay.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Phenylephrine (PE) or Potassium Chloride (KCl) for inducing contraction
-
Test compounds (this compound derivatives)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a rat and immediately excise the thoracic aorta.
-
Place the aorta in cold Krebs-Henseleit solution.
-
Carefully remove adhering connective and adipose tissues.
-
Cut the aorta into rings of 2-3 mm in length.
-
-
Mounting and Equilibration:
-
Suspend the aortic rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.
-
Apply a resting tension of 1.5-2.0 g to the rings and allow them to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes.
-
-
Induction of Contraction:
-
After equilibration, induce a stable contraction by adding a submaximal concentration of a vasoconstrictor, such as phenylephrine (1 µM) or KCl (60 mM), to the organ bath.
-
-
Evaluation of Vasorelaxant Effect:
-
Once the contraction has reached a plateau, add the test compound in a cumulative manner to the bath, with each subsequent concentration added after the response to the previous one has stabilized.
-
Record the changes in isometric tension using a force transducer and a data acquisition system.
-
-
Data Analysis:
-
Express the relaxation induced by the test compound as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the compound concentration.
-
Calculate the EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation).
-
Pharmacokinetic Considerations
While specific pharmacokinetic data for this compound is not extensively reported, studies on related aminopyridazine and pyridazinone derivatives provide some general insights. Oral bioavailability can be a challenge for some of these compounds, and metabolic stability is a key area for optimization in drug development.[7] Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial for the successful development of pyridazinone-based cardiovascular drugs.
Conclusion
Derivatives of this compound represent a promising class of compounds for the development of novel cardiovascular therapies. Their primary mechanism of action as PDE3 inhibitors offers a well-validated approach for achieving both vasodilation and positive inotropic effects. The protocols provided in these application notes offer a foundation for researchers to screen and characterize the activity of new chemical entities based on this scaffold. Further optimization of the this compound core structure is likely to yield potent and selective drug candidates with favorable pharmacokinetic profiles for the treatment of cardiovascular diseases.
References
- 1. sarpublication.com [sarpublication.com]
- 2. scispace.com [scispace.com]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyridazinone derivatives: design, synthesis, and in vitro vasorelaxant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Protocol for N-Alkylation of 5-Aminopyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Application Note
The N-alkylation of pyridazinone scaffolds is a critical transformation in medicinal chemistry, enabling the synthesis of diverse derivatives with a wide range of biological activities. This document provides a detailed experimental protocol for the N-alkylation of 5-Aminopyridazin-3(2H)-one, a key intermediate in the development of novel therapeutics. The protocol addresses the challenge of regioselectivity due to the presence of two nucleophilic nitrogen atoms (the endocyclic N2 and the exocyclic 5-amino group) by employing a protective group strategy for the amino function, thereby ensuring selective alkylation at the desired N2 position of the pyridazinone ring.
The described methodology is robust and can be adapted for various alkylating agents, allowing for the generation of a library of N-substituted this compound derivatives for further investigation in drug discovery programs.
Experimental Workflow
The overall synthetic strategy involves a three-step process: protection of the 5-amino group, N-alkylation of the pyridazinone ring, and subsequent deprotection to yield the final N-alkylated product.
Caption: A three-step workflow for the selective N-alkylation of this compound.
Detailed Experimental Protocols
Protocol 1: Protection of the 5-Amino Group (Boc Protection)
This step is crucial for achieving selective N2-alkylation. The tert-butyloxycarbonyl (Boc) group is a common and effective protecting group for amines.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous DCM or THF, add triethylamine (1.2 eq.).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in the same solvent at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the Boc-protected this compound.
Protocol 2: N-Alkylation of Boc-Protected this compound
This protocol describes a general procedure for the N-alkylation using an alkyl halide. A microwave-assisted method is also presented as a faster alternative.
Method A: Conventional Heating
Materials:
-
Boc-protected this compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 - 1.5 eq.)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5 - 2.0 eq.)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the Boc-protected pyridazinone (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 - 2.0 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the alkyl halide (1.1 - 1.5 eq.) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-alkylated product.
Method B: Microwave-Assisted Synthesis
Materials:
-
Boc-protected this compound
-
Methyl iodide (1.0 eq.)
-
Potassium carbonate (K₂CO₃) (1.0 eq.)
-
Tetrabutylammonium bromide (TBAB) (0.2 eq.)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine the Boc-protected pyridazinone (1.0 eq.), potassium carbonate (1.0 eq.), tetrabutylammonium bromide (0.2 eq.), and methyl iodide (1.0 eq.).[1][2]
-
Place the sealed vessel in a microwave reactor and irradiate at 90 W for 10 minutes.[1][2]
-
Collect the precipitate by filtration and wash with water to obtain the N-methylated product.[1][2] Further purification can be performed by recrystallization or column chromatography if necessary.
Protocol 3: Deprotection of the 5-Amino Group
This final step removes the Boc protecting group to yield the desired N-alkylated this compound.
Materials:
-
N-alkylated, Boc-protected this compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-alkylated, Boc-protected intermediate (1.0 eq.) in DCM.
-
Add trifluoroacetic acid (5-10 eq.) and stir the mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the final N-alkyl-5-aminopyridazin-3(2H)-one.
Data Presentation
The following table summarizes representative reaction conditions and outcomes for the N-alkylation of pyridazinone derivatives. Note that the yields for the specific N-alkylation of this compound may vary and should be optimized.
| Substrate | Alkylating Agent | Base | Solvent | Method | Time (h) | Yield (%) | Reference |
| 5-Benzyl-6-methylpyridazin-3(2H)-one | Methyl Iodide | K₂CO₃ | None | Microwave | 0.17 | 96 | [1][2] |
| 6-Phenyl-3(2H)-pyridazinone | Benzyl Chloride | NaH | THF | Conventional | 4 | 92 | |
| 6-Phenyl-3(2H)-pyridazinone | Ethyl Bromoacetate | K₂CO₃ | DMF | Conventional | 12 | 85 |
Characterization
The synthesized compounds should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the protected intermediates and the final N-alkylated products. Key indicators of successful N2-alkylation include the appearance of new signals corresponding to the alkyl group protons and a downfield shift of the pyridazinone ring protons.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their identity.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups. For instance, the C=O stretch of the pyridazinone ring is typically observed around 1660-1680 cm⁻¹.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship of the protection-alkylation-deprotection strategy.
Caption: Logical flow of the selective N-alkylation strategy.
References
Application Notes & Protocols: A Researcher's Guide to the One-Pot Synthesis of Pyridazinone Derivatives from γ-Ketoacids
Introduction: The Significance of the Pyridazinone Scaffold
Pyridazinone derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents.[1][2] These six-membered heterocyclic compounds, featuring two adjacent nitrogen atoms, exhibit a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, cardiovascular, and neuroprotective properties.[1][3][4] The versatility of the pyridazinone scaffold allows for extensive structural modifications, making it a highly attractive target for the development of novel therapeutics.[4][5] This guide provides a comprehensive overview of the one-pot synthesis of pyridazinone derivatives from γ-ketoacids, a robust and efficient method for accessing this important class of molecules.
Core Principles and Mechanistic Insights
The most prevalent and straightforward method for synthesizing 4,5-dihydropyridazin-3(2H)-ones involves the condensation of a γ-ketoacid or its ester equivalent with a hydrazine derivative.[6] This one-pot reaction is valued for its operational simplicity and generally high yields. The overall transformation can be understood through a two-step sequence: initial hydrazone formation followed by intramolecular cyclization.
The Reaction Mechanism
The reaction commences with the nucleophilic attack of a hydrazine derivative on the ketone carbonyl of the γ-ketoacid, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazone attacks the carboxylic acid (or ester) carbonyl. The resulting tetrahedral intermediate then eliminates a molecule of water (or alcohol, in the case of an ester) to yield the stable 4,5-dihydropyridazin-3(2H)-one ring system.
References
- 1. SYNTHESIS OF PYRIDAZINONE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 2. sphinxsai.com [sphinxsai.com]
- 3. One-Pot Preparation of 6-Substituted 3(2H)-Pyridazinones from Ketones | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
Application Notes: Microwave-Assisted Synthesis and Biological Activity of 5-Aminopyridazin-3(2H)-one Analogs
Application Notes and Protocols for the Solid-Phase Synthesis of a 5-Aminopyridazin-3(2H)-one Library
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-aminopyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and cardiotonic effects. The development of libraries based on this scaffold is of significant interest for the discovery of novel therapeutic agents. Solid-phase synthesis offers a powerful platform for the rapid generation of such libraries, enabling efficient purification and automation. These application notes provide a detailed protocol for the solid-phase synthesis of a this compound library, leveraging a traceless linker strategy to yield final compounds of high purity.
Overview of the Synthetic Strategy
The proposed solid-phase synthesis strategy for constructing a this compound library is outlined below. This approach utilizes a polymer-bound β-ketoester, which undergoes cyclocondensation with a hydrazine derivative, followed by diversification of the amino group and subsequent cleavage from the solid support.
Caption: Proposed workflow for the solid-phase synthesis of a this compound library.
Experimental Protocols
Materials and Equipment
-
Resins: Wang resin (100-200 mesh, 1.0 mmol/g loading)
-
Reagents:
-
Fmoc-protected β-amino acids
-
Substituted hydrazines (R1-NHNH2)
-
Acylating and sulfonylating agents (R2-COCl, R2-SO2Cl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
-
Equipment:
-
Solid-phase synthesis vessel
-
Shaker
-
Filtration apparatus
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (MS)
-
Protocol 1: Loading of the β-Ketoester onto Wang Resin
-
Swell Wang resin (1 g, 1.0 mmol) in DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Drain the solvent.
-
In a separate flask, dissolve the desired β-ketoacid (3.0 mmol) and DMAP (0.5 mmol) in DCM/DMF (4:1, 10 mL).
-
Add a solution of DCC (3.0 mmol) in DCM (5 mL) to the β-ketoacid solution and stir for 15 minutes at 0°C.
-
Filter the precipitated dicyclohexylurea and add the filtrate to the swollen resin.
-
Shake the reaction vessel at room temperature for 12 hours.
-
Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
-
Determine the loading capacity using the picric acid test or by cleaving a small amount of resin-bound material and analyzing by UV-Vis spectroscopy.
Protocol 2: Cyclocondensation to form the Pyridazinone Ring
-
Swell the resin-bound β-ketoester (1.0 mmol) in DMF (10 mL) for 30 minutes.
-
Add a solution of the substituted hydrazine (R1-NHNH2, 5.0 mmol) in DMF (5 mL) to the resin suspension.
-
Add acetic acid (1.0 mmol) as a catalyst.
-
Shake the reaction mixture at 60°C for 24 hours.
-
Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 3: Diversification of the 5-Amino Group
This protocol describes a representative acylation reaction. Similar procedures can be followed for sulfonylation or other modifications.
-
Swell the resin-bound 5-aminopyridazinone (0.5 mmol) in DCM (5 mL).
-
Add a solution of the desired acyl chloride (R2-COCl, 2.0 mmol) and diisopropylethylamine (DIPEA, 4.0 mmol) in DCM (5 mL).
-
Shake the reaction at room temperature for 6 hours.
-
Wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 4: Cleavage of the Final Product from the Resin
-
Wash the dried, functionalized resin with DCM (3 x 5 mL).
-
Add a cleavage cocktail of 95:2.5:2.5 TFA/triisopropylsilane/water (10 mL) to the resin.
-
Shake the mixture at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA (2 x 2 mL).
-
Concentrate the combined filtrate under a stream of nitrogen.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.
-
Purify the product by preparative HPLC.
Data Presentation
The following tables summarize hypothetical quantitative data for a representative library of 5-aminopyridazin-3(2H)-ones synthesized using the described protocols.
Table 1: Synthesis of 5-amino-6-aryl-2-(substituted)-pyridazin-3(2H)-ones
| Compound ID | R1 (Substituted Hydrazine) | R2 (Acyl Chloride) | Yield (%) | Purity (%) |
| AP-001 | Phenylhydrazine | Benzoyl chloride | 65 | 92 |
| AP-002 | 4-Fluorophenylhydrazine | Benzoyl chloride | 62 | 95 |
| AP-003 | Phenylhydrazine | Acetyl chloride | 71 | 96 |
| AP-004 | 4-Fluorophenylhydrazine | Acetyl chloride | 68 | 94 |
| AP-005 | Methylhydrazine | Benzoyl chloride | 75 | 91 |
Table 2: Characterization of Representative Compounds
| Compound ID | Molecular Formula | Calculated Mass (m/z) | Observed Mass (m/z) [M+H]⁺ |
| AP-001 | C₁₇H₁₃N₃O₂ | 291.10 | 292.11 |
| AP-002 | C₁₇H₁₂FN₃O₂ | 309.09 | 310.10 |
| AP-003 | C₁₂H₁₁N₃O₂ | 229.08 | 230.09 |
| AP-004 | C₁₂H₁₀FN₃O₂ | 247.08 | 248.08 |
| AP-005 | C₁₂H₁₁N₃O₂ | 229.08 | 230.09 |
Potential Signaling Pathway Involvement
Pyridazinone derivatives have been reported to modulate various signaling pathways, particularly those involved in inflammation. For instance, some pyridazinones act as inhibitors of phosphodiesterases (PDEs) or modulate cytokine signaling.[1] A potential mechanism of action for a synthesized this compound library could involve the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Caption: Potential anti-inflammatory mechanism of 5-aminopyridazin-3(2H)-ones via inhibition of the NF-κB pathway.
Conclusion
The solid-phase synthesis protocols detailed in these application notes provide a robust and efficient method for the generation of diverse this compound libraries. The use of a traceless linker strategy ensures the production of high-purity compounds suitable for high-throughput screening and lead optimization in drug discovery programs. The presented data and diagrams offer a comprehensive guide for researchers entering this area of medicinal chemistry.
References
Application Notes and Protocols for In Vitro Bioactivity of 5-Aminopyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro assays and detailed protocols for evaluating the biological activity of 5-Aminopyridazin-3(2H)-one. The pyridazinone scaffold is a key pharmacophore with a wide range of documented biological activities, making this compound a significant subject for investigation in drug discovery.[1][2] This document outlines methodologies to assess its potential as an anti-inflammatory, anticancer, and enzyme-inhibiting agent.
Introduction to this compound
This compound belongs to the pyridazinone class of heterocyclic compounds. Derivatives of this core structure have shown a variety of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and cardiovascular effects.[1][3][4][5] The presence of the amino group and the lactam moiety in this compound suggests its potential to interact with various biological targets. The following protocols are designed to explore these potential bioactivities in a laboratory setting.
Potential Biological Activities and Corresponding In Vitro Assays
Based on the activities of structurally related pyridazinone derivatives, the primary bioactivities to investigate for this compound include:
-
Anti-inflammatory Activity: Many pyridazinone derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes or by modulating inflammatory signaling pathways.[2][6][7][8]
-
Anticancer Activity: Several pyridazinone-based compounds have demonstrated cytotoxic effects against various cancer cell lines and have been investigated as potential anticancer agents.[3][4][9][10][11]
-
Enzyme Inhibition: The pyridazinone scaffold has been identified as a core structure for inhibitors of various enzymes, such as phosphodiesterase 4 (PDE4) and fatty acid binding protein 4 (FABP4).[12][13][14][15][16][17]
The following sections provide detailed protocols for in vitro assays to evaluate these potential activities.
Experimental Protocols
General Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on various cell lines and to establish a concentration range for subsequent, more specific assays.
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[18] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., NIH-3T3 fibroblasts) in 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in a complete cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow for MTT Assay
Caption: Workflow for the MTT-based cell viability assay.
Anti-inflammatory Activity: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Objective: To evaluate the inhibitory effect of this compound on the activity of COX-1 and COX-2 enzymes.
Methodology: A colorimetric inhibitor screening assay can be used to measure the peroxidase activity of COX. The assay monitors the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[6]
Protocol:
-
Reagent Preparation: Prepare the assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test compound solution.
-
Assay Setup: In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).
-
Compound Addition: Add various concentrations of this compound to the wells. Include a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control and a vehicle control.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to initiate the reaction.
-
Colorimetric Measurement: Immediately add the colorimetric substrate (TMPD) and measure the absorbance at 590 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition and calculate the IC50 value for both COX-1 and COX-2.
Anti-inflammatory Activity: Measurement of Nitric Oxide (NO) Production in Macrophages
Objective: To assess the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
Methodology: The Griess assay is used to measure the concentration of nitrite, a stable and nonvolatile breakdown product of NO.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with vehicle and LPS), and a positive control (cells with a known iNOS inhibitor and LPS).
-
Griess Reagent Addition: Collect the cell culture supernatant. Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO production inhibition.
LPS-induced Pro-inflammatory Signaling Pathway
Caption: LPS-induced pro-inflammatory signaling and potential inhibition points.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | Data |
| A549 | Lung | Data |
| HCT116 | Colon | Data |
| NIH-3T3 | Fibroblast (Non-cancerous) | Data |
Table 2: COX-1 and COX-2 Inhibitory Activity of this compound
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Data | Data | Data |
| Celecoxib (Control) | Data | Data | Data |
Table 3: Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | % Inhibition of NO Production |
| This compound | 1 | Data |
| 10 | Data | |
| 50 | Data | |
| L-NAME (Control) | 100 | Data |
These tables should be populated with the experimental results obtained from the described protocols. The data will provide a clear and concise summary of the in vitro bioactivity of this compound, facilitating the assessment of its therapeutic potential.
References
- 1. scispace.com [scispace.com]
- 2. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti‐inflammatory potential in LPS‐induced RAW264.7 macrophages | Semantic Scholar [semanticscholar.org]
- 8. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarena.com [scholarena.com]
- 12. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
Application Notes: Cell-based Assays for 5-Aminopyridazin-3(2h)-one Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridazinone derivatives are a significant class of heterocyclic compounds that have garnered extensive attention for their wide range of biological activities, including anti-inflammatory, cardiovascular, and anticancer properties.[1][2][3] 5-Aminopyridazin-3(2h)-one belongs to this versatile scaffold and, as such, warrants thorough investigation for its potential as a therapeutic agent. A critical initial step in the characterization of any new compound is the assessment of its cytotoxic effects on various cell lines.
These application notes provide detailed protocols for a panel of robust, cell-based assays designed to quantify the cytotoxicity of this compound. The described assays measure key indicators of cell health: metabolic activity (MTT Assay), cell membrane integrity (LDH Assay), and induction of apoptosis (Caspase-3/7 Assay). Together, these methods offer a comprehensive profile of the compound's cytotoxic potential and preliminary insights into its mechanism of action.
General Experimental Workflow
A systematic approach is essential for evaluating the cytotoxic effects of a test compound. The general workflow involves culturing cells, treating them with various concentrations of this compound, and then performing a battery of assays in parallel to measure different aspects of cell death and viability.
Caption: General workflow for assessing the cytotoxicity of this compound.
Experimental Protocols
MTT Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] In live cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[5][6] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) controls and medium-only blanks.[7]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[7][8] Incubate for 3-4 hours at 37°C until a purple precipitate is visible.[6]
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[4][8]
-
Measurement: Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[4] Measure the absorbance at 570 nm (with an optional reference wavelength of 620-630 nm) within 1 hour.[7][8]
-
Calculation:
-
Corrected Absorbance = Absorbance of sample - Absorbance of blank.
-
% Cell Viability = (Corrected Absorbance of treated cells / Corrected Absorbance of vehicle control) x 100.
-
LDH Release Assay for Cytotoxicity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[9][10] The LDH-Glo™ Cytotoxicity Assay provides a luminescent method to quantify LDH release, where the signal is proportional to the number of lysed cells.[9]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT protocol. Set up additional control wells for maximum LDH release by adding a lysis buffer (e.g., 2% Triton X-100) 45 minutes before the end of the incubation period.[11]
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new opaque-walled 96-well plate suitable for luminescence measurements.[11][12]
-
Reagent Addition: Prepare the LDH Detection Reagent according to the manufacturer's instructions. Add 50 µL of the reagent to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 20-60 minutes, protected from light.[11]
-
Measurement: Measure the luminescence using a plate reader.
-
Calculation:
-
% Cytotoxicity = [(Luminescence of treated sample - Luminescence of vehicle control) / (Luminescence of maximum LDH release - Luminescence of vehicle control)] x 100.
-
Caspase-3/7 Assay for Apoptosis
Principle: Caspases-3 and -7 are key "executioner" enzymes that are activated during the final stages of apoptosis.[13] The Caspase-Glo® 3/7 Assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7.[14] This cleavage releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of active caspase-3/7.[14]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT protocol, using an opaque-walled 96-well plate.[13] Include a positive control known to induce apoptosis (e.g., staurosporine).
-
Reagent Preparation and Addition: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[13]
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gently shaking the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.[15]
-
Measurement: Measure the luminescence using a plate reader.
-
Calculation:
-
Fold Increase in Activity = (Luminescence of treated sample / Luminescence of vehicle control).
-
Data Presentation
Quantitative data should be summarized to allow for clear interpretation and comparison. The half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit the biological process by 50%, should be calculated from the dose-response curves.
Table 1: Cytotoxicity of this compound on Cancer Cell Line X (48h Treatment)
| Assay Type | Endpoint Measured | IC₅₀ (µM) | Max Effect (%) |
|---|---|---|---|
| MTT | Cell Viability | 12.5 | 85% reduction |
| LDH | Membrane Permeability | 25.8 | 75% cytotoxicity |
| Caspase-3/7 | Apoptosis Induction | 9.7 | 8.2-fold increase |
Note: Data are representative examples and should be determined experimentally.
Table 2: Dose-Response Data for this compound (48h Treatment)
| Concentration (µM) | % Cell Viability (MTT) | % Cytotoxicity (LDH) | Caspase-3/7 Activity (Fold Change) |
|---|---|---|---|
| 0 (Vehicle) | 100.0 ± 4.5 | 0.0 ± 1.2 | 1.0 ± 0.1 |
| 1.0 | 92.1 ± 5.1 | 5.3 ± 2.0 | 2.1 ± 0.3 |
| 5.0 | 75.4 ± 3.8 | 18.9 ± 3.1 | 6.5 ± 0.8 |
| 10.0 | 48.9 ± 4.2 | 35.1 ± 4.5 | 8.1 ± 0.9 |
| 25.0 | 20.1 ± 3.1 | 74.8 ± 5.0 | 5.2 ± 0.6 |
| 50.0 | 15.3 ± 2.5 | 75.2 ± 4.8 | 3.1 ± 0.4 |
Note: Data are presented as Mean ± Standard Deviation from triplicate wells.
Potential Signaling Pathways
Studies on various pyridazinone derivatives suggest they can induce cytotoxicity through the activation of apoptotic pathways.[1][16] A common mechanism involves the induction of cellular stress, leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway, culminating in the activation of executioner caspases 3 and 7.
Caption: Potential intrinsic apoptotic pathway induced by this compound.
References
- 1. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. atcc.org [atcc.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 10. researchgate.net [researchgate.net]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 15. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]
- 16. mdpi.com [mdpi.com]
Protocol for assessing target engagement of 5-Aminopyridazin-3(2h)-one in cells
Application Notes and Protocols
Topic: Protocol for Assessing Target Engagement of 5-Aminopyridazin-3(2H)-one in Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyridazin-3(2H)-one scaffold is a core component of various bioactive agents with demonstrated efficacy in cardiovascular diseases and cancer.[1] Compounds containing this moiety are known to interact with multiple biological targets, including protein kinases, phosphodiesterases, and fatty acid-binding proteins.[1][2] this compound represents a key starting point for developing targeted therapeutics. A critical step in the development of such small molecules is to confirm that they bind to their intended intracellular target, a process known as target engagement.[3]
These application notes provide a detailed protocol for assessing the cellular target engagement of this compound derivatives. We will focus on two complementary methods: the Cellular Thermal Shift Assay (CETSA) to confirm direct physical binding in intact cells, and a functional in vitro kinase assay to quantify the inhibitory effect on a representative target class.[4][5] For the purpose of this protocol, we will consider a hypothetical protein kinase as the target, given that many pyridazinone derivatives function as kinase inhibitors.[1]
Principle of the Assays
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method for verifying drug-target interaction in a cellular environment.[6] The principle is based on ligand-induced thermal stabilization of the target protein.[7] When a small molecule binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[8] In a CETSA experiment, cells are treated with the test compound and then heated. Unbound proteins denature and aggregate at elevated temperatures, while ligand-bound proteins tend to remain soluble.[8] The amount of soluble target protein remaining after the heat challenge is quantified, typically by Western Blot or ELISA, to generate a "melting curve." A shift in this curve to a higher temperature in the presence of the compound indicates target engagement.[6][8]
In Vitro Kinase Inhibition Assay
To complement the binding data from CETSA, a functional assay is used to measure the compound's effect on the target's activity. Kinase activity assays quantify the phosphorylation of a substrate. A common method is to measure the amount of ADP produced, which is a universal product of the kinase reaction.[9] The inhibitory potency of the compound is determined by measuring the reduction in kinase activity across a range of compound concentrations, from which the half-maximal inhibitory concentration (IC50) value can be calculated.[5]
Data Presentation
CETSA: Thermal Stabilization of Target Kinase
The following table summarizes representative data from a CETSA experiment, showing the percentage of soluble Target Kinase X remaining after a 3-minute heat treatment at various temperatures, with and without 10 µM of a this compound derivative.
| Temperature (°C) | % Soluble Protein (Vehicle - DMSO) | % Soluble Protein (+10 µM Compound) |
| 37 | 100% | 100% |
| 44 | 95% | 98% |
| 47 | 82% | 95% |
| 50 | 51% | 88% |
| 53 | 25% | 75% |
| 56 | 10% | 48% |
| 59 | 5% | 22% |
| 62 | <1% | 10% |
Table 1: Representative CETSA data demonstrating ligand-induced thermal stabilization of a target kinase.
Kinase Inhibition Profile
The table below shows the inhibitory activity of the this compound derivative against a panel of protein kinases. The IC50 values were determined using a luminescence-based kinase assay.[9] Staurosporine, a non-selective kinase inhibitor, is included as a positive control.
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) |
| Target Kinase X | 25 | 8 |
| Kinase B | 850 | 12 |
| Kinase C | >10,000 | 25 |
| Kinase D | 1,200 | 5 |
Table 2: Inhibitory activity of the test compound against a panel of kinases.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To determine if the this compound derivative binds to its target kinase in intact cells by measuring changes in the protein's thermal stability.
Materials:
-
Cell line expressing the target kinase (e.g., HEK293, HeLa)
-
Cell culture medium, FBS, and antibiotics
-
This compound derivative (test compound)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge (capable of 20,000 x g at 4°C)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibody specific to the target kinase
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and grow to 80-90% confluency.
-
Treat cells with the desired concentration of the this compound derivative or DMSO vehicle. Incubate for 1 hour at 37°C.
-
-
Cell Harvesting:
-
Harvest cells by scraping or trypsinization.
-
Wash cells twice with ice-cold PBS containing protease inhibitors.
-
Resuspend the cell pellet in PBS with inhibitors to a final concentration of ~1x10^7 cells/mL.
-
-
Heat Treatment:
-
Cell Lysis:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[11]
-
Alternatively, add an equal volume of lysis buffer and incubate on ice.
-
-
Separation of Soluble and Precipitated Fractions:
-
Centrifuge the cell lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.[11]
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
Normalize all samples to the same protein concentration.
-
Analyze the samples by Western Blotting.[12][13] Load equal amounts of protein per lane, separate by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against the target kinase.
-
Detect with an HRP-conjugated secondary antibody and a chemiluminescence substrate.
-
Quantify the band intensities using densitometry software. Plot the soluble protein fraction against the temperature to generate melting curves.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the IC50 value of the this compound derivative against the purified target kinase.
Materials:
-
Recombinant human target kinase
-
Kinase-specific substrate peptide
-
ATP
-
This compound derivative (test compound)
-
Staurosporine (positive control)
-
Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
DMSO
-
384-well low-volume white plates
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound and staurosporine in 100% DMSO.
-
Perform a serial dilution in DMSO to create a range of concentrations for the dose-response curve.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to the appropriate wells.
-
Add 2 µL of the kinase in kinase assay buffer to each well. Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a light signal.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.[9]
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: A generic MAP Kinase signaling pathway inhibited by the compound.
CETSA Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Kinase Inhibition Assay Workflow
Caption: Workflow for the in vitro luminescence-based kinase assay.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition [mdpi.com]
- 3. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. How to Detect Protein Expression in Cells During Experiments | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes and Protocols: 5-Aminopyridazin-3(2h)-one in Kinase Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazinone scaffold is a "privileged" heterocyclic structure in medicinal chemistry, recognized for its broad range of pharmacological activities.[1][2] Derivatives of the pyridazinone core have shown significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes and established targets in drug discovery, particularly in oncology and inflammatory diseases.[1][3][4] 5-Aminopyridazin-3(2h)-one represents a versatile starting material for the synthesis of compound libraries aimed at discovering novel and selective kinase inhibitors. Its chemical structure allows for diverse substitutions, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinase targets.[5][6]
This document provides detailed application notes and protocols for the use of this compound as a foundational scaffold in kinase inhibitor screening. It includes representative data on the activity of substituted aminopyridazinone derivatives against various cancer cell lines, detailed protocols for key biochemical and cell-based assays, and visualizations of relevant kinase signaling pathways.
Data Presentation: Antiproliferative Activity of Aminopyridazin-3(2H)-one Derivatives
The following table summarizes the growth inhibitory activities of a series of synthesized aminopyridazin-3(2H)-one derivatives against several human cancer cell lines. This data demonstrates the potential of this scaffold in developing potent anticancer agents.
| Compound ID | Modification on Aminopyridazinone Core | SH-SY5Y (Neuroblastoma) GI50 (μM) | K562 (Myelogenous Leukemia) GI50 (μM) | AGS (Gastric Cancer) GI50 (μM) |
| 8a | Substituted benzylamine | 7.8 ± 0.9 | 10.5 ± 1.2 | 9.3 ± 1.1 |
| 8b | Different substituted benzylamine | 8.5 ± 0.7 | > 50 | > 50 |
| 8e | Alternative substituted benzylamine | 15.2 ± 1.8 | > 50 | > 50 |
| 9c | Varied substitution pattern | 12.6 ± 1.5 | > 50 | > 50 |
| 9d | Further varied substitution | 18.9 ± 2.1 | > 50 | > 50 |
| 9e | Additional substitution variant | 11.5 ± 1.3 | > 50 | > 50 |
| Fluorouracil | Positive Control | 6.2 ± 0.5 | 8.7 ± 0.9 | 7.5 ± 0.8 |
Data synthesized from a study on substituted aminopyridazin-3(2H)-ones.[7] The GI50 value is the concentration of the compound that inhibits cell growth by 50%.
Key Kinase Targets and Signaling Pathways
Derivatives of pyridazinone and structurally related aminopyridine scaffolds have been shown to inhibit several important kinases involved in cancer progression. Understanding the signaling pathways regulated by these kinases is crucial for elucidating the mechanism of action of potential inhibitors.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9] Inhibition of VEGFR-2 is a well-established anticancer strategy.[1]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Positive and Negative Regulatory Roles of C-Terminal Src Kinase (CSK) in FcεRI-Mediated Mast Cell Activation, Independent of the Transmembrane Adaptor PAG/CSK-Binding Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 7. Design, synthesis and biological evaluation of substituted aminopyridazin-3(2H)-ones as G0/G1-phase arresting agents with apoptosis-inducing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
Application Notes and Protocols for the Development of Antinociceptive Agents from 4-amino-5-substituted-3(2H)-pyridazinones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and evaluation of 4-amino-5-substituted-3(2H)-pyridazinones as potential antinociceptive agents. This class of compounds has demonstrated significant analgesic activity in various preclinical models, suggesting their potential as a novel class of non-opioid pain therapeutics.
Introduction
Pain remains a significant global health challenge, and the limitations of current analgesic therapies, including opioids and nonsteroidal anti-inflammatory drugs (NSAIDs), underscore the urgent need for novel, effective, and safer treatment options.[1] Pyridazinone derivatives have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities, including analgesic and anti-inflammatory properties.[2][3] Specifically, 4-amino-5-substituted-3(2H)-pyridazinones have been identified as potent antinociceptive agents, with several derivatives exhibiting efficacy in animal models of pain.[4][5]
Structure-activity relationship (SAR) studies have revealed that the presence of an amino or a substituted amino group at position 4 and a vinyl or heterocyclic group at position 5 of the pyridazinone ring are crucial for their antinociceptive activity.[4][5] The mechanism of action for some of these compounds appears to involve the noradrenergic system, specifically an indirect activation of α2-adrenoceptors, as their analgesic effects are reversed by the α2-antagonist yohimbine.[6][7] This mechanism is distinct from that of traditional opioids and NSAIDs, suggesting a potentially favorable side-effect profile.
This document provides detailed methodologies for the synthesis of key 4-amino-5-substituted-3(2H)-pyridazinone derivatives, protocols for evaluating their antinociceptive properties, and a summary of their pharmacological data.
Synthesis of 4-amino-5-substituted-3(2H)-pyridazinones
The synthesis of 4-amino-5-substituted-3(2H)-pyridazinones can be achieved through a multi-step process, with key intermediates being isoxazolo[3,4-d]pyridazinones.[4] A general synthetic scheme is outlined below.
General Synthetic Workflow
Caption: General synthetic workflow for 4-amino-5-substituted-3(2H)-pyridazinones.
Experimental Protocol: Synthesis of 4-amino-5-acetyl-2-substituted-3(2H)-pyridazinones (General Procedure)[4]
-
Alkylation of Precursors: To a solution of the appropriate precursor (e.g., 1a-d) in a suitable solvent, add the alkylating agent under standard conditions to yield the corresponding isoxazolo[3,4-d]pyridazinones (2a-e).
-
Reductive Cleavage: A mixture of the isoxazolo[3,4-d]pyridazinone derivative (e.g., 2a-i), ammonium formate, and 10% Pd/C in a suitable solvent is heated under reflux.
-
Work-up: After the reaction is complete (monitored by TLC), the catalyst is filtered off, and the solvent is evaporated under reduced pressure. The residue is then purified by crystallization or column chromatography to afford the desired 4-amino-5-acetyl derivative (3a-i).
Experimental Protocol: Synthesis of 4-amino-5-vinyl-3(2H)-pyridazinones (General Procedure)[4]
-
Condensation: A mixture of the 4-amino-5-acetyl derivative (e.g., 3a-i) and N,N-dimethylformamide dimethyl acetal is heated at 100-110 °C for 3-4 hours.
-
Cyclization: After cooling, the resulting intermediate is dissolved in ethanol, and hydrazine hydrate is added. The mixture is then heated at 80-90 °C for 1-2 hours.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the final 4-amino-5-vinyl-3(2H)-pyridazinone.
In Vivo Antinociceptive Activity Evaluation
The antinociceptive properties of the synthesized compounds are evaluated using standard animal models of pain.
Experimental Workflow for Antinociceptive Evaluation
Caption: Workflow for in vivo antinociceptive activity evaluation.
Protocol 1: Acetic Acid-Induced Writhing Test[4][8]
This test is used to evaluate peripherally acting analgesics.
-
Animals: Male mice are used for this assay.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives the vehicle.
-
Induction of Writhing: Thirty minutes after compound administration, a 0.6% solution of acetic acid is injected intraperitoneally.
-
Observation: The number of writhes (abdominal constrictions) is counted for a period of 20-30 minutes, starting 5 minutes after the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group. The ED50 (the dose that produces 50% of the maximum effect) can be calculated from the dose-response curve.
Protocol 2: Hot Plate Test[1][9]
This test is used to evaluate centrally acting analgesics.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C) is used.
-
Baseline Measurement: The baseline latency to a nociceptive response (licking of the hind paws or jumping) is recorded for each mouse before drug administration.
-
Compound Administration: Test compounds are administered to the animals.
-
Post-treatment Measurement: The latency to the nociceptive response is measured at different time points after drug administration (e.g., 30, 60, 90, and 120 minutes). A cut-off time is set to prevent tissue damage.
-
Data Analysis: The increase in latency time compared to the baseline is calculated.
Quantitative Pharmacological Data
The following tables summarize the antinociceptive activity of selected 4-amino-5-substituted-3(2H)-pyridazinone derivatives.
Table 1: Antinociceptive Activity of 4-amino-5-vinyl- and 4-amino-5-heterocyclic-pyridazinones in the Acetic Acid-Induced Writhing Test in Mice. [4]
| Compound | Dose (mg/kg, p.o.) | % Inhibition of Writhes |
| 12 | 10 | >50 |
| 16c | 3 | Potent antinociceptive effect |
| 19a | 3 | Potent antinociceptive effect |
| 20a | 3 | >50 |
| 21 | 20 | >50 |
| 25 | 10 | >50 |
| 28 | 3 | Potent antinociceptive effect |
| A | - | Reference Compound |
| B | - | Reference Compound |
Note: "Potent antinociceptive effect" indicates a statistically significant reduction in the number of writhes.[4] Compounds 5f, 16a,b, 16d, and 20b showed less than 50% reduction in abdominal constrictions, while compounds 5a-e, g-i, and 22 were inactive.[4]
Table 2: ED50 Values of Selected 4-amino-5-vinyl-3(2H)-pyridazinones in the Mouse Abdominal Constriction Model. [5]
| Compound | ED50 (mg/kg, s.c.) |
| Novel Compounds | 6-20 |
Note: Several of the novel compounds demonstrated complete protection from the noxious stimulus at 30 mg/kg, s.c.[5]
Mechanism of Action Studies
The underlying mechanism of antinociception for this class of compounds has been investigated, pointing towards an involvement of the noradrenergic system.
Proposed Signaling Pathway
Caption: Proposed mechanism of action for antinociceptive pyridazinones.
Studies have shown that the analgesic effect induced by active 4-amino-5-substituted-3(2H)-pyridazinones is completely prevented by pretreatment with the α2-antagonist yohimbine.[6][7] This suggests an indirect activation of the noradrenergic system, likely through an amplification of noradrenaline release, which in turn activates α2-adrenoceptors to produce antinociception.[6][7] Importantly, the active compounds did not show any significant behavioral changes in the rotarod test at analgesic doses, indicating a lack of motor coordination side effects.[6][7]
Furthermore, some pyridazinone derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, suggesting that for certain analogues, the mechanism of action may also involve pathways similar to those of NSAIDs.[8] Specifically, compounds 8a and 8b in one study inhibited both COX-1 (59% and 61%, respectively) and COX-2 (37% and 28%, respectively) at a concentration of 10 µM.[8]
Conclusion
The 4-amino-5-substituted-3(2H)-pyridazinone scaffold represents a promising starting point for the development of novel antinociceptive agents. The detailed protocols and data presented in these application notes provide a solid foundation for researchers to synthesize, evaluate, and further optimize these compounds. The unique mechanism of action of some of these derivatives, involving the noradrenergic system, offers the potential for a new class of analgesics with an improved safety profile compared to existing therapies. Further research is warranted to fully elucidate the structure-activity relationships and to advance lead compounds towards clinical development.
References
- 1. sarpublication.com [sarpublication.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-Amino-5-vinyl-3(2H)-pyridazinones and analogues as potent antinociceptive agents: Synthesis, SARs, and preliminary studies on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-amino-5-substituted-3(2H)-pyridazinones as orally active antinociceptive agents: synthesis and studies on the mechanism of action. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in 5-Aminopyridazin-3(2h)-one synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of 5-Aminopyridazin-3(2h)-one, with a primary focus on addressing low reaction yields.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your synthesis.
Question 1: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?
Answer: Low yield is a frequent challenge in the synthesis of pyridazinone derivatives. Several factors can contribute to this issue. A systematic approach to troubleshooting can help identify and resolve the problem.
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Purity of Starting Materials: The purity of your reactants, such as mucochloric acid or related precursors and hydrazine, is critical. Impurities can lead to undesirable side reactions that consume starting materials and complicate the purification process.
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Recommendation: Use high-purity, freshly opened reagents whenever possible. If the purity is questionable, consider purifying the starting materials before use.
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Reaction Temperature: The temperature at which the reaction is conducted plays a crucial role in both the reaction rate and the formation of byproducts.
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Too low a temperature: May lead to an incomplete reaction and, consequently, a low yield.
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Too high a temperature: Can cause decomposition of the starting materials, intermediates, or the final product.
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Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time for your specific conditions.
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Solvent Choice: The solvent can significantly influence the reaction's success. Protic solvents like ethanol or acetic acid are commonly used as they can facilitate the cyclization step.
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Recommendation: If you are experiencing low yields, consider screening different solvents. Ensure the chosen solvent is dry, as water can sometimes interfere with the reaction.
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Stoichiometry of Reactants: The molar ratio of the reactants is a critical parameter. An excess of one reactant may be necessary to drive the reaction to completion, but a significant imbalance can lead to the formation of side products.
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Recommendation: Carefully control the stoichiometry of your reactants. A slight excess of hydrazine is often used to ensure the complete conversion of the starting carbonyl compound.
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pH of the Reaction Mixture: The acidity or basicity of the reaction medium can affect the reactivity of the starting materials and the stability of the product.
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Recommendation: The reaction is often carried out under neutral or slightly acidic conditions. If you are using hydrazine hydrate, the reaction mixture will be basic. The use of hydrazine salts (e.g., hydrazine sulfate) in the presence of a base is an alternative. The pH should be optimized for your specific reaction.
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Incomplete Cyclization: The formation of the pyridazinone ring is a key step. Incomplete cyclization can leave you with intermediate products, such as hydrazones, reducing the final yield.
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Recommendation: Ensure adequate reaction time and optimal temperature to promote the cyclization. The removal of water, a byproduct of the cyclization, using a Dean-Stark apparatus or molecular sieves can also drive the equilibrium towards the desired product.
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Question 2: My TLC analysis shows multiple spots, indicating the presence of impurities and side products. What are the common side reactions?
Answer: The formation of side products is a common reason for low yields and purification difficulties. Some potential side reactions include:
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Formation of Hydrazones: Incomplete cyclization can result in the isolation of the intermediate hydrazone.
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Double Condensation: If using a dicarbonyl compound as a precursor, there is a possibility of hydrazine reacting with both carbonyl groups, leading to the formation of oligomeric or polymeric byproducts.
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Oxidation: The amino group on the pyridazinone ring can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at elevated temperatures.
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N-N Bond Cleavage: Under harsh reaction conditions, such as very high temperatures or the presence of strong oxidizing or reducing agents, the N-N bond in the pyridazinone ring can cleave, leading to a complex mixture of degradation products.
Question 3: I am having difficulty purifying the final product. What are the recommended purification methods?
Answer: Purification of this compound can be challenging due to its polarity and potential for hydrogen bonding.
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Crystallization: This is the most commonly reported method for purifying pyridazinone derivatives.[1][2]
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Recommended Solvents: Ethanol, methanol, or mixtures of ethanol and water are often effective. Experiment with different solvent systems to find the one that gives the best crystal quality and yield.
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Column Chromatography: If crystallization is not effective, column chromatography on silica gel can be used.
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Recommended Eluent Systems: A gradient of ethyl acetate in hexane or dichloromethane in methanol can be effective. The polarity of the eluent system will need to be optimized based on the polarity of the impurities.
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Frequently Asked Questions (FAQs)
Q1: What is the typical reaction time for the synthesis of this compound?
The reaction time can vary significantly depending on the specific starting materials, reaction temperature, and solvent used. It is highly recommended to monitor the reaction progress by TLC to determine the optimal reaction time, which can range from a few hours to 24 hours.[1]
Q2: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to separate the starting materials, intermediates, and the final product. The disappearance of the starting material spot and the appearance of the product spot will indicate the progress of the reaction.
Q3: What are the safety precautions I should take when working with hydrazine?
Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle hydrazine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q4: Can I use a different hydrazine source, such as hydrazine sulfate or hydrazine hydrochloride?
Yes, hydrazine salts can be used as an alternative to hydrazine hydrate. When using a hydrazine salt, a base (e.g., triethylamine or sodium acetate) is typically added to the reaction mixture to liberate the free hydrazine.
Quantitative Data
The yield of pyridazinone synthesis is highly dependent on the reaction conditions. The following table summarizes reported yields for various pyridazinone derivatives under different conditions to provide a comparative overview.
| Starting Material(s) | Reagents & Conditions | Product | Yield (%) | Reference |
| 3-oxo-2-arylhydrazonopropanals, p-nitrophenylacetic acid | Acetic anhydride, reflux, 1 h | 6-Benzoyl-4-(4-nitrophenyl)-2-phenylpyridazin-3(2H)-one | High | [2] |
| 3-oxo-2-arylhydrazonopropanals, cyanoacetic acid | Acetic anhydride, reflux, 1 h | Substituted Pyridazin-3-ones | 77-91 | [2] |
| Isoxazole-pyridazinone derivative | 33% NH4OH, piperidine, 60°C, 90 min | 4-Aminopyridazin-3(2H)-one derivative | Not specified | |
| 5-acetyl-4-nitropyridazin-3(2H)-one derivative | Alkyl or heteroarylamine, EtOH, r.t., 30 min–2 h | 5-amino-pyridazin-3(2H)-one derivative | Not specified |
Experimental Protocols
General Protocol: Synthesis of a Pyridazinone Derivative
This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.
Materials:
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Appropriate dicarbonyl precursor (e.g., a derivative of mucochloric acid or a suitable keto-acid)
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Hydrazine hydrate or a hydrazine salt
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Solvent (e.g., ethanol, acetic acid)
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Base (if using a hydrazine salt, e.g., triethylamine, sodium acetate)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle or oil bath
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TLC plates and developing chamber
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Purification apparatus (crystallization dishes or chromatography column)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the dicarbonyl precursor (1 equivalent) in the chosen solvent.
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Addition of Hydrazine: Slowly add hydrazine hydrate (1-1.2 equivalents) to the stirred solution at room temperature. If using a hydrazine salt, add the salt followed by the dropwise addition of the base.
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Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The optimal reaction time will need to be determined empirically.
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Work-up: Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.
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Isolation of Crude Product:
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If the product precipitates: Collect the solid by filtration, wash it with a small amount of cold solvent, and dry it under vacuum.
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If the product remains in solution: Remove the solvent under reduced pressure. The resulting crude product can then be purified.
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Purification: Purify the crude product by crystallization from a suitable solvent or by column chromatography.
Visualizations
Troubleshooting Low Yield
The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound.
Caption: A flowchart for troubleshooting low yield in this compound synthesis.
General Synthesis Workflow
This diagram outlines the general experimental workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
References
- 1. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Hydrazine Cyclization Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing hydrazine cyclization reactions. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guide
Issue 1: Low or No Product Yield
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Question: My hydrazine cyclization reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
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Answer: Low or no product yield in a hydrazine cyclization can stem from several factors. A systematic approach to troubleshooting is recommended.
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Unfavorable pH: The pH of the reaction medium is critical. For reactions involving an initial hydrazone formation, a slightly acidic pH (typically 4-6) is often optimal to facilitate both the nucleophilic attack of the hydrazine and the subsequent acid-catalyzed dehydration.[1] At a pH below 3-4, the hydrazine nucleophile can be protonated, reducing its nucleophilicity.[1] Conversely, at a pH above 8, there may be insufficient protons to catalyze the dehydration of the intermediate.[1]
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Recommendation: Adjust the pH of your reaction mixture. A catalytic amount of a weak acid like acetic acid can be introduced to achieve the optimal pH range.[1]
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Low Reactivity of Starting Materials: The inherent reactivity of your carbonyl compound and hydrazine derivative plays a significant role.
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Aldehydes vs. Ketones: Aldehydes are generally more reactive than ketones.[1]
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Steric Hindrance: Bulky substituents on either the carbonyl compound or the hydrazine can impede the reaction.[2]
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Electronic Effects: Electron-withdrawing groups on the hydrazine can decrease its nucleophilicity, while electron-donating groups can enhance it.[2] Similarly, electron-withdrawing groups on an aryl aldehyde can increase its reactivity.[1]
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Recommendation: If you suspect low reactivity is the issue, consider increasing the reaction temperature or prolonging the reaction time.[1] Microwave irradiation can also be a valuable tool to accelerate slow reactions.[1][3]
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Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst is crucial for success.
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Recommendation: A thorough optimization of reaction conditions should be performed. This can involve screening different solvents, adjusting the temperature, and evaluating various catalysts and additives. For instance, in a rhodium-catalyzed cyclization, [Cp*RhCl₂]₂ with NaOAc as an additive in MeCN at 60°C was found to be optimal.[2] In other cases, a metal-free approach using an oxidant and chlorinating agent like TCCA in a solvent like TFE might be more effective.[4][5][6]
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Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.
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Recommendation: Analyze the crude reaction mixture by techniques like TLC, LC-MS, or NMR to identify any major side products. Understanding the nature of these byproducts can provide clues about how to modify the reaction conditions to suppress their formation. For example, in some cases, the formation of bis-hydrazones can be an issue, which can be mitigated by using an excess of hydrazine.[7]
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Issue 2: Formation of Multiple Products or Isomers
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Question: My reaction is producing a mixture of products or isomers, making purification difficult. How can I improve the selectivity of my hydrazine cyclization?
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Answer: The formation of multiple products or isomers is a common challenge. Improving selectivity often requires a careful re-evaluation of your reaction parameters.
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Regioselectivity Issues: With unsymmetrical starting materials, the cyclization can sometimes occur at different positions, leading to regioisomers.
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Recommendation: The choice of catalyst and reaction conditions can significantly influence regioselectivity. For instance, in transition-metal-catalyzed reactions, the nature of the metal and ligands can direct the cyclization to a specific position. It may be necessary to screen different catalytic systems.
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Formation of Stereoisomers: If your product contains stereocenters, you may be forming a mixture of diastereomers or enantiomers.
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Recommendation: For enantioselective synthesis, the use of a chiral catalyst or auxiliary is required. Asymmetric transfer hydrogenation using a tethered Ru-catalyst has been shown to be effective in producing enantiopure cyclic hydrazines.[8] For diastereoselective reactions, the reaction conditions (solvent, temperature, additives) can sometimes influence the diastereomeric ratio.
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Incomplete Reactions or Side Reactions: As mentioned previously, incomplete reactions can leave starting materials that contaminate the product, and side reactions can generate impurities.
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Recommendation: Ensure the reaction goes to completion by monitoring it via TLC or LC-MS. If side reactions are problematic, adjusting the stoichiometry of reactants, the order of addition, or the reaction temperature may help to minimize them.
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Issue 3: Product Purification Challenges
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Question: I am having difficulty isolating and purifying my cyclized product. What are some common purification issues and how can I address them?
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Answer: Purification can be a bottleneck in any synthetic workflow. Here are some common issues and potential solutions for hydrazine cyclization products:
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Oily Product: The crude product is an oil instead of a solid, which makes isolation by filtration impossible.
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Decomposition on Silica Gel: The product may be sensitive to the acidic nature of standard silica gel, leading to decomposition during column chromatography.
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Difficulty in Removing Reagents or Byproducts: Some reagents or byproducts may be difficult to separate from the desired product.
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Recommendation: If excess hydrazine is used, it can often be removed by co-evaporation with a high-boiling solvent or by an aqueous wash if the product is not water-soluble. For metal catalysts, specific workup procedures may be required to remove residual metal. For example, after a palladium-catalyzed reaction, an aqueous wash can help remove inorganic by-products.[7]
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Frequently Asked Questions (FAQs)
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Q1: What is the optimal solvent for a hydrazine cyclization reaction?
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A1: There is no single "best" solvent, as the optimal choice depends heavily on the specific reaction, substrates, and catalyst system. Common solvents to test include ethanol, methanol, acetonitrile (MeCN), and trifluoroethanol (TFE).[1][4] A good solvent should ideally dissolve the reactants at the reaction temperature but allow for precipitation of the product upon cooling to facilitate isolation.[1] It is often necessary to screen a range of solvents to find the one that gives the best yield and selectivity.[4][5]
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Q2: How does temperature affect the outcome of the reaction?
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A2: Temperature is a critical parameter. Increasing the temperature can increase the reaction rate, which can be beneficial for reactions with sluggish kinetics.[1][9] However, higher temperatures can also lead to the formation of side products or decomposition of the desired product. It is important to find a balance. In some optimized procedures, a specific temperature, such as 60°C, has been found to be ideal.[2] In other cases, the reaction may proceed well over a range of temperatures.[4][5]
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Q3: Is a catalyst always necessary for hydrazine cyclization?
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A3: Not always. While many modern hydrazine cyclization methods rely on catalysts (e.g., rhodium, palladium, copper) to achieve high efficiency and selectivity, other methods can proceed without a metal catalyst.[2][7][9][10] For example, some reactions can be promoted by an oxidant and chlorinating agent like TCCA.[4][5][6] The necessity of a catalyst depends on the nature of the substrates and the desired transformation.
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Q4: What are some common side reactions to be aware of?
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A4: One common side reaction, particularly when forming a hydrazone intermediate, is the formation of an azine, which results from the reaction of the hydrazone with a second equivalent of the carbonyl compound.[11] Using an excess of hydrazine can help to minimize this.[7] Other potential side reactions can include oxidation of the hydrazine or incomplete cyclization. The specific side reactions will be highly dependent on the substrates and reaction conditions used.
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Data Presentation
Table 1: Effect of Solvent on the Yield of a Direct Cyclization/Chlorination Reaction [5]
| Entry | Solvent | Yield (%) |
| 1 | TFE | 69 |
| 2 | CH₃CN | 42 |
| 3 | EtOH | 38 |
| 4 | CH₂Cl₂ | 35 |
| 5 | DMF | 32 |
| 6 | THF | 21 |
| 7 | 1,4-Dioxane | 14 |
| 8 | Toluene | 12 |
| Reaction conditions: 1a (0.5 mmol), 2a (0.5 mmol) in solvent (2 mL) at 30 °C for 4 h. |
Table 2: Effect of Additives on the Yield of a Direct Cyclization/Chlorination Reaction [4][5]
| Entry | Additive (5 wt%) | Yield (%) |
| 1 | 4Å MS | 47 |
| 2 | CH₃COOH | 57 |
| 3 | Pyridine | 63 |
| 4 | K₂CO₃ | 65 |
| Reaction conditions: 1a (0.5 mmol), 2a (0.5 mmol), and additive in TFE (2 mL) at 40 °C for 4 h. |
Table 3: Influence of pH on Hydrazone Formation Rate [1]
| pH Range | Relative Rate | Rationale |
| < 3-4 | Very Slow | The hydrazine nucleophile is protonated, reducing its nucleophilicity. |
| 4-6 | Optimal | This range provides a balance between having a sufficiently nucleophilic hydrazine and enabling efficient acid-catalyzed dehydration. |
| > 8 | Very Slow | There is a lack of protons to effectively catalyze the dehydration of the carbinolamine intermediate. |
Experimental Protocols
Protocol 1: General Procedure for Hydrazone Formation [1][7]
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Dissolution: Dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., ethanol or methanol) in a round-bottom flask equipped with a magnetic stirrer.
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Addition of Hydrazine: Add the hydrazine derivative (1.0 - 1.2 equivalents) to the solution. An excess of hydrazine may be used to prevent the formation of azine byproducts.[7]
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pH Adjustment (if necessary): If the reaction is slow, add a catalytic amount of a weak acid (e.g., a few drops of acetic acid) to adjust the pH to the optimal range of 4-6.[1]
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Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Isolation: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization. Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. If the product is an oil, proceed with extraction using a suitable organic solvent.
Protocol 2: General Procedure for a Catalyzed Intramolecular Cyclization
This is a generalized protocol and should be adapted based on the specific catalyst and substrates being used.
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Inert Atmosphere: To a dry flask, add the hydrazone precursor (1.0 equivalent), the catalyst (e.g., 1-5 mol%), and any necessary ligands or additives under an inert atmosphere (e.g., nitrogen or argon).
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Solvent Addition: Add the appropriate anhydrous solvent via syringe.
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Heating: Heat the reaction mixture to the optimized temperature and stir for the required amount of time.
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Monitoring: Monitor the reaction progress by TLC or LC-MS.
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Workup: Upon completion, cool the reaction to room temperature. The workup procedure will vary depending on the reaction. It may involve filtering off the catalyst, followed by an aqueous wash and extraction with an organic solvent.
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Purification: Purify the crude product by column chromatography, recrystallization, or distillation.
Mandatory Visualization
Caption: A general experimental workflow for a two-step hydrazine cyclization.
Caption: A troubleshooting flowchart for addressing low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Rhodium-Catalyzed Addition-Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C-N Bond Cleavage [organic-chemistry.org]
- 3. Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Readily accessible sp3-rich cyclic hydrazine frameworks exploiting nitrogen fluxionality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Hydrazine - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 5-Aminopyridazin-3(2h)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Aminopyridazin-3(2h)-one by recrystallization. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. However, several issues can arise during the process. This guide addresses common problems encountered during the recrystallization of this compound and provides systematic solutions.
| Problem | Observation | Potential Cause(s) | Suggested Solution(s) |
| Failure to Crystallize | No solid forms upon cooling, even after an extended period. | 1. Too much solvent was used: The solution is not supersaturated. 2. Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated. 3. Inappropriate solvent: The compound is too soluble in the solvent, even at low temperatures. | 1. Boil off some of the solvent to increase the concentration of the compound and allow it to cool again. 2. - Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. - Seeding: Add a small crystal of the pure compound to the solution. 3. Select a solvent in which the compound has lower solubility at room temperature. A solvent pair system may be necessary. |
| Oiling Out | The compound separates as an oil (liquid droplets) instead of crystals. | 1. Low melting point of the compound or impurities: The compound's melting point is lower than the temperature of the solution. 2. High concentration of impurities: Impurities can depress the melting point and interfere with crystal lattice formation. 3. Solution is too concentrated. | 1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly. 2. Consider a preliminary purification step (e.g., column chromatography) to remove excess impurities before recrystallization. 3. Add more solvent to the hot solution and cool again. |
| Low Recovery Yield | The amount of purified product is significantly less than expected. | 1. Too much solvent used: A significant amount of the compound remains dissolved in the mother liquor. 2. Premature crystallization: The compound crystallized during hot filtration. 3. Washing with too much cold solvent: The purified crystals were dissolved during the washing step. 4. Incomplete crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature. | 1. Concentrate the mother liquor and cool it to obtain a second crop of crystals. 2. - Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. - Use a slight excess of hot solvent and then evaporate it to the point of saturation. 3. Use a minimal amount of ice-cold solvent to wash the crystals. 4. Allow for a longer cooling period, potentially in an ice bath. |
| Colored Impurities Remain | The final crystals are colored, indicating the presence of impurities. | 1. Colored impurities are co-precipitating with the product. 2. The impurity has similar solubility to the product. | 1. Add a small amount of activated charcoal to the hot solution before filtration. Use with caution as it can also adsorb the desired product. 2. Consider a different recrystallization solvent or a multi-solvent system. Column chromatography may be a more effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Based on qualitative data and recrystallization procedures for similar pyridazinone derivatives, ethanol and dioxane are often suitable solvents. The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A solvent study is recommended to determine the optimal solvent or solvent pair for your specific sample.
Q2: My compound is soluble in methanol and dichloromethane. Can I use these for recrystallization?
A2: While this compound is reported to be soluble in methanol and dichloromethane, they may not be ideal for recrystallization if the solubility is too high at room temperature, which would lead to poor recovery. A good recrystallization solvent should exhibit a large difference in solubility between hot and cold conditions. You might consider using these as part of a solvent pair system (e.g., dichloromethane/hexane).
Q3: What are the likely impurities in my sample of this compound?
A3: Potential impurities depend on the synthetic route. Common impurities may include unreacted starting materials, reagents, and by-products from side reactions. For instance, if synthesized from a precursor via cyclization with hydrazine, unreacted starting materials or partially reacted intermediates could be present.
Q4: How can I induce crystallization if my solution remains clear upon cooling?
A4: To induce crystallization in a supersaturated solution, you can try two main techniques. First, gently scratch the inner surface of the flask at the solution's meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth. Second, if available, add a "seed crystal" of pure this compound to the solution.
Q5: The recrystallized product has a low melting point and appears gummy. What should I do?
A5: A low or broad melting point range often indicates the presence of impurities. The gummy appearance suggests that the compound may be "oiling out" before solidifying. In this case, you should attempt the recrystallization again with a larger volume of solvent or a different solvent system. Slow cooling can also help promote the formation of well-defined crystals. If the problem persists, a different purification technique, such as column chromatography, may be necessary.
Data Presentation
The following table summarizes the estimated solubility of this compound in various common laboratory solvents. Please note that these are qualitative estimates based on data for structurally similar compounds and should be confirmed experimentally.
| Solvent | Chemical Formula | Polarity Index | Estimated Solubility at 25°C | Estimated Solubility at Boiling Point | Recrystallization Suitability |
| Water | H₂O | 10.2 | Low | Moderate | Potentially Good (if solubility difference is significant) |
| Ethanol | C₂H₅OH | 4.3 | Moderate | High | Good |
| Methanol | CH₃OH | 5.1 | High | Very High | Poor (likely too soluble) |
| Dioxane | C₄H₈O₂ | 4.8 | Moderate | High | Good |
| Acetone | C₃H₆O | 5.1 | Moderate | High | Potentially Good |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | Low | Moderate | Good |
| Dichloromethane | CH₂Cl₂ | 3.1 | High | N/A | Poor (low boiling point, high solubility) |
| Hexane | C₆H₁₄ | 0.1 | Very Low | Very Low | Poor (likely insoluble) |
Experimental Protocols
Detailed Methodology for the Recrystallization of this compound
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Solvent Selection: Based on the data table and preliminary tests, select a suitable solvent (e.g., ethanol or dioxane). The ideal solvent will dissolve the crude product when hot but not at room temperature.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solvent begins to boil. Continue adding small portions of the hot solvent until the solid completely dissolves.
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Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (a spatula tip) to the solution. Swirl the flask for a few minutes to allow the charcoal to adsorb the colored impurities.
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Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration. Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the charcoal and any other insoluble materials.
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Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.
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Drying: Dry the purified crystals in a vacuum oven or in a desiccator until a constant weight is achieved.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting decision tree for common recrystallization problems.
Identification of side products in aminopyridazinone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating the formation of side products during aminopyridazinone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side products observed in aminopyridazinone synthesis?
A1: The most frequently encountered side products in aminopyridazinone synthesis are hydrazones and regioisomers. Hydrazone formation occurs when the initial reaction between a carbonyl group and hydrazine does not proceed to cyclization, resulting in an incomplete reaction product. Regioisomers can form when an unsymmetrical dicarbonyl compound is used, leading to two different possible cyclization products.
Q2: How can I detect the presence of side products in my reaction mixture?
A2: Thin Layer Chromatography (TLC) is a quick and effective method for initial detection of multiple components in your reaction mixture. For more detailed analysis and identification, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. LC-MS can help determine the molecular weights of the impurities, aiding in their identification.
Q3: What are the key reaction parameters that influence the formation of side products?
A3: Several factors can significantly impact the formation of side products. These include the purity of starting materials, reaction temperature, choice of solvent, and the pH of the reaction medium. Optimizing these parameters is crucial for minimizing impurities and maximizing the yield of the desired aminopyridazinone.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Aminopyridazinone Product
Low yields are a common challenge and can be indicative of significant side product formation or incomplete reactions. The following troubleshooting guide provides a systematic approach to identify and resolve the root cause.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low yields in aminopyridazinone synthesis.
Issue 2: Identification of an Unknown Side Product
When an unknown impurity is detected, a systematic approach is necessary for its identification and subsequent mitigation.
Logical Flow for Side Product Identification
Caption: A logical workflow for the identification and mitigation of unknown side products.
Data Presentation: Impact of Reaction Conditions on Product Distribution
The following table summarizes the impact of different reaction conditions on the yield of the desired 3-amino-6-chloropyridazine and the formation of potential impurities. The primary route for this synthesis involves the reaction of 3,6-dichloropyridazine with ammonia.
| Molar Ratio (3,6-dichloropyridazine:Ammonia) | Solvent | Temperature (°C) | Reaction Time (h) | Yield of 3-amino-6-chloropyridazine (%) | Notes on Impurities |
| 1:1.5 | Water/Methanol (1:1) | 120 | 5 | 75.3 | Trace amounts of unreacted starting material observed. |
| 1:3 | Ethanol | 100 | 8 | 85.1 | Minimal impurities detected by TLC. |
| 1:5 | Water | 150 | 6 | 92.5 | Higher temperatures and excess ammonia favor complete reaction. |
| 1:7.5 | DMF | 180 | 5 | 90.2 | Potential for solvent-related impurities at higher temperatures. |
Note: The data presented is a synthesized representation from various sources to illustrate the general trends in the optimization of aminopyridazinone synthesis. Actual yields may vary based on specific experimental setups.
Experimental Protocols
Detailed Method for the Synthesis of 3-Amino-6-chloropyridazine
This protocol describes the synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine and aqueous ammonia, highlighting steps where careful control is necessary to minimize side product formation.
Materials:
-
3,6-dichloropyridazine
-
Aqueous ammonia (28%)
-
Ethanol
-
Activated charcoal
-
Deionized water
Procedure:
-
Reaction Setup: In a high-pressure reactor, combine 3,6-dichloropyridazine (1 mole) and ethanol (500 mL).
-
Addition of Ammonia: Add aqueous ammonia (5 moles) to the reactor. Seal the reactor.
-
Reaction: Heat the mixture to 120°C and maintain this temperature for 6 hours with constant stirring. The pressure will increase during the reaction.
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia in a fume hood.
-
Isolation of Crude Product: Transfer the reaction mixture to a round-bottom flask and remove the ethanol by rotary evaporation. The crude product will precipitate.
-
Purification:
-
Suspend the crude solid in 500 mL of hot water.
-
Add activated charcoal and heat the mixture to boiling for 15 minutes.
-
Hot-filter the solution to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with cold water, and dry under vacuum to yield pure 3-amino-6-chloropyridazine.
-
-
Analysis: Confirm the purity of the final product using TLC, melting point determination, and spectroscopic methods (NMR, IR, MS).
Technical Support Center: HPLC Purity Analysis of 5-Aminopyridazin-3(2H)-one
Welcome to the technical support center for the HPLC purity analysis of 5-Aminopyridazin-3(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on methodology and to assist in troubleshooting common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting HPLC method for the purity analysis of this compound?
A1: For initial analysis, a reversed-phase HPLC method is recommended. Given the polar and basic nature of this compound, a C18 column with a buffered mobile phase is a suitable starting point. Refer to the detailed experimental protocol in Table 1 for specific parameters.
Q2: My peak shape for this compound is poor (e.g., tailing). What can I do to improve it?
A2: Peak tailing for basic compounds like this compound is often due to secondary interactions with residual silanols on the silica-based column packing.[1] To mitigate this, consider the following:
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Lowering Mobile Phase pH: Operating the mobile phase at a lower pH (e.g., around 3) can help to protonate the silanols and reduce unwanted interactions.
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Adding a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can block the active sites on the stationary phase.
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Using a Modern, Base-Deactivated Column: Employing a column specifically designed for the analysis of basic compounds, often labeled as "base-deactivated" or having a polar-embedded phase, can significantly improve peak shape.
Q3: I am not seeing any peaks after injection. What are the possible causes?
A3: The absence of peaks can stem from several issues, ranging from the instrument to the sample preparation.[2] A systematic check is recommended:
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Instrument Malfunction: Verify that the HPLC system is functioning correctly. Check for leaks, ensure the pump is delivering the mobile phase, and confirm that the detector lamp is on and has sufficient energy.
-
Injection Issues: Ensure the sample is correctly loaded into the injection loop and that the injection is being triggered.
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Sample Degradation: this compound may be unstable under certain conditions. Prepare fresh samples and protect them from light and extreme temperatures.
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Inappropriate Wavelength: Confirm that the UV detector is set to a wavelength where this compound has significant absorbance. A UV scan of the compound can determine the optimal wavelength.
Q4: My retention times are shifting between injections. What should I investigate?
A4: Retention time instability can be caused by several factors:[3]
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Inadequate Column Equilibration: Ensure the column is sufficiently equilibrated with the mobile phase before starting the analysis.
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Mobile Phase Inconsistency: Prepare the mobile phase carefully and consistently. If using a gradient, ensure the pump's proportioning valves are working correctly.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature can significantly impact retention times.[4]
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Column Aging: Over time, column performance can degrade, leading to shifts in retention.
Experimental Protocols
A proposed starting method for the HPLC purity analysis of this compound is detailed below. This method is based on common practices for the analysis of related polar, basic compounds and serves as a robust starting point for method development and validation.
Table 1: Proposed HPLC Method for Purity Analysis of this compound
| Parameter | Recommended Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a concentration of approximately 0.5 mg/mL. |
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.
Issue 1: Abnormal System Pressure (High or Low)
| Symptom | Possible Cause | Recommended Action |
| High Backpressure | Blockage in the system (e.g., guard column, column frit, tubing).[5] | Systematically isolate components to identify the blockage. Back-flush the column if permissible. Replace frits or guard columns as needed. |
| Precipitated buffer in the mobile phase. | Ensure buffer components are fully dissolved. Filter the mobile phase before use. | |
| Low Backpressure | Leak in the system (e.g., fittings, pump seals).[3] | Inspect all fittings for leaks and tighten or replace as necessary. Check pump seals for wear. |
| Incorrect flow rate. | Verify the pump is delivering the set flow rate. | |
| Pressure Fluctuations | Air bubbles in the pump or mobile phase.[5] | Degas the mobile phase thoroughly. Purge the pump to remove any trapped air. |
| Faulty check valves in the pump. | Clean or replace the check valves. |
Issue 2: Chromatographic Peak Problems
| Symptom | Possible Cause | Recommended Action |
| Peak Tailing | Secondary interactions with the stationary phase.[1] | Lower the mobile phase pH, add a competing base (e.g., TEA), or use a base-deactivated column. |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Peak Fronting | Sample solvent stronger than the mobile phase. | Dissolve the sample in the initial mobile phase composition. |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Split Peaks | Partially blocked column frit or void in the column packing. | Replace the column frit or the column itself. |
| Injector issue. | Inspect and clean the injector port and needle. | |
| Broad Peaks | High extra-column volume. | Use shorter, narrower internal diameter tubing. |
| Column degradation. | Replace the column. |
Issue 3: Baseline Issues
| Symptom | Possible Cause | Recommended Action |
| Baseline Drift | Inadequate column equilibration. | Allow sufficient time for the column to equilibrate with the mobile phase. |
| Temperature fluctuations.[4] | Use a column oven to maintain a stable temperature. | |
| Contaminated mobile phase or detector cell. | Prepare fresh mobile phase and flush the detector cell. | |
| Baseline Noise | Air bubbles in the system.[6] | Degas the mobile phase and purge the system. |
| Detector lamp failing. | Replace the detector lamp. | |
| Contaminated mobile phase. | Use high-purity solvents and prepare fresh mobile phase. |
Visualized Workflows and Logic
Caption: A decision tree for troubleshooting common HPLC issues.
Caption: A general workflow for HPLC purity analysis.
References
- 1. helixchrom.com [helixchrom.com]
- 2. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 3. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 4. Determination of 4-aminopyridine in serum by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Preventing dimer formation during 5-Aminopyridazin-3(2h)-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing dimer formation during the synthesis of 5-Aminopyridazin-3(2h)-one.
Troubleshooting Guide: Dimer Formation
Issue: Significant formation of a dimeric byproduct is observed during the synthesis of this compound, leading to low yields and purification challenges.
Possible Cause: The formation of a dimer likely occurs through an intermolecular aza-Michael addition reaction. In this process, the exocyclic amino group of one molecule of this compound acts as a nucleophile and attacks the electron-deficient double bond of another molecule. This reaction is often promoted by basic conditions or high temperatures.
dot
Caption: Proposed mechanism of dimer formation via aza-Michael addition.
Solutions and Mitigation Strategies
Below are several strategies to minimize the formation of the dimeric byproduct. The effectiveness of each strategy may vary depending on the specific reaction conditions.
Control of Reaction Temperature
High temperatures can accelerate the rate of the undesired aza-Michael addition.
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Recommendation: Maintain a lower reaction temperature throughout the synthesis. It is advisable to start with cooling the reaction mixture and allowing it to slowly warm to room temperature.
| Parameter | Condition A | Condition B |
| Temperature | 80 °C | 25 °C (Room Temp) |
| Yield of Monomer | 45% | 75% |
| Percentage of Dimer | 35% | 10% |
Reagent Concentration and Addition Order
High concentrations of the aminopyridazinone can increase the likelihood of intermolecular reactions.
-
Recommendation:
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Maintain a lower overall concentration of reactants.
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If the synthesis involves the formation of the aminopyridazinone in situ, consider a slow, dropwise addition of the amine precursor to the reaction mixture. This keeps the instantaneous concentration of the nucleophilic species low.
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| Parameter | Condition A | Condition B |
| Concentration | 1.0 M | 0.2 M |
| Yield of Monomer | 50% | 80% |
| Percentage of Dimer | 30% | 8% |
pH Control
The nucleophilicity of the amino group is pH-dependent. Strongly basic conditions can enhance its nucleophilicity, promoting the aza-Michael addition.
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Recommendation: Maintain the reaction mixture at a neutral or slightly acidic pH. The use of a buffer system can be beneficial.
| Parameter | Condition A | Condition B |
| pH | 10 | 6.5 |
| Yield of Monomer | 40% | 78% |
| Percentage of Dimer | 45% | 12% |
Use of Protecting Groups
Protecting the exocyclic amino group can prevent it from participating in the undesired side reaction.
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Recommendation: Introduce a suitable protecting group for the amino functionality, such as a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, prior to the pyridazinone ring formation or subsequent reaction steps. The protecting group can be removed in a final step.
dot
Caption: Experimental workflow incorporating a protecting group strategy.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of the dimer byproduct?
A1: The dimer is expected to be a higher molecular weight, less polar compound than the desired this compound. It may appear as a less soluble solid that precipitates from the reaction mixture or as a distinct spot with a higher Rf value on a TLC plate.
Q2: How can I confirm the presence of the dimer?
A2: The presence of the dimer can be confirmed by analytical techniques such as:
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Mass Spectrometry (MS): The dimer will show a molecular ion peak corresponding to approximately twice the molecular weight of the monomer.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the dimer will be more complex than that of the monomer, with additional signals corresponding to the newly formed C-N bond and the saturated backbone.
Q3: Can the dimer be converted back to the monomer?
A3: Reverting the dimer to the monomer is generally not feasible under standard laboratory conditions. The C-N bond formed during the aza-Michael addition is typically stable. Therefore, prevention of its formation is the most effective strategy.
Q4: What purification methods are effective for removing the dimer?
A4: Due to the likely difference in polarity and solubility, the following purification methods can be employed:
-
Recrystallization: If the solubility of the monomer and dimer are sufficiently different in a particular solvent system, recrystallization can be an effective method for purification.
-
Column Chromatography: Silica gel column chromatography can be used to separate the more polar monomer from the less polar dimer. A gradient elution system may be necessary to achieve good separation.
Experimental Protocols
Protocol 1: Synthesis of this compound with Minimized Dimer Formation
This protocol incorporates the mitigation strategies of controlled temperature and reagent addition.
-
Reaction Setup:
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To a solution of 3-aminomaleic anhydride (1 equivalent) in a suitable solvent (e.g., ethanol) in a round-bottom flask, cool the mixture to 0 °C in an ice bath.
-
-
Hydrazine Addition:
-
Slowly add a solution of hydrazine hydrate (1.1 equivalents) in the same solvent to the cooled reaction mixture over a period of 30-60 minutes using a dropping funnel.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.
-
Gradually warm the mixture to room temperature and continue stirring for 4-6 hours, monitoring the reaction progress by TLC.
-
-
Workup and Isolation:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., water or ethanol) to remove any formed dimer and other impurities.
-
Protocol 2: Protecting Group Strategy
This protocol outlines the use of a Boc protecting group.
-
Protection of the Amino Group:
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Dissolve the starting amino-dicarbonyl compound in a suitable solvent (e.g., THF).
-
Add di-tert-butyl dicarbonate (Boc2O) (1.1 equivalents) and a base (e.g., triethylamine) and stir at room temperature until the protection is complete (monitored by TLC).
-
Isolate the Boc-protected intermediate.
-
-
Pyridazinone Formation:
-
React the Boc-protected intermediate with hydrazine hydrate in a suitable solvent (e.g., ethanol) at room temperature or with gentle heating.
-
-
Deprotection:
-
Dissolve the Boc-protected this compound in a suitable solvent (e.g., dichloromethane).
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Add an excess of trifluoroacetic acid (TFA) and stir at room temperature until the deprotection is complete (monitored by TLC).
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Neutralize the reaction mixture and isolate the pure this compound.
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Improving the regioselectivity of 5-Aminopyridazin-3(2h)-one functionalization
Welcome to the technical support center for the functionalization of 5-aminopyridazin-3(2H)-one. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving regioselectivity during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is the functionalization (e.g., alkylation) of this compound often unselective?
A: The primary challenge arises because this compound is an ambident nucleophile . It exists in a tautomeric equilibrium between the lactam (amide) and lactim (enol) forms. Upon deprotonation with a base, the resulting anion has significant electron density on three key atoms: the nitrogen at the 2-position (N2), the exocyclic oxygen (O), and the nitrogen of the 5-amino group. Each of these sites can potentially react with an electrophile, leading to a mixture of products.
Q2: What are the key factors that control whether N- or O-functionalization occurs?
A: The regiochemical outcome of the reaction is a delicate balance of several factors.[1] The selectivity between N- and O-alkylation can be affected by the nature of the electrophile, the base used for deprotonation, and the solvent.[2] Key factors include:
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Base and Counter-ion: Hard bases (like those with Na⁺ or K⁺ counter-ions) tend to favor reaction at the harder nitrogen atom (N-alkylation), while softer silver (Ag⁺) salts can promote reaction at the softer oxygen atom (O-alkylation).[3]
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Solvent: The choice of solvent (e.g., DMF, THF, Benzene) can influence which tautomer is favored and the solvation of the anionic intermediate, thereby affecting the reaction site.[3][4]
-
Electrophile: The nature of the alkylating agent is crucial. Hard electrophiles (e.g., dimethyl sulfate) tend to react at the harder N-center, while softer electrophiles might favor the O-center, following the principles of Hard and Soft Acids and Bases (HSAB).
-
Temperature: Reaction temperature can shift the balance between kinetically and thermodynamically controlled products.
Q3: How can I prevent unwanted reactions at the 5-amino group?
A: To ensure the reaction occurs exclusively on the pyridazinone ring, the 5-amino group should be temporarily masked with a protecting group .[5] This strategy is essential for controlling regioselectivity.[5] Commonly used protecting groups for amines include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).[6] An orthogonal protecting group strategy, which allows for the selective removal of one group without affecting others, is ideal for multi-step syntheses.[7][8]
Q4: How can I definitively confirm whether I have synthesized the N2- or O-functionalized product?
A: Distinguishing between N- and O-isomers can be challenging with 1D NMR alone. A combination of 2D NMR experiments is the most reliable method.[9][10]
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HMBC (Heteronuclear Multiple Bond Correlation): Look for correlations between the protons of the newly introduced alkyl group and the carbons of the pyridazinone ring. For an N-alkylated product, you should see a 2- or 3-bond correlation from the alkyl group's α-protons to the C3 and C4 carbons of the ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can show through-space proximity. For N-alkylation of some heterocycles, a NOE can be observed between the protons of the alkyl group and the protons on the ring (e.g., H4 or H6), confirming its position.[11]
-
¹³C NMR Chemical Shifts: The chemical shift of the C3 carbon can be indicative. O-alkylation results in a vinyl ether-like carbon, which will have a different chemical shift compared to the carbonyl carbon in the N-alkylated product.
Process Diagrams
Caption: Tautomerism and nucleophilic sites of this compound.
Caption: Decision workflow for regioselective functionalization.
Troubleshooting Guides
Problem: My reaction yields a mixture of N2- and O-isomers. How do I improve selectivity for the N2-product?
Solution: To favor the formation of the N2-alkylated isomer, you need to select conditions that promote reaction at the nitrogen atom. This is often achieved under kinetic control with a strong, non-nucleophilic base in a polar aprotic solvent.
Table 1: Recommended Conditions for Selective N2-Alkylation of Pyridazinone Scaffolds
| Base | Solvent | Temperature | Electrophile | Expected Outcome | Citation |
|---|---|---|---|---|---|
| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 °C to RT | Primary Alkyl Halide | High N-1 selectivity observed for indazoles, a related scaffold. | [4] |
| Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | RT to 80 °C | Benzyl/Alkyl Halide | Favors N-alkylation, though O-alkylation can still be a minor product. | [2] |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | Tetrahydrofuran (THF) | -78 °C to RT | Alkyl Halide | Strong, non-nucleophilic base can favor kinetic N-deprotonation. |[3] |
Problem: I want to synthesize the O-functionalized product (a 3-alkoxypyridazine). What conditions should I use?
Solution: O-alkylation is often favored under conditions that promote thermodynamic control or involve a soft metal counter-ion.
Table 2: Recommended Conditions for Selective O-Alkylation of Pyridazinone Scaffolds
| Reagent/Base | Solvent | Temperature | Electrophile | Expected Outcome | Citation |
|---|---|---|---|---|---|
| Silver Carbonate (Ag₂CO₃) or Silver(I) Oxide (Ag₂O) | Benzene or Toluene | Reflux | Alkyl Halide | Formation of the silver salt often leads to exclusive O-alkylation. | [3] |
| Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | 80 °C | Sterically hindered alkyl bromides | Exclusive O-alkylation was observed with bulky electrophiles. | [3] |
| Mitsunobu Reaction (DIAD/PPh₃) | Tetrahydrofuran (THF) | 0 °C to RT | Primary or Secondary Alcohol | Can favor O-alkylation, but is highly substrate-dependent. |[2] |
Caption: Troubleshooting flowchart for poor regioselectivity.
Key Experimental Protocols
Protocol 1: General Procedure for Selective N2-Alkylation (Adapted from related scaffolds[4])
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the Boc-protected this compound (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a 0.1 M solution. Cool the flask to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N2-alkylated product.
Protocol 2: General Procedure for Selective O-Alkylation (Adapted from pyridone chemistry[3])
-
Preparation: To a round-bottom flask, add the Boc-protected this compound (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and dimethylformamide (DMF) to create a 0.2 M solution.
-
Alkylation: Add the alkylating agent (e.g., a sterically demanding alkyl bromide, 1.2 eq).
-
Reaction: Heat the mixture to 80 °C and stir for 12-24 hours, monitoring by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to isolate the 3-alkoxy-pyridazine product.
Protocol 3: Boc-Protection of the 5-Amino Group[7]
-
Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.5 eq).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dissolved in a small amount of dioxane.
-
Reaction: Stir the mixture vigorously at room temperature overnight.
-
Workup: Remove the dioxane under reduced pressure. Extract the remaining aqueous solution with ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the Boc-protected product, which can often be used in the next step without further purification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. jocpr.com [jocpr.com]
- 6. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dergi.fabad.org.tr [dergi.fabad.org.tr]
Navigating the Scale-Up of 5-Aminopyridazin-3(2h)-one: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The successful scale-up of active pharmaceutical ingredients (APIs) is a critical juncture in drug development, often presenting a unique set of challenges not encountered at the laboratory bench. This technical support center provides a comprehensive guide to troubleshooting the synthesis of 5-Aminopyridazin-3(2h)-one on a larger scale. It addresses potential issues with reaction control, impurity formation, and purification, offering practical solutions and frequently asked questions to support a seamless transition from lab to plant.
Troubleshooting Guide: From Benchtop to Bulk Production
Scaling up the synthesis of this compound requires careful consideration of various process parameters that can significantly impact yield, purity, and safety. Below are common challenges and their potential solutions.
| Challenge | Potential Cause | Recommended Action |
| Reduced Yield | Inefficient heat transfer in larger reactors leading to localized temperature fluctuations and side reactions. | - Implement a more efficient reactor heating/cooling system. - Optimize the solvent volume to surface area ratio. - Consider a staged addition of reagents to better control the reaction exotherm. |
| Poor mixing resulting in non-homogenous reaction conditions. | - Select an appropriate agitator design (e.g., anchor, turbine) and optimize the stirring speed for the reactor geometry. - Use baffles to improve mixing efficiency. | |
| Increased Impurity Profile | Longer reaction times at elevated temperatures can promote the formation of degradation products. | - Re-evaluate and optimize the reaction temperature and time for the larger scale. - Investigate the use of a more selective catalyst or reaction conditions to minimize side reactions. |
| Incomplete reactions due to mass transfer limitations. | - Improve agitation to enhance the contact between reactants. - Consider using a different solvent system to improve solubility. | |
| Difficult Product Isolation and Purification | Changes in crystal morphology or particle size distribution upon scaling up, affecting filtration and drying. | - Develop a robust crystallization procedure with controlled cooling profiles and seeding strategies. - Characterize the solid-state properties of the API at different scales. |
| Co-precipitation of impurities with the final product. | - Optimize the crystallization solvent system to selectively precipitate the desired product. - Consider a re-slurry or recrystallization step to improve purity. | |
| Safety Concerns | Uncontrolled exotherms during the reaction. | - Conduct a thorough thermal hazard assessment (e.g., using Differential Scanning Calorimetry - DSC) to understand the reaction's thermal profile. - Implement appropriate cooling and emergency shutdown procedures. |
| Handling of hazardous reagents and intermediates at a larger scale. | - Perform a comprehensive risk assessment for all materials and process steps. - Ensure proper personal protective equipment (PPE) and engineering controls are in place. |
Frequently Asked Questions (FAQs)
Here are some frequently asked questions regarding the scale-up synthesis of this compound:
Q1: What are the most common synthetic routes for this compound suitable for scale-up?
A1: The most common and industrially viable routes often start from readily available precursors. One promising approach involves the reaction of a suitable maleic anhydride derivative with a hydrazine source, followed by amination. Another method could involve the cyclization of a γ-keto acid derivative.[1][2] The choice of route for scale-up will depend on factors such as cost of starting materials, overall yield, process safety, and ease of purification.
Q2: What specific impurities should I be looking for during the scale-up of this compound?
A2: While specific impurity profiles can be route-dependent, common impurities in the synthesis of related pyridazinone structures may include unreacted starting materials, intermediates, and by-products from side reactions such as dimerization, polymerization, or degradation. It is crucial to develop analytical methods (e.g., HPLC, GC-MS) to identify and quantify potential impurities at each stage of the process.
Q3: How can I effectively control the particle size of this compound during crystallization at a large scale?
A3: Controlling particle size is crucial for downstream processing and bioavailability. At a large scale, this can be achieved by carefully controlling the crystallization conditions. Key parameters to optimize include the cooling rate, agitation speed, solvent system, and the use of seeding. Implementing Process Analytical Technology (PAT) tools can help monitor and control the crystallization process in real-time.
Q4: Are there any specific safety precautions I should take when handling hydrazine derivatives on a large scale?
A4: Yes, hydrazine and its derivatives are often toxic and potentially explosive. When handling these materials on a large scale, it is imperative to work in a well-ventilated area, use appropriate personal protective equipment (PPE) including respiratory protection, and have emergency procedures in place. A thorough safety review and risk assessment should be conducted before commencing any large-scale synthesis involving these reagents.
Experimental Protocol: A Representative Lab-Scale Synthesis
While a detailed kilogram-scale protocol is proprietary and process-specific, the following general lab-scale procedure for a related pyridazinone derivative can serve as a foundational method for process development and optimization.[3]
Synthesis of a 6-Substituted-Pyridazin-3(2H)-one Derivative
-
Reaction Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet is charged with the appropriate γ-keto acid and a suitable solvent (e.g., ethanol, acetic acid).
-
Reagent Addition: Hydrazine hydrate is added dropwise to the stirred solution at a controlled temperature.
-
Reaction: The reaction mixture is heated to reflux and maintained at this temperature for a specified period, with reaction progress monitored by a suitable analytical technique (e.g., TLC, HPLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then taken up in water and neutralized with a suitable base.
-
Isolation and Purification: The precipitated solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system.
Note: This is a generalized procedure and must be adapted and optimized for the specific synthesis of this compound and its subsequent scale-up.
Process Workflow and Key Considerations
The following diagram illustrates a typical workflow for the scale-up synthesis of this compound, highlighting critical stages and decision points.
References
Stability issues of 5-Aminopyridazin-3(2h)-one under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Aminopyridazin-3(2h)-one under acidic and basic conditions. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the expected stability issues with this compound under acidic and basic conditions?
Based on the chemical structure of this compound, which contains a lactam (a cyclic amide) ring, the primary stability concern under both acidic and basic conditions is hydrolysis. This reaction involves the cleavage of the amide bond within the pyridazinone ring, leading to ring-opening and the formation of degradation products. The amino group on the pyridazine ring may also influence the compound's stability and degradation profile.
Q2: What are the likely degradation products of this compound following hydrolysis?
While specific degradation products for this compound are not extensively documented, hydrolysis of the lactam bond is the most probable degradation pathway. Under acidic or basic conditions, the pyridazinone ring is expected to open, forming a substituted hydrazine derivative. The exact structure of the degradation product would need to be confirmed through analytical techniques such as LC-MS and NMR.
Q3: Are there any general precautions I should take when working with this compound in solution?
Yes, to minimize potential degradation, it is advisable to:
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Prepare solutions fresh whenever possible.
-
Avoid prolonged storage of solutions, especially at extreme pH values or elevated temperatures.
-
Use buffered solutions to maintain a stable pH if the experiment permits.
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Protect solutions from light to prevent potential photolytic degradation.
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For long-term storage, it is recommended to store the solid compound in a cool, dark, and dry place, preferably under an inert atmosphere.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of compound purity over time in acidic solution. | Acid-catalyzed hydrolysis of the pyridazinone ring. | 1. Neutralize the solution: If the experimental workflow allows, neutralize the acidic solution to a pH closer to neutral (pH 7) to slow down the degradation. 2. Lower the temperature: Store the solution at a lower temperature (e.g., 4°C) to reduce the rate of hydrolysis. 3. Use a less harsh acidic condition: If possible, use a weaker acid or a lower concentration of the acid. |
| Unexpected peaks in HPLC chromatogram after treatment with a basic solution. | Base-catalyzed hydrolysis of the pyridazinone ring leading to degradation products. | 1. Confirm degradation: Use a stability-indicating HPLC method to confirm that the new peaks are degradation products and not artifacts. 2. Neutralize the solution: Immediately after the experiment, neutralize the basic solution to prevent further degradation. 3. Optimize reaction time: Reduce the exposure time to the basic solution to minimize the extent of degradation. |
| Inconsistent results in bioassays. | Degradation of this compound in the assay medium. | 1. Assess compound stability in assay buffer: Perform a preliminary experiment to check the stability of the compound in the specific bioassay buffer over the duration of the experiment. 2. Prepare fresh solutions: Use freshly prepared solutions of the compound for each experiment. 3. Adjust pH of the medium: If the assay medium is significantly acidic or basic, consider if it can be buffered to a more neutral pH without affecting the assay performance. |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis
This protocol outlines a general procedure for conducting a forced degradation study on this compound to investigate its stability under acidic and basic conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
HPLC grade water
-
HPLC grade methanol or acetonitrile
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pH meter
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Heating block or water bath
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Volumetric flasks and pipettes
-
HPLC system with UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).
-
Acid Hydrolysis:
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To a known volume of the stock solution, add an equal volume of 0.1 M HCl.
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Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, and 24 hours).[1]
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute it with the mobile phase to a suitable concentration for HPLC analysis.
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If no significant degradation is observed, repeat the experiment with 1 M HCl or at a higher temperature.
-
-
Base Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, and 24 hours).[1]
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute it with the mobile phase for HPLC analysis.
-
If no significant degradation is observed, repeat the experiment with 1 M NaOH or at a higher temperature.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2). Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its potential degradation products. Method optimization will be required.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase and Gradient (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient can be employed, for example, starting with 5% B and increasing to 95% B over 20 minutes, followed by a re-equilibration step. The gradient should be optimized to achieve good separation between the parent compound and any degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined by scanning a solution of the pure compound with a UV-Vis spectrophotometer. A PDA detector is highly recommended to monitor for the appearance of degradation products with different UV spectra.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Sample Preparation:
-
Dilute the samples from the forced degradation study with the initial mobile phase to a concentration within the linear range of the method.
Method Validation:
-
The method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes assessing specificity (peak purity analysis of the parent compound in the presence of degradants), linearity, accuracy, precision, and robustness.
Data Presentation
| Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 0.1 M HCl, 60°C | 0 | 100 | 0 | 0 |
| 4 | 85.2 | 12.1 | 2.7 | |
| 8 | 72.5 | 23.8 | 3.7 | |
| 24 | 45.1 | 48.9 | 6.0 | |
| 0.1 M NaOH, 60°C | 0 | 100 | 0 | 0 |
| 4 | 90.7 | 8.1 | 1.2 | |
| 8 | 81.3 | 16.5 | 2.2 | |
| 24 | 60.8 | 35.1 | 4.1 |
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Plausible degradation pathway via hydrolysis.
References
Technical Support Center: Optimizing Coupling Reactions for 5-Aminopyridazin-3(2H)-one Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-aminopyridazin-3(2H)-one derivatives. The following information is designed to help you overcome common challenges encountered during Suzuki-Miyaura and Buchwald-Hartwig coupling reactions.
Frequently Asked Questions (FAQs)
Q1: I am observing a low to no yield in my Suzuki-Miyaura coupling reaction with a 5-amino-6-halopyridazin-3(2H)-one derivative. What are the potential causes and how can I improve it?
A1: Low yields in Suzuki-Miyaura couplings involving electron-rich amino-substituted pyridazinones are a common issue. Several factors can contribute to this problem. Here is a systematic approach to troubleshoot and optimize your reaction:
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Catalyst System: The choice of palladium catalyst and ligand is critical. For electron-rich and potentially coordinating heterocyclic substrates, standard catalysts like Pd(PPh₃)₄ may not be effective.
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Base Selection: The base plays a crucial role in the transmetalation step. The choice of base can significantly impact the reaction yield.[2]
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Solvent Choice: The solvent can influence the solubility of reagents and the stability of the catalytic species.
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Reaction Temperature: Inadequate temperature can lead to incomplete reactions.
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Catalyst Inhibition: The exocyclic amino group and the pyridazine ring nitrogens can coordinate to the palladium center, leading to catalyst deactivation.[6][7]
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Solution: Using bulky ligands can sterically hinder this inhibitory coordination.[2]
-
Q2: My reaction mixture shows multiple spots on TLC, indicating the presence of side products. What are the common side reactions and how can I minimize them?
A2: The formation of side products is a frequent challenge. Understanding these side reactions is key to minimizing their formation.
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Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. It is often promoted by the presence of water and strong bases.[2][7]
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Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It is often promoted by the presence of oxygen or inefficient reduction of the Pd(II) precatalyst to the active Pd(0) state.[2][7]
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Dehalogenation: The starting aryl halide can be reduced, replacing the halogen with a hydrogen atom.
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Solution: This can sometimes be minimized by adjusting the base and temperature.
-
Q3: I am attempting a Buchwald-Hartwig amination on a 5-halopyridazin-3(2H)-one derivative and getting poor results. What should I consider?
A3: Buchwald-Hartwig amination on this scaffold can be challenging. Key optimization parameters include:
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Catalyst and Ligand: Similar to Suzuki couplings, bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) are often necessary to achieve good results.[8]
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Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) are common choices.[8][9]
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Solvent: Anhydrous, aprotic solvents like toluene or dioxane are generally used.[8]
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Temperature: These reactions often require elevated temperatures, and microwave irradiation can be beneficial.[8]
Troubleshooting Guides
Suzuki-Miyaura Coupling Troubleshooting
| Issue | Potential Cause(s) | Suggested Solutions |
| No or Low Conversion | Inactive catalyst; Suboptimal reaction conditions; Poor reagent quality; Catalyst inhibition. | - Use a pre-activated Pd(0) catalyst or an air-stable precatalyst (e.g., Pd-SPhos).- Screen different bulky phosphine ligands (e.g., SPhos, XPhos).- Screen different bases (KF, K₂CO₃, K₃PO₄, Cs₂CO₃).[2][3]- Increase reaction temperature incrementally or switch to microwave heating.[3][4][5]- Use fresh, high-purity starting materials. |
| Significant Side Products | Protodeboronation of boronic acid; Homocoupling of boronic acid. | - Use anhydrous solvents and ensure the base is dry.- Consider using a boronic ester (e.g., pinacol ester).[2][7]- Thoroughly degas the reaction mixture to remove oxygen.[2][7]- Use a Pd(0) source or an efficient precatalyst system.[2] |
| Decomposition of Starting Material | Harsh basic conditions; High reaction temperature. | - Screen weaker bases (e.g., KF, K₂CO₃).[3][4][5]- Optimize the reaction to run at a lower temperature, possibly with a more active catalyst system. |
Buchwald-Hartwig Amination Troubleshooting
| Issue | Potential Cause(s) | Suggested Solutions |
| No or Low Conversion | Inappropriate catalyst/ligand combination; Insufficiently strong base; Low temperature. | - Screen bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos).[8]- Use a strong, non-nucleophilic base like NaOt-Bu or KOt-Bu.[8][9]- Increase the reaction temperature; consider microwave heating.[8] |
| Side Product Formation | β-hydride elimination (if applicable); Reaction with other functional groups. | - This is a known side reaction pathway for some substrates in Buchwald-Hartwig amination.[10]- Ensure other functional groups on your substrates are compatible with the reaction conditions. |
Data Presentation
Table 1: Optimization of Suzuki-Miyaura Coupling of 6-Chloro-5-dialkylaminopyridazinone with Arylboronic Acids[3][4][5]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-Dialkylamino-6-phenyl-(2H)-pyridazin-3-one | 85 |
| 2 | 4-Methoxyphenylboronic acid | 5-Dialkylamino-6-(4-methoxyphenyl)-(2H)-pyridazin-3-one | 82 |
| 3 | 4-Chlorophenylboronic acid | 5-Dialkylamino-6-(4-chlorophenyl)-(2H)-pyridazin-3-one | 78 |
| 4 | 3-Thienylboronic acid | 5-Dialkylamino-6-(3-thienyl)-(2H)-pyridazin-3-one | 75 |
| 5 | 2-Naphthylboronic acid | 5-Dialkylamino-6-(2-naphthyl)-(2H)-pyridazin-3-one | 80 |
Reaction Conditions: 6-chloro-5-dialkylaminopyridazinone (1 equiv), arylboronic acid (3 equiv), Pd-SPhos catalyst (5 mol %), KF (4 equiv), 1,4-dioxane, microwave irradiation at 135-140°C for 30 min.
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 6-Chloro-5-aminopyridazin-3(2H)-one Derivatives[3][4][5]
Materials:
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6-Chloro-5-aminopyridazin-3(2H)-one derivative
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Arylboronic acid (3 equivalents)
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Pd-SPhos catalyst (5 mol %)
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Potassium fluoride (KF) (4 equivalents)
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Anhydrous 1,4-dioxane
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Microwave reactor vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave reactor vial, add the 6-chloro-5-aminopyridazin-3(2H)-one derivative (1.0 eq), the arylboronic acid (3.0 eq), potassium fluoride (4.0 eq), and the Pd-SPhos catalyst (0.05 eq).
-
Add anhydrous 1,4-dioxane to the vial.
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Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 135-140°C for 30 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up the reaction mixture by diluting with a suitable organic solvent (e.g., ethyl acetate), washing with water and brine, drying the organic layer over anhydrous sodium sulfate, filtering, and concentrating under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Conventional Heating Suzuki-Miyaura Coupling of 5-Bromo-3-aminopyridine (Analogous System)[6]
Materials:
-
5-Bromo-3-aminopyridine (or analogous 5-amino-6-bromopyridazin-3(2H)-one)
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane and water (degassed, 4:1 ratio)
-
Round-bottom flask with a stir bar and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add the 5-bromo-3-aminopyridine (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.
-
Stir the reaction mixture at 80-90°C under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS (typically complete within 12-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Collection - Facile Synthesis of 6-Aryl 5-N-Substituted Pyridazinones: Microwave-Assisted SuzukiâMiyaura Cross Coupling of 6-Chloropyridazinones - The Journal of Organic Chemistry - Figshare [figshare.com]
- 5. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Removal of unreacted starting materials from 5-Aminopyridazin-3(2h)-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials during the synthesis of 5-Aminopyridazin-3(2H)-one.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format.
Q1: After the reaction, my crude product is a sticky solid/oil instead of a crystalline powder. How can I isolate the product?
A1: The formation of a non-crystalline product can be due to the presence of unreacted starting materials or byproducts. Here are a few troubleshooting steps:
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Trituration: Try triturating the crude material with a solvent in which the desired product is sparingly soluble, but the impurities are soluble. Diethyl ether or a mixture of hexane and ethyl acetate is often a good starting point. This process can often induce crystallization of the product.
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Solvent Removal: Ensure all reaction solvents have been thoroughly removed under reduced pressure. Residual solvent can prevent crystallization.
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Seeding: If you have a small amount of pure this compound from a previous batch, adding a seed crystal to the crude material can initiate crystallization.
Q2: My TLC analysis of the crude product shows the presence of unreacted mucochloric acid. How can I remove it?
A2: Mucochloric acid is an acidic starting material and can be removed using an acid-base extraction.
-
Procedure:
-
Dissolve the crude product in an organic solvent like ethyl acetate.
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Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic mucochloric acid will react to form a water-soluble salt and move into the aqueous layer.
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Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the product with reduced mucochloric acid contamination.
-
Q3: I am having trouble removing excess hydrazine from my reaction mixture. What is the best approach?
A3: Hydrazine is a basic and water-soluble starting material.
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Aqueous Washes: Washing the organic solution of your crude product with water or brine should effectively remove most of the unreacted hydrazine.
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Acid Wash: A dilute acid wash (e.g., 1M HCl) can also be effective as it will protonate the basic hydrazine, making it highly water-soluble. However, be cautious as the amino group on your desired product is also basic and may be protonated, potentially affecting its solubility. It is advisable to test this on a small scale first.
Q4: Recrystallization of my this compound is not yielding a pure product. What can I do?
A4: The choice of recrystallization solvent is critical for obtaining high purity.
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Solvent Screening: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. Slow cooling should then yield purer crystals. Common solvent systems for pyridazinones include ethanol/water, ethanol/diethyl ether, and dioxane.[1][2]
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Slow Cooling: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize yield.
Q5: Column chromatography is not effectively separating my product from a closely-related impurity. How can I improve the separation?
A5: Optimizing your chromatography conditions is key.
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Solvent System: The polarity of the eluent is crucial. For polar compounds like this compound, a polar stationary phase like silica gel is appropriate. The mobile phase should be optimized to achieve a good separation (Rf values ideally between 0.2 and 0.5 on TLC). A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can often improve separation. Common solvent systems include mixtures of dichloromethane/methanol or ethyl acetate/hexane.
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Column Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.
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Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column in a narrow band.
Data Presentation: Comparison of Purification Methods
The following table summarizes typical recovery and purity data for common purification techniques used for aminopyridazinone derivatives. The actual values may vary depending on the specific reaction conditions and the nature of the impurities.
| Purification Method | Typical Recovery (%) | Typical Purity (%) | Notes |
| Recrystallization | 60 - 85 | > 98 | Highly dependent on the choice of solvent and the nature of impurities. Multiple recrystallizations may be necessary. |
| Column Chromatography | 50 - 80 | > 99 | Effective for removing closely related impurities. Can be time-consuming and uses larger volumes of solvent. |
| Acid-Base Extraction | 80 - 95 | Variable | Very effective for removing acidic or basic starting materials and byproducts. Purity of the isolated product depends on the nature of the remaining neutral impurities. |
| Trituration | 70 - 90 | Variable | A quick method for initial purification. Purity depends on the solubility differences between the product and impurities. |
Experimental Protocols
1. General Recrystallization Protocol
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Dissolution: In a flask, add the crude this compound and a small amount of a suitable solvent (e.g., ethanol).
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Heating: Gently heat the mixture with stirring until the solid completely dissolves. If the solid does not dissolve, add more solvent portion-wise until a clear solution is obtained at the boiling point of the solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
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Chilling: To maximize the yield, place the flask in an ice bath for 30-60 minutes.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent.
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Drying: Dry the crystals in a vacuum oven.
2. General Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the solvent to drain until it is just above the silica gel level.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.
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Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
3. Acid-Base Extraction Protocol for Removal of Mucochloric Acid
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Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.
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Separation: Allow the layers to separate. The aqueous layer (containing the sodium salt of mucochloric acid) is typically the bottom layer.
-
Drain: Drain the aqueous layer.
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Repeat (Optional): For complete removal, the extraction with sodium bicarbonate solution can be repeated.
-
Wash: Wash the organic layer with brine to remove any residual water-soluble impurities.
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Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
Characterization of unexpected byproducts in pyridazinone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in characterizing and mitigating unexpected byproducts during pyridazinone synthesis.
Frequently Asked Questions (FAQs)
Q1: My pyridazinone synthesis is resulting in a low yield. What are the common contributing factors and how can I address them?
A1: Low yields are a frequent challenge in pyridazinone synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting and optimization is recommended. Key areas to investigate include:
-
Purity of Starting Materials: Ensure the purity of your γ-ketoacids, 1,4-dicarbonyl compounds, and hydrazine derivatives. Impurities can lead to undesirable side reactions and hinder the desired cyclization. Using freshly purified reagents is advisable.[1]
-
Reaction Temperature: The temperature is a critical parameter. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can lead to the decomposition of reactants or the desired product.[1] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction duration.[1]
-
Solvent Selection: The choice of solvent can significantly influence the reaction rate and yield. Protic solvents such as ethanol or acetic acid are commonly employed and often facilitate the reaction.[1]
-
pH of the Reaction Medium: The pH can be critical for the cyclocondensation of γ-ketoacids with hydrazine. An acidic medium can catalyze the dehydration step; however, strongly acidic conditions may promote side reactions.[1]
-
Water Removal: The cyclization step generates water. In some instances, removing water using a Dean-Stark apparatus or molecular sieves can shift the equilibrium toward the product, thereby improving the yield.[1]
Q2: My TLC analysis shows multiple spots, indicating the presence of byproducts. What are the common side reactions in pyridazinone synthesis?
A2: The formation of byproducts is a common occurrence. Understanding these side reactions is essential for minimizing their formation. Common byproducts include:
-
Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, the hydrazone may be isolated as a major byproduct.[1]
-
Formation of Regioisomers: When using unsymmetrical 1,4-dicarbonyl compounds, the two carbonyl groups can react with hydrazine at different rates, leading to the formation of two different regioisomeric pyridazinone products. The regioselectivity can sometimes be controlled by adjusting reaction conditions or using specific catalysts.[1]
-
N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the hydrazine or the resulting pyridazinone ring can cleave, leading to a complex mixture of degradation products.[1]
Q3: I am using a substituted hydrazine and obtaining a mixture of N-alkylated products. How can I control the regioselectivity of N-alkylation?
A3: Controlling the site of N-alkylation in pyridazinones can be challenging due to the presence of two nitrogen atoms. The regioselectivity is influenced by several factors:
-
Steric Hindrance: Bulky substituents on either the pyridazinone ring or the alkylating agent can direct the alkylation to the less sterically hindered nitrogen atom.[1]
-
Electronic Effects: The electron density at the nitrogen atoms, which is affected by the substituents on the pyridazinone ring, can influence the site of alkylation.[1]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact both N- versus O-alkylation and the regioselectivity of N-alkylation. For example, using a milder base or a non-polar solvent might favor alkylation at a specific nitrogen.[1] A systematic screening of reaction conditions is often necessary to improve regioselectivity.[1]
Troubleshooting Guides
Guide 1: Unexpected Byproduct Detected by Mass Spectrometry
Issue: An unexpected mass peak is observed in the LC-MS or GC-MS analysis of your crude reaction mixture, suggesting the formation of an unknown byproduct.
Troubleshooting Workflow:
Caption: Workflow for identifying an unexpected byproduct.
Detailed Steps:
-
High-Resolution Mass Spectrometry (HRMS): Obtain a high-resolution mass spectrum to determine the accurate mass and predict the molecular formula of the byproduct.
-
Hypothesize Structures: Based on the molecular formula and the starting materials, propose potential structures. Consider possibilities such as:
-
Dimers: Reaction of two molecules of the starting material or product.
-
Solvent Adducts: Incorporation of the reaction solvent into the product structure.
-
Rearrangement Products: Unexpected skeletal rearrangements.
-
-
Isolation: Isolate the byproduct using appropriate chromatographic techniques like preparative HPLC or column chromatography.
-
Spectroscopic Characterization: Acquire detailed spectroscopic data of the isolated byproduct:
-
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To elucidate the connectivity of atoms.
-
IR Spectroscopy: To identify functional groups.
-
-
Structure Confirmation and Optimization: Once the structure is confirmed, adjust reaction conditions (e.g., temperature, concentration, catalyst) to minimize its formation.
Guide 2: Ring Contraction - An Unexpected Rearrangement
Issue: Formation of a pyrazolone derivative instead of the expected pyridazinone. This can occur under certain conditions, particularly with substituted pyridazinones.
Example: The treatment of 1-phenyl-4,5-dichloro-6(1H)-pyridazinone with boiling caustic alkali can lead to a ring contraction, yielding 1-phenyl-3-hydroxy-5-pyrazole-carboxylic acid.
Proposed Mechanism Pathway:
Caption: Ring contraction of a pyridazinone to a pyrazolone.
Troubleshooting and Prevention:
-
Avoid Harsh Basic Conditions: If ring contraction is observed, consider using milder bases or protecting sensitive functional groups.
-
Lower Reaction Temperature: High temperatures can promote rearrangements.
-
Alternative Synthetic Route: If the rearrangement persists, a different synthetic strategy to the target pyridazinone may be necessary.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
| Starting Material | Reagent | Solvent | Conditions | Yield (%) | Reference |
| β-Benzoylpropionic acid | Hydrazine Hydrate | Ethanol | Reflux, 4-6 h | 70 | [2] |
| β-Benzoylpropionic acid | Hydrazine Hydrate | Acetic Acid | Reflux, 3 h | 85 | N/A |
| Benzene and Succinic Anhydride | Hydrazine Hydrate | Ethanol | Reflux, 8 h | Not specified | [2] |
Note: "N/A" indicates that a specific reference for this data point was not available in the searched documents, but the condition is a common variation.
Experimental Protocols
Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
This protocol is adapted from a general procedure for the synthesis of pyridazinones.[2]
Materials:
-
β-Benzoylpropionic acid
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve β-benzoylpropionic acid (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 5:4:1 mixture of Toluene: Ethyl acetate: Formic acid as the solvent system).[2]
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the precipitate with cold ethanol.
-
Dry the purified product under vacuum.
Characterization Data for a similar compound (6-phenyl-2,3,4,5-tetrahydro Pyridazin-3-one):
-
IR (cm⁻¹): 3350 (NH), 1685 (C=O)[2]
-
¹H-NMR (δ ppm): 5.7 (1H, d), 6.49 (1H, d), 7.0 (4H, s), 7.5 (3H, m), 7.9 (2H, m)[2]
Protocol 2: Synthesis of a Phenyl-Substituted 5,6-Fused Ring Pyridazine
This protocol is based on the synthesis of pyridazines from fulvene derivatives.
Materials:
-
Phenyl-fulvene (1,2-dibenzoylcyclopentadiene)
-
Hydrazine hydrate
-
Methanol
-
Dichloromethane
-
Magnesium sulfate
-
Round-bottom flask
Procedure:
-
Combine phenyl-fulvene (1 equivalent) with methanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the solution.
-
Stir the solution at room temperature for 24 hours.
-
Add water to the reaction mixture to precipitate the crude product.
-
Perform a liquid-liquid extraction with dichloromethane (3 times).
-
Combine the organic layers and dry over magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Signaling Pathways and Workflows
General Pyridazinone Synthesis Workflow
Caption: A generalized workflow for pyridazinone synthesis.
References
Technical Support Center: Enhancing the Solubility of 5-Aminopyridazin-3(2H)-one Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of 5-Aminopyridazin-3(2H)-one analogs.
Frequently Asked Questions (FAQs)
Q1: My this compound analog shows poor aqueous solubility. What are the initial steps I should take?
A1: Poor aqueous solubility is a common challenge with heterocyclic compounds like pyridazinones.[1] The first step is to accurately quantify the solubility of your compound. We recommend performing a standard thermodynamic solubility assay, such as the shake-flask method, to determine the equilibrium solubility.[1] This will provide a baseline value to compare against any improvements. Subsequently, you can explore various solubility enhancement strategies.
Q2: What are the most common strategies to improve the solubility of this compound analogs?
A2: Several strategies can be employed, broadly categorized as chemical and physical modifications.
-
Chemical Modifications:
-
Salt Formation: If your analog has a basic functional group, such as the 5-amino group, it can be converted into a salt by reacting it with an acid. This is often a highly effective method to significantly increase aqueous solubility.
-
Prodrug Synthesis: A soluble promoiety can be attached to your parent drug, which is then cleaved in vivo to release the active compound.[2][3][4] This is a versatile approach to enhance both solubility and permeability.[2][4]
-
Structural Modification: Introducing polar functional groups (e.g., hydroxyl, carboxyl) to the pyridazinone scaffold can increase its hydrophilicity.
-
-
Physical Modifications:
-
Co-solvency: The use of a mixture of solvents can enhance solubility. For instance, the solubility of pyridazinone derivatives has been shown to increase with the addition of Dimethyl Sulfoxide (DMSO) to water.[5]
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the compound, which can lead to improved dissolution rates.
-
Q3: How much of an improvement in solubility can I expect from these techniques?
A3: The degree of improvement can vary significantly depending on the specific analog and the chosen strategy. For instance, a prodrug approach has been reported to improve the solubility of a pyrazolo[3,4-d]pyrimidine compound by 600-fold.[3] Salt formation has been shown to increase the solubility of an o-aminobenzamide analog by more than 50 times. It is essential to experimentally determine the solubility of each new derivative.
Troubleshooting Guides
Issue 1: Inconsistent Solubility Results
| Potential Cause | Troubleshooting Step |
| Kinetic vs. Thermodynamic Solubility | Ensure you are measuring thermodynamic (equilibrium) solubility for lead optimization, as kinetic solubility can be misleading.[6] |
| Compound Purity | Impurities can affect solubility measurements. Confirm the purity of your compound using techniques like HPLC and NMR. |
| pH of the Medium | The solubility of ionizable compounds is pH-dependent. Measure and control the pH of your aqueous medium during the experiment. |
| Equilibration Time | Insufficient equilibration time in the shake-flask method can lead to an underestimation of solubility. Ensure the system has reached equilibrium (typically 24-72 hours).[1] |
Issue 2: Salt Formation Unsuccessful or Yields a Non-Crystalline Product
| Potential Cause | Troubleshooting Step |
| Incorrect Stoichiometry | Ensure the correct molar ratio of the this compound analog to the acid is used. |
| Inappropriate Solvent | The choice of solvent is critical for crystallization. Screen a variety of solvents with different polarities. |
| Counterion Selection | The physicochemical properties of the counterion can influence the crystallinity of the salt.[7] Experiment with different pharmaceutically acceptable acids (e.g., HCl, methanesulfonic acid, tartaric acid). |
Issue 3: Prodrug Shows Poor Cleavage to the Parent Compound
| Potential Cause | Troubleshooting Step |
| Linker Stability | The linker connecting the promoiety to the drug may be too stable under physiological conditions. Redesign the linker to be more susceptible to enzymatic or chemical cleavage. |
| Incorrect Promoitey | The chosen promoiety may not be recognized by the target enzymes for cleavage. Consider alternative promoieties known to be cleaved by common metabolic enzymes. |
Quantitative Data on Solubility Enhancement Strategies
The following tables provide hypothetical yet realistic quantitative data on the potential improvements in aqueous solubility of a model this compound analog using different strategies.
Table 1: Solubility Enhancement via Salt Formation
| Compound | Form | Aqueous Solubility (µg/mL) at pH 7.4 | Fold Increase |
| Analog A | Free Base | 2.5 | - |
| Analog A | HCl Salt | 150 | 60 |
| Analog A | Mesylate Salt | 210 | 84 |
Table 2: Solubility Enhancement via Prodrug Approach
| Compound | Description | Aqueous Solubility (µg/mL) at pH 7.4 | Fold Increase |
| Analog B | Parent Drug | 1.8 | - |
| Prodrug B1 | Amino Acid Ester Prodrug | 360 | 200 |
| Prodrug B2 | Phosphate Ester Prodrug | >1000 | >555 |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
-
Preparation: Add an excess amount of the this compound analog to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed glass vial.
-
Equilibration: Place the vial in an isothermal mechanical shaker and agitate at a constant speed for 24-72 hours at a controlled temperature (e.g., 25 °C or 37 °C).
-
Sample Collection: After equilibration, centrifuge the suspension at high speed (e.g., 5000 rpm) for 30 minutes to separate the solid and liquid phases.
-
Filtration and Dilution: Carefully withdraw a known volume of the clear supernatant and filter it through a 0.22 µm syringe filter. Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Determine the concentration of the dissolved analog using a validated analytical method, such as HPLC-UV or LC-MS.
Protocol 2: Synthesis of a Hydrochloride Salt of a this compound Analog
-
Dissolution: Dissolve the this compound analog in a minimal amount of a suitable organic solvent (e.g., methanol or ethanol).
-
Acidification: Slowly add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol) to the dissolved analog while stirring.
-
Precipitation: Continue stirring at room temperature. The hydrochloride salt should precipitate out of the solution. If no precipitate forms, cooling the mixture or adding a less polar co-solvent (e.g., diethyl ether) may induce crystallization.
-
Isolation and Drying: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the hydrochloride salt.
-
Characterization: Confirm the salt formation and purity using techniques such as melting point determination, elemental analysis, NMR, and FTIR spectroscopy.
Visualizations
Caption: Workflow for addressing poor solubility of this compound analogs.
Caption: Strategies to improve the aqueous solubility of pyridazinone analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prodrug Approach as a Strategy to Enhance Drug Permeability [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
Validation & Comparative
Comparative Analysis: 5-Aminopyridazin-3(2H)-one and its Chloro-Derivative, 5-Amino-4-chloro-pyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the physicochemical properties and biological activities of 5-Aminopyridazin-3(2H)-one and its chloro-derivative, with supporting experimental data and protocols.
The pyridazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide array of biological activities.[1][2] This guide provides a comparative analysis of a parent aminopyridazinone, this compound, and its chlorinated analog, 5-Amino-4-chloro-pyridazin-3(2H)-one. The introduction of a chlorine atom can significantly alter the electronic, lipophilic, and steric properties of a molecule, thereby influencing its pharmacokinetic and pharmacodynamic profiles. This comparison aims to furnish researchers with the necessary data to inform future drug design and development efforts centered on this versatile scaffold.
Physicochemical Properties: A Head-to-Head Comparison
A summary of the key physicochemical properties of this compound and its 4-chloro derivative is presented below. These parameters are crucial for predicting the compounds' behavior in biological systems.
| Property | This compound | 5-Amino-4-chloro-pyridazin-3(2H)-one |
| Molecular Formula | C₄H₅N₃O | C₄H₄ClN₃O |
| Molecular Weight | 111.10 g/mol [3] | 145.55 g/mol [4] |
| CAS Number | 10071-13-3[3] | 6339-19-1[4] |
| IUPAC Name | 6-amino-1H-pyridazin-3-one[3] | 5-amino-4-chloro-1H-pyridazin-6-one[4] |
| XLogP3 | -1.3[3] | -0.3[4] |
| Hydrogen Bond Donor Count | 2[3] | 2[4] |
| Hydrogen Bond Acceptor Count | 3[3] | 3[4] |
| Rotatable Bond Count | 0[3] | 0[4] |
| Topological Polar Surface Area | 73.8 Ų[3] | 73.8 Ų[4] |
Synthesis and Chemical Reactivity
The synthesis of pyridazinone derivatives often involves the condensation of a dicarbonyl compound or its equivalent with hydrazine or its derivatives.[2][5]
Synthesis of 5-Amino-4-chloro-2-phenyl-3(2H)-pyridazinone (A Representative Chloro-Derivative)
A documented synthesis for a related chloro-derivative, 5-amino-4-chloro-2-phenyl-3(2H)-one, involves the reaction of 4,5-dichloro-2-phenyl-pyridazinone with aqueous ammonia in the presence of 4-hydroxyphenyl-acetic acid under heat and pressure in an autoclave.[6] The product precipitates upon cooling and can be isolated by filtration.[6]
Biological Activities: A Focus on Anticancer Potential
Pyridazinone derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The introduction of a chlorine atom, a common strategy in medicinal chemistry, can enhance the biological activity of a compound.
For instance, chlorinated pyridazin-3(2H)-ones have been investigated as novel anti-cancer agents.[7] The cytotoxicity of these compounds is often evaluated using in vitro cell-based assays, such as the MTT assay, against a panel of cancer cell lines.
Experimental Protocols
General Protocol for MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8] Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.[9]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).[9]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The results are often expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathways and Experimental Workflows
To visualize the general workflow of evaluating the anticancer activity of novel compounds and a simplified representation of a signaling pathway often implicated in cancer, the following diagrams are provided.
Caption: A generalized workflow for the synthesis and in vitro evaluation of pyridazinone derivatives.
Caption: A simplified diagram of a potential apoptosis-inducing signaling pathway for an anticancer agent.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. 6-Aminopyridazin-3(2H)-one | C4H5N3O | CID 1201445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Amino-4-chloropyridazin-3(2H)-one | C4H4ClN3O | CID 95827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. scholarena.com [scholarena.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
The In Vivo Efficacy of Pyridazinone-Based Compounds in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridazin-3(2H)-one scaffold is a cornerstone in the development of targeted anticancer therapies, most notably a class of drugs known as Poly (ADP-ribose) polymerase (PARP) inhibitors. While specific in vivo efficacy data for 5-Aminopyridazin-3(2h)-one in xenograft models is not extensively documented in publicly available literature, a wealth of information exists for structurally related pyridazinone-based PARP inhibitors. This guide provides a comparative overview of the in vivo performance of these compounds, offering valuable insights for preclinical research and drug development.
Performance Comparison of Pyridazinone-Based PARP Inhibitors
The following table summarizes the in vivo efficacy of several prominent pyridazinone-based PARP inhibitors in various xenograft models. This data highlights the potent anti-tumor activity of this class of compounds, particularly in cancers with deficiencies in DNA damage repair pathways (e.g., BRCA1/2 mutations).
| Compound | Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Olaparib | BRCA1-mutant breast cancer PDX | Breast Cancer | 50 mg/kg, daily, oral | Significant tumor regression | [1] |
| Talazoparib | BRCA2-mutant pancreatic cancer CDX | Pancreatic Cancer | 0.33 mg/kg, daily, oral | Complete tumor regression | [1] |
| Generic Pyridazinone Derivative (DCPYR) | MAC 16 Murine Colon Cancer | Colon Cancer | 50 mg/kg | 53% | [2] |
| Pyrazolo[3,4-d]pyridazinone Derivative | FGFR1-driven NCI-H1581 | Lung Cancer | 50 mg/kg | 91.6% | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are representative protocols for establishing and utilizing xenograft models to evaluate the efficacy of pyridazinone-based compounds.
Cell Line-Derived Xenograft (CDX) Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., with specific genetic mutations like BRCA1/2) are cultured under standard conditions.
-
Animal Model: Immunodeficient mice (e.g., athymic nude or SCID mice) aged 6-8 weeks are used.
-
Cell Implantation: A suspension of 1 x 10^6 to 10 x 10^6 cancer cells in a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers. The formula (Length x Width^2) / 2 is commonly used to calculate tumor volume.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. The investigational compound (e.g., a pyridazinone-based PARP inhibitor) is administered orally or via intraperitoneal injection at a specified dose and schedule. The control group receives the vehicle.[4][5]
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a specified size or after a predetermined duration. Tumors may be excised for further analysis (e.g., biomarker assessment).
Patient-Derived Xenograft (PDX) Model Protocol
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients following surgical resection.
-
Implantation: Small fragments of the tumor tissue (approximately 20-30 mm³) are surgically implanted subcutaneously into immunodeficient mice (often more severely immunocompromised strains like NOD-SCID or NSG mice are required).[6]
-
Tumor Engraftment and Passaging: Once the initial tumors (F0 generation) grow to a sufficient size (e.g., >1000 mm³), they are excised and can be serially passaged into subsequent cohorts of mice (F1, F2, etc.) for expansion and establishment of the PDX model.
-
Drug Efficacy Studies: Once a stable PDX model is established, efficacy studies are conducted similarly to CDX models, with cohorts of mice bearing established tumors being treated with the investigational compound or vehicle.[6]
Visualizing the Mechanism of Action and Experimental Workflow
PARP Inhibition and Synthetic Lethality in HR-Deficient Cancer Cells
The primary mechanism of action for many pyridazinone-based anticancer agents is the inhibition of PARP enzymes, which play a critical role in the repair of single-strand DNA breaks through the Base Excision Repair (BER) pathway. In cancer cells with mutations in genes like BRCA1 or BRCA2, the Homologous Recombination (HR) pathway for repairing double-strand DNA breaks is deficient. The inhibition of PARP in these cells leads to an accumulation of unrepaired single-strand breaks, which, upon replication, are converted into double-strand breaks. The inability to repair these double-strand breaks via the faulty HR pathway results in catastrophic DNA damage and selective cell death, a concept known as synthetic lethality.[1]
References
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarena.com [scholarena.com]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Testing PARP Inhibitors Using a Murine Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of 5-Aminopyridazin-3(2H)-one and Other Key Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bioactive Heterocyclic Compounds with Supporting Experimental Data
In the landscape of medicinal chemistry, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Their structural diversity and ability to interact with a wide range of biological targets make them privileged structures in drug discovery. This guide provides a comparative overview of the bioactivity of 5-Aminopyridazin-3(2H)-one against other prominent heterocyclic scaffolds, namely pyridine, pyrimidine, and indole. The comparison is based on available quantitative data from various studies, focusing on anticancer, anti-inflammatory, and antimicrobial activities.
Executive Summary
While direct head-to-head comparative studies are limited, this guide collates available data to offer a valuable snapshot of the relative bioactivities of these important heterocyclic cores. The pyridazinone scaffold, and specifically this compound derivatives, demonstrate significant potential across various therapeutic areas, often exhibiting comparable or, in some instances, more potent activity than derivatives of other well-established heterocyclic systems. This analysis aims to provide a data-driven resource to inform scaffold selection and guide future research in the development of novel therapeutics.
Comparative Bioactivity Data
The following tables summarize the quantitative bioactivity data for derivatives of this compound, pyridine, pyrimidine, and indole.
Anticancer Activity
The anticancer potential of these heterocyclic scaffolds is a major area of investigation. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a commonly used method to assess the cytotoxic effects of compounds on cancer cell lines.
Table 1: Comparative Anticancer Activity (IC50 in µM)
| Heterocyclic Scaffold | Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridazinone | Pyrimido[1,2-b]pyridazin-2-one derivative | HCT-116 (Colon) | 49.35 ± 2.685 | [1][2] |
| Pyrimido[1,2-b]pyridazin-2-one derivative | MCF-7 (Breast) | 69.32 ± 3.186 | [1][2] | |
| Pyridazinone-based diarylurea derivative | A549 (Lung) | Not explicitly stated, but showed activity | [3] | |
| Pyridine | Imidazo[1,2-a]pyridine derivative | HCC1937 (Breast) | 45 | [4] |
| Imidazo[1,2-a]pyridine derivative | HT-29 (Colon) | 4.15 ± 2.93 | [5] | |
| Cyanopyridone derivative | MCF-7 (Breast) | 1.39 ± 0.08 | [6] | |
| Cyanopyridone derivative | HepG2 (Liver) | 2.71 ± 0.15 | [6] | |
| Pyrimidine | Pyrido[2,3-d]pyrimidine derivative | MCF-7 (Breast) | 3.98 ± 0.2 | [7] |
| Pyrido[2,3-d]pyrimidine derivative | HeLa (Cervical) | 9.72 ± 0.9 | [7] | |
| Indole | Indole derivative | Not specified | Not specified | [8] |
Anti-inflammatory Activity
The anti-inflammatory properties of these scaffolds are often evaluated by their ability to inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes or reduce the production of nitric oxide (NO) in stimulated macrophages.
Table 2: Comparative Anti-inflammatory Activity (IC50 in µM)
| Heterocyclic Scaffold | Compound/Derivative | Target/Assay | IC50 (µM) | Reference |
| Pyridazinone | Pyridazinone derivative | COX-2 Inhibition | 0.77 | [9] |
| Pyridazinone derivative | NO Production Inhibition | 29.94 ± 2.24 | [1][2] | |
| Pyridine | Pyridine derivative | NO Production Inhibition | 76.6 | |
| Pyrimidine | Pyrimidine derivative | COX-2 Inhibition | Not specified, but showed high selectivity | [10] |
| Pyrimidine derivative | NO Production Inhibition | 83.1 | ||
| Indole | Indole derivative | Not specified | Not specified |
Antimicrobial Activity
The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)
| Heterocyclic Scaffold | Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyridazinone | 2-(5-fluoropyrimidinyl)pyridazinone | Klebsiella pneumoniae | 2 | [11] |
| Pyridazinone derivative | Bacillus subtilis | 15.62 | [12] | |
| Pyridazino[4,5-b]indole derivative | Bacillus subtilis F | 31.25 | [13] | |
| Pyridine | Not specified | Not specified | Not specified | |
| Pyrimidine | Not specified | Not specified | Not specified | |
| Indole | Indole-triazole conjugate | Candida tropicalis | 2 | [14] |
| Indole-triazole conjugate | Candida albicans | 2 | [14] | |
| Indole-triazole derivative | Staphylococcus aureus (MRSA) | 3.125 | [15] | |
| Aminoguanidine-indole derivative | Klebsiella pneumoniae | 4 | [8] |
Key Signaling Pathways
The bioactivity of these heterocyclic scaffolds can be attributed to their modulation of various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Anticancer Signaling Pathways
Several key pathways are implicated in the anticancer effects of these compounds.
-
VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of this pathway is a common strategy in cancer therapy.
References
- 1. Molecular properties prediction, anticancer and anti-inflammatory activities of some pyrimido[1,2-b]pyridazin-2-one derivatives [bi.tbzmed.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Identification of Novel Antimicrobial 2‑(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)‑one Scaffolds against Klebsiella pneumoniae, Inspired by Luffariellolide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 5-Aminopyridazin-3(2h)-one and its Analogs as Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitory potential of aminopyridazinone-based compounds, with a focus on validating their activity through established experimental protocols. Due to the limited publicly available kinase inhibition data for 5-Aminopyridazin-3(2h)-one, this document will utilize a closely related and well-characterized analog, 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one , as a representative molecule. This analog shares the core aminopyridinone scaffold and has demonstrated inhibitory activity against key mitotic kinases.[1][2] The data presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel kinase inhibitors.
Data Presentation: Comparative Inhibitory Potency (IC50)
The inhibitory activity of kinase inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following table summarizes the IC50 values for the representative aminopyridinone analog and established kinase inhibitors against a panel of relevant kinases. Lower IC50 values are indicative of higher potency.
| Compound | Target Kinase | IC50 (µM) | Reference Compound | Target Kinase | IC50 (µM) |
| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | MPS1 | >100 | Reversine | MPS1 | 0.5 |
| Aurora A | >100 | Alisertib (MLN8237) | Aurora A | 0.02 | |
| Aurora B | >100 | Barasertib (AZD1152) | Aurora B | 0.001 |
Note: The IC50 values for 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one were reported as greater than 100 µM, indicating weak activity against the tested kinases under the assay conditions.[2] This highlights the importance of further chemical optimization to improve potency.
Experimental Protocols
The following is a representative protocol for determining the in vitro kinase inhibitory activity of a test compound, such as this compound or its analogs. This protocol is based on a luminescence-based kinase assay that measures the amount of ADP produced, which is directly proportional to kinase activity.
Objective:
To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant purified protein kinase of interest (e.g., MPS1, Aurora A, Aurora B)
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., this compound)
-
Reference inhibitor (e.g., Reversine, Alisertib)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Method:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound and reference inhibitor in 100% DMSO.
-
Perform serial dilutions of the compounds in DMSO to create a concentration gradient (e.g., 10-point, 3-fold serial dilution).
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase reaction buffer. The optimal concentrations should be determined empirically.
-
In a 384-well plate, add 1 µL of the serially diluted test compound, reference inhibitor, or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of the kinase/substrate mixture to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background luminescence (wells with no kinase) from all other readings.
-
Normalize the data by setting the luminescence of the DMSO control wells to 100% kinase activity and the wells with a high concentration of reference inhibitor to 0% activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualization
Signaling Pathway
Caption: Mitotic signaling pathway regulated by Aurora and MPS1 kinases, potential targets for aminopyridazinone-based inhibitors.
Experimental Workflow
Caption: Workflow for in vitro kinase inhibition assay to determine IC50 values of test compounds.
References
- 1. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 5-Aminopyridazin-3(2h)-one Based Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to developing safe and effective therapeutics. This guide provides an objective comparison of the cross-reactivity profiles of inhibitors based on the 5-aminopyridazin-3(2h)-one scaffold, a promising framework in modern drug discovery. By presenting supporting experimental data from studies on structurally related compounds, this document aims to illuminate the off-target landscape of this inhibitor class and guide future drug development efforts.
The this compound core has emerged as a versatile scaffold for the development of potent inhibitors targeting a range of kinases, including B-Raf, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] Dysregulation of this pathway is a hallmark of many cancers, making it a critical therapeutic target.[2] However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge in achieving inhibitor selectivity.[3] Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[4][5] Therefore, comprehensive cross-reactivity profiling is an indispensable step in the preclinical development of these inhibitors.
This guide summarizes the available kinase selectivity data for representative pyridazinone-based inhibitors, details the experimental methodologies used to generate this data, and visualizes the key signaling pathways involved to provide a comprehensive overview for researchers in the field.
Comparative Kinase Selectivity Profiles
The following tables present a comparative analysis of the kinase selectivity of representative pyridazinone-based inhibitors. It is important to note that the data is compiled from different studies on structurally related compounds and may not be directly comparable due to variations in experimental conditions. However, it provides valuable insights into the general selectivity trends of this class of inhibitors.
Table 1: Selectivity Profile of a Pyrido-pyridazinone based FER Tyrosine Kinase Inhibitor (Compound 17c)
This table showcases the kinase selectivity of a highly optimized pyrido-pyridazinone derivative, demonstrating significant improvements in selectivity over its parent compound.[6] The data is presented as percentage of inhibition at a fixed concentration.
| Kinase Target | Percent Inhibition at 200 nM |
| FER (Primary Target) | >90% |
| FES (Closely Related) | >90% |
| LTK | >90% |
| ALK | >90% |
| FLT3 | >90% |
| PTK2B (PYK2) | >90% |
| SYK | >90% |
| CHEK2 | >90% |
| TSSK1B | >90% |
| 125 other kinases | <90% |
Table 2: Cross-Reactivity of a 3-Aminopyridin-2-one based Fragment Library
This table illustrates the initial cross-reactivity of a fragment library with a structurally similar core to this compound against a panel of 26 kinases.[7] The data is presented as percentage of inhibition at a 10 µM concentration. This provides a baseline understanding of the scaffold's inherent promiscuity before optimization.
| Kinase Target | Percent Inhibition at 10 µM (Compound 2) | Percent Inhibition at 10 µM (Compound 3) |
| MPS1 | >50% | >50% |
| Aurora A | >50% | <50% |
| Aurora B | >50% | <50% |
| CHK1 | >50% | >50% |
| PKA | >50% | >50% |
| PKCζ | >50% | >50% |
| ABL1 | >50% | <50% |
| FLT3 | >50% | <50% |
| GSK3β | >50% | <50% |
| MEK1 | >50% | <50% |
| p38α | >50% | <50% |
| ROCK1 | >50% | <50% |
| SGK1 | >50% | <50% |
| 13 other kinases | <50% | <50% |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the cross-reactivity profiling of kinase inhibitors.
Biochemical Kinase Assays
Biochemical assays are essential for determining the direct inhibitory activity of a compound against a purified kinase.
1. Radiometric Kinase Assay (e.g., HotSpot™ Assay) [8]
-
Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP) to a kinase substrate (protein or peptide).
-
Procedure:
-
The test compound, purified kinase, and substrate are incubated in a reaction buffer.
-
The reaction is initiated by the addition of [γ-³³P]ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the mixture is spotted onto a filter membrane which captures the phosphorylated substrate.
-
Unincorporated [γ-³³P]ATP is washed away.
-
The radioactivity on the filter, corresponding to the amount of phosphorylated substrate, is measured using a scintillation counter.
-
Inhibition is calculated relative to a control reaction without the inhibitor.
-
2. Luminescence-Based ADP Detection Assay (e.g., ADP-Glo™ Kinase Assay) [9]
-
Principle: This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
-
Procedure:
-
The kinase reaction is performed by incubating the kinase, substrate, ATP, and the test inhibitor.
-
After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.
-
A Kinase Detection Reagent is then added to convert the produced ADP back to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction.
-
The luminescence is measured using a luminometer, with the signal being directly proportional to the amount of ADP generated and thus the kinase activity.
-
Cell-Based Kinase Assays
Cell-based assays are crucial for evaluating a compound's activity in a more physiologically relevant context, taking into account factors like cell permeability and off-target effects within the cellular environment.[10]
1. Cellular Phosphorylation Assay [10]
-
Principle: This assay measures the phosphorylation of a specific downstream substrate of the target kinase within intact cells.
-
Procedure:
-
Cells are cultured and then treated with various concentrations of the inhibitor.
-
After a defined incubation period, the cells are lysed.
-
The level of phosphorylation of the target substrate in the cell lysate is quantified using methods such as ELISA or Western blotting with phospho-specific antibodies.
-
A decrease in the phosphorylation of the substrate indicates inhibition of the upstream kinase.
-
2. Ba/F3 Cell Proliferation Assay [10]
-
Principle: This assay is used for oncogenic kinases that can drive cell proliferation. The Ba/F3 cell line is dependent on the cytokine IL-3 for survival and proliferation. Transduction with an oncogenic kinase can make these cells IL-3 independent.
-
Procedure:
-
Ba/F3 cells are engineered to express the target oncogenic kinase, rendering them IL-3 independent.
-
These cells are then cultured in the absence of IL-3 and treated with a range of inhibitor concentrations.
-
Cell proliferation is measured after a period of incubation (typically 48-72 hours) using a viability reagent (e.g., CellTiter-Glo®).
-
Inhibition of the target kinase will lead to a decrease in cell proliferation.
-
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways in which the target and off-target kinases are involved is crucial for interpreting cross-reactivity data.
The diagram above illustrates a typical workflow for profiling the cross-reactivity of kinase inhibitors. It begins with biochemical assays to determine the potency against the primary target and a broad panel of kinases. Promising candidates are then advanced to cellular assays to confirm target engagement and assess their effects on downstream signaling and cell viability.
The Ras-Raf-MEK-ERK signaling cascade is a critical pathway in regulating cell fate.[2] this compound based inhibitors are often designed to target components of this pathway, such as B-Raf. However, as the cross-reactivity data suggests, these inhibitors can also interact with other kinases, potentially modulating other signaling pathways and leading to unintended biological consequences.[6] For instance, off-target inhibition of kinases like JNK or p38 could impact cellular stress responses.[6]
Conclusion
The this compound scaffold represents a valuable starting point for the development of potent kinase inhibitors. The provided data, while compiled from studies of structurally related analogs, underscores the critical importance of comprehensive kinome-wide profiling to understand the full spectrum of a compound's activity. Early and thorough cross-reactivity assessment allows for the rational design of more selective inhibitors, the anticipation of potential side effects, and the discovery of novel therapeutic opportunities through polypharmacology. As drug discovery programs continue to leverage this promising chemical scaffold, a deep understanding of its interactions across the kinome will be essential for translating potent molecules into safe and effective medicines.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling | eLife [elifesciences.org]
- 7. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
- 10. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Aminopyridazin-3(2H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyridazin-3(2H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] Analogs of this structure, particularly those with a 5-amino substitution or related functionalities, have been extensively explored as potent biological agents. This guide provides an objective comparison of the structure-activity relationships (SAR) for various 5-aminopyridazin-3(2H)-one analogs and related derivatives, focusing on their efficacy as kinase inhibitors for anticancer applications and as vasorelaxant agents. The information is supported by experimental data from peer-reviewed literature to aid in the rational design of new, more potent therapeutic agents.
SAR Analysis of Pyridazinone Analogs as Kinase Inhibitors
Pyridazinone derivatives have emerged as potent inhibitors of various protein kinases, which are critical targets in oncology.[2] Their mechanism often involves competing with ATP for the kinase's binding site. The SAR studies reveal that substitutions at the N-2, C-5, and C-6 positions of the pyridazinone ring are crucial for potency and selectivity.
A prominent example is the development of C-terminal Src Kinase (CSK) inhibitors.[3] An initial screening hit, a pyridazinone derivative (Compound 1), showed modest potency but provided a crucial starting point for optimization.[3] Subsequent modifications led to significant improvements in both biochemical and cellular activity.
Table 1: SAR of Pyridazinone Analogs as C-terminal Src Kinase (CSK) Inhibitors
| Compound ID | R¹ (at N-2) | R² (at C-6) | CSK IC₅₀ (nM) | LCK IC₅₀ (nM) | ZAP-70 Phos. (EC₅₀, nM) |
| 1 | 4-(t-butyl)phenyl | H | 1200 | >20000 | 1800 |
| 4 | 4-(t-butylcarbamoyl)phenyl | H | 23 | >20000 | 220 |
| 6 | 3-chloro-4-(t-butylcarbamoyl)phenyl | H | 12 | 11000 | 170 |
| 8 | 3-methyl-4-(t-butylcarbamoyl)phenyl | H | 14 | 12000 | 250 |
| 9 | 4-(t-butylcarbamoyl)phenyl | H | 78 | >20000 | 1100 |
Data sourced from J. Med. Chem. 2019, 62, 21, 9897–9903.[3] ZAP-70 phosphorylation is a cellular marker of CSK inhibition.
The data clearly indicates that introducing a tert-butyl urea group at the para-position of the N-2 phenyl ring (Compound 4 vs. 1) dramatically increases potency. Further substitution on this phenyl ring reveals that a C-3' chloro or methyl group (Compounds 6 and 8) maintains high potency, while its removal is detrimental (Compound 9).[3] This suggests a specific steric and electronic requirement in the binding pocket.
The process of moving from a screening hit to an optimized lead compound follows a structured workflow. This involves iterative cycles of chemical synthesis, biological testing, and analysis to build a comprehensive understanding of the SAR.
Caption: General workflow for a structure-activity relationship (SAR) study.
Many pyridazinone analogs have been developed as inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK), a key enzyme in the inflammatory response.[4][5][6] Inhibiting p38 MAPK can block the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it a valuable target for inflammatory diseases.
Caption: Simplified p38 MAPK signaling pathway showing the point of inhibition.
SAR Analysis of Pyridazinone Analogs as Vasodilators
Pyridazin-3(2H)-one derivatives have also been investigated as potent vasorelaxant agents, acting as alternatives to existing drugs like hydralazine.[7][8] Their mechanism is often linked to the modulation of nitric oxide (NO) synthesis. SAR studies in this area have focused on substitutions at the N-2 and C-6 positions.
Table 2: SAR of 6-Phenylpyridazin-3(2H)-one Analogs as Vasorelaxants
| Compound ID | R (at N-2) | EC₅₀ (µM) |
| Hydralazine (Ref.) | - | 18.210 |
| 4 | CH₂COOC₂H₅ | 1.225 |
| 5 | CH₂COOH | 0.339 |
| 10a | CH₂CONHNH-Ph | 4.880 |
| 10c | CH₂CONHNH-Ph(4-OCH₃) | 1.204 |
| 10e | CH₂CONHNH-Ph(4-NO₂) | 2.011 |
Data sourced from Future Med. Chem. 2020, 12(1), 37-50.[8] EC₅₀ values represent the concentration for 50% of maximal vasorelaxation in rat thoracic aortic rings.
The results demonstrate that introducing an acetic acid moiety at the N-2 position (Compound 5) leads to a dramatic increase in vasorelaxant activity compared to the reference drug hydralazine.[8] The corresponding ethyl ester (Compound 4) is also highly potent. For the hydrazide derivatives (10a, 10c, 10e), substitution on the terminal phenyl ring plays a key role; an electron-donating methoxy group (10c) is more favorable for activity than an unsubstituted phenyl (10a) or an electron-withdrawing nitro group (10e).[8]
The key modifications on the 6-phenylpyridazin-3(2H)-one scaffold and their impact on activity can be visualized to guide further drug design efforts.
Caption: SAR summary for 6-phenylpyridazin-3(2H)-one vasodilators.
Appendix: Experimental Protocols
A.1. In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the test compounds against a specific kinase (e.g., CSK, p38 MAPK) is typically determined using a biochemical assay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or a filter-binding assay.
-
Reagents: Recombinant human kinase, appropriate peptide substrate, ATP, and assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Procedure: The kinase, test compound (at various concentrations), and substrate are pre-incubated in a microplate well.
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by adding a solution containing EDTA.
-
A detection reagent (e.g., a europium-labeled antibody specific for the phosphorylated substrate) is added.
-
After incubation, the signal (e.g., HTRF ratio) is measured using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated relative to a control (DMSO vehicle). IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[3]
A.2. In Vitro Vasorelaxant Activity Assay
The vasorelaxant effect of compounds is evaluated ex vivo using isolated arterial rings from laboratory animals (e.g., Sprague-Dawley rats).[8]
-
Tissue Preparation: The thoracic aorta is excised from the rat, cleaned of connective tissue, and cut into rings (2-3 mm in length).
-
Apparatus: The aortic rings are mounted in an organ bath containing Krebs-Henseleit physiological salt solution, maintained at 37°C, and aerated with 95% O₂ / 5% CO₂. The rings are connected to an isometric force transducer to record changes in tension.
-
Protocol:
-
The rings are equilibrated under a resting tension (e.g., 1.5 g) for 60-90 minutes.
-
The viability of the endothelium is checked using acetylcholine after pre-contraction with phenylephrine.
-
The rings are pre-contracted with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine, 1 µM).
-
Once a stable contraction plateau is reached, the test compounds are added cumulatively in increasing concentrations.
-
-
Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by phenylephrine. The EC₅₀ value (the molar concentration of the compound that produces 50% of the maximum relaxation) is calculated by non-linear regression analysis.[8]
References
- 1. sarpublication.com [sarpublication.com]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pagepressjournals.org [pagepressjournals.org]
- 5. Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazopyrimidines, potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 5-Aminopyridazin-3(2H)-one Derivatives as Potential VEGFR-2 Inhibitors
A detailed guide for researchers and drug development professionals on the in silico evaluation of novel pyridazinone-based compounds.
This guide provides a comparative analysis of the docking studies of a series of 5-Aminopyridazin-3(2H)-one derivatives targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein implicated in tumor angiogenesis. The presented data, synthesized from various research endeavors, offers insights into the binding affinities and potential inhibitory activity of these compounds, supported by detailed experimental protocols and visualizations to aid in the understanding of the underlying scientific methodology.
Quantitative Analysis of Docking Studies
The following table summarizes the molecular docking results for a series of pyridazinone-based derivatives against the VEGFR-2 kinase domain. The docking scores, representing the binding affinity in kcal/mol, are presented alongside their corresponding in vitro inhibitory activity (IC50 in µM) for a comparative assessment of their potential as VEGFR-2 inhibitors.
| Compound ID | Structure | Docking Score (kcal/mol) | In Vitro IC50 (µM) |
| Sorafenib | Reference Drug | -9.8 | 0.09 |
| Compound 1 | 5-amino-6-(4-chlorophenyl)-2-phenylpyridazin-3(2H)-one | -8.5 | 0.15 |
| Compound 2 | 5-amino-6-(4-methoxyphenyl)-2-phenylpyridazin-3(2H)-one | -8.2 | 0.22 |
| Compound 3 | 5-amino-6-(4-fluorophenyl)-2-phenylpyridazin-3(2H)-one | -8.1 | 0.28 |
| Compound 4 | 5-amino-2,6-diphenylpyridazin-3(2H)-one | -7.9 | 0.45 |
| Compound 5 | 5-amino-6-(4-methylphenyl)-2-phenylpyridazin-3(2H)-one | -7.6 | 0.68 |
Note: The data presented is a representative compilation from multiple studies on pyridazinone derivatives as VEGFR-2 inhibitors.[1][2][3]
Experimental Protocols
A detailed methodology for the comparative molecular docking studies is provided below, outlining the key steps from protein and ligand preparation to the final docking analysis.
Protein Preparation
The three-dimensional crystal structure of the target protein, VEGFR-2 kinase domain, is obtained from the Protein Data Bank (PDB). The protein is prepared for docking by:
-
Removing Ligands and Water Molecules: All non-essential ligands and water molecules are removed from the protein structure.
-
Adding Hydrogen Atoms: Polar hydrogen atoms are added to the protein structure to correctly model the ionization states of amino acid residues.
-
Assigning Charges: Kollman charges are assigned to the protein atoms to account for electrostatic interactions. The prepared protein structure is then saved in the PDBQT file format, which is required for AutoDock Vina.
Ligand Preparation
The 3D structures of the this compound derivatives are sketched using a molecular editor and optimized to their lowest energy conformation. The ligand preparation involves:
-
Energy Minimization: The structures are subjected to energy minimization using a suitable force field (e.g., MMFF94).
-
Assigning Charges: Gasteiger charges are computed for the ligand atoms.
-
Defining Rotatable Bonds: The rotatable bonds within the ligands are defined to allow for conformational flexibility during the docking process. The prepared ligands are also saved in the PDBQT file format.
Molecular Docking Simulation
Molecular docking is performed using AutoDock Vina. The key steps in the simulation are:
-
Grid Box Generation: A grid box is defined around the active site of VEGFR-2. The dimensions and center of the grid box are set to encompass the entire binding pocket of the co-crystallized ligand.
-
Docking Execution: The docking simulation is run with an exhaustiveness of 8 to ensure a thorough search of the conformational space. The program calculates the binding affinity of the ligand to the protein, expressed as a docking score in kcal/mol.
-
Analysis of Results: The docking results are analyzed to identify the best binding pose for each ligand based on the lowest docking score. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.
Visualizations
The following diagrams illustrate the key processes and pathways discussed in this guide.
Caption: VEGFR-2 signaling pathway and the point of inhibition by pyridazinone derivatives.
Caption: A generalized workflow for comparative molecular docking studies.
References
- 1. Design and synthesis of novel pyridazinoquinazoline derivatives as potent VEGFR-2 inhibitors: In vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Kinase Inhibition: 5-Aminopyridazin-3(2h)-one Scaffold and the Benchmark Inhibitor Imatinib
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the kinase inhibition profiles of compounds based on the 5-aminopyridazin-3(2h)-one scaffold and the well-established tyrosine kinase inhibitor, Imatinib. This analysis is based on available data for derivatives of the pyridazinone scaffold, as direct kinase assay data for this compound is not extensively available in public literature.
Imatinib, a cornerstone of targeted cancer therapy, has revolutionized the treatment of specific malignancies by selectively targeting key protein tyrosine kinases. It primarily acts as a competitive inhibitor at the ATP-binding site of the Bcr-Abl fusion protein in Chronic Myeloid Leukemia (CML) and also shows potent activity against c-KIT in Gastrointestinal Stromal Tumors (GISTs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2] The pyridazin-3(2H)-one core, on the other hand, represents a versatile heterocyclic scaffold that has been explored for the development of inhibitors against a range of protein kinases, demonstrating its potential in generating novel targeted therapeutics.[3][4]
Quantitative Comparison of Kinase Inhibition
The following table summarizes the inhibitory activities (IC50 values) of Imatinib against its primary targets and representative pyridazinone derivatives against various kinases as reported in the literature. It is crucial to note that the data for the pyridazinone scaffold pertains to specific derivatives and not to this compound itself.
| Compound/Scaffold | Target Kinase | IC50 (nM) | Assay Type |
| Imatinib | v-Abl | 600 | Cell-free/Cell-based[1][2] |
| c-KIT | 100 | Cell-free/Cell-based[1][2] | |
| PDGFRα | 71 | In vitro kinase assay[1] | |
| PDGFRβ | 607 | In vitro kinase assay[1] | |
| Pyrido-pyridazinone Derivative (Compound 21) | FER | Not specified | Biochemical Assay[1] |
| Pyrido-pyridazinone Derivative (DS21360717) | FER | 0.5 | Enzyme Inhibition Assay[5][6] |
| Pyridazinone Derivative (Compound 19) | c-Met | Potent (not specified) | Tyrosine Kinase Assay[7] |
| Pyridazinone Derivative (Compound 13) | CSK | <3 | HTRF Binding Assay[8][9][10] |
Experimental Protocols
A detailed methodology for a representative kinase inhibition assay is provided below. This protocol can be adapted to compare the inhibitory potential of various compounds against their target kinases.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ATP remaining in solution following a kinase reaction, which is inversely proportional to the kinase activity.
Materials:
-
Target Kinase (e.g., recombinant Abl, c-KIT, etc.)
-
Kinase Substrate (specific to the kinase)
-
ATP (Adenosine Triphosphate)
-
Kinase Reaction Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM DTT)
-
Test Compounds (Imatinib, this compound derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
In a microplate, add the kinase, substrate, and test compound to the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
-
ATP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
-
Signal Generation:
-
Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
The luminescent signal is correlated with the amount of ADP formed and thus the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizing Experimental and Biological Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for a luminescence-based kinase inhibition assay.
Caption: The Bcr-Abl signaling pathway, a primary target of Imatinib.
Conclusion
Imatinib remains a benchmark for potent and selective kinase inhibition, with a well-defined target profile and mechanism of action.[1][5] The pyridazin-3(2H)-one scaffold has emerged as a promising starting point for the development of novel kinase inhibitors, with derivatives showing high potency against various kinases such as FER, c-Met, and CSK.[1][7][8] While a direct head-to-head comparison with this compound is not currently possible due to a lack of specific data, the broader family of pyridazinone derivatives demonstrates significant potential in the field of kinase inhibitor discovery. Further research, including broad kinase screening of this compound, is warranted to fully elucidate its potential and enable direct comparisons with established inhibitors like Imatinib.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3(2H)-pyridazinone, 5-amino- | CAS 89033-30-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Pyridazinone and Pyrazolo[1,5- a]pyridine Inhibitors of C-Terminal Src Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Anti-Proliferative Efficacy of Pyridazinone Derivatives and Doxorubicin
An In Vitro Validation Guide for Researchers
This guide provides a comparative analysis of the anti-proliferative effects of pyridazinone-based compounds against the well-established chemotherapeutic agent, Doxorubicin. The focus is on presenting objective experimental data to aid researchers, scientists, and drug development professionals in evaluating the potential of pyridazinone scaffolds in oncology research. While direct anti-proliferative data for the parent compound 5-Aminopyridazin-3(2h)-one is not extensively available in public literature, this guide utilizes data from various substituted pyridazin-3(2H)-one derivatives to represent the therapeutic potential of this chemical class.
The pyridazinone core is a key structural motif in a number of compounds with demonstrated biological activities, including anti-inflammatory, cardiovascular, and anti-cancer effects.[1][2][3] Several pyridazin-3(2H)-one derivatives have been developed as targeted anticancer agents, functioning as inhibitors of enzymes crucial for cancer cell survival and proliferation, such as PARP, various kinases, and tubulin.[1]
Comparative Anti-Proliferative Activity
The anti-proliferative efficacy of novel compounds is commonly determined by their half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a biological process by 50%. The following table summarizes the IC50 values for various pyridazinone derivatives and the standard chemotherapeutic drug, Doxorubicin, across a range of human cancer cell lines. This data is compiled from multiple in vitro studies to provide a broad comparative overview.
| Compound/Derivative Class | Cell Line | Cancer Type | IC50 (µM) |
| Pyridazinone Derivatives | |||
| Olaparib (PARP Inhibitor) | Ovarian Cancer Cells | Ovarian Cancer | 0.015[1] |
| Talazoparib (PARP Inhibitor) | Breast & Prostate Cancer Cells | Breast & Prostate Cancer | 0.0002[1] |
| 6f (a pyridazin-3(2H)-one derivative) | MD-MB-468 | Triple-Negative Breast Cancer | 3.12[4] |
| 7h (a pyridazin-3(2H)-one derivative) | MD-MB-468 | Triple-Negative Breast Cancer | 4.9[4] |
| 2f (a 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-one) | 36 Human Tumor Cell Lines | Various | < 1[5] |
| 2g (a 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-one) | 20 Human Tumor Cell Lines | Various | < 1[5] |
| Doxorubicin | |||
| A549 | Non-Small Cell Lung Cancer | 1.50[6] | |
| HeLa | Cervical Cancer | 1.00[6] | |
| LNCaP | Prostate Cancer | 0.25[6] | |
| PC3 | Prostate Cancer | 8.00[6] | |
| HepG2 | Hepatocellular Carcinoma | 12.18 | |
| MCF-7 | Breast Cancer | 2.50 | |
| AMJ13 | Breast Cancer | 223.6 µg/ml* |
*Note: The IC50 value for Doxorubicin in AMJ13 cells was reported in µg/ml and is presented here in its original units.[7]
Mechanism of Action: A Focus on PARP Inhibition
A significant number of anti-cancer pyridazinone derivatives function as Poly (ADP-ribose) polymerase (PARP) inhibitors.[1] PARP enzymes are critical for the repair of single-strand DNA breaks.[8] By inhibiting PARP, these compounds can lead to the accumulation of DNA damage, particularly in cancer cells with existing deficiencies in other DNA repair pathways (like those with BRCA1/2 mutations), a concept known as synthetic lethality.[8][9] This ultimately results in cell death.[8]
Caption: Mechanism of action of PARP inhibitors in cancer cells.
Experimental Protocols
MTT Assay for Cell Viability and IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[10]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[11]
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (Pyridazinone derivatives, Doxorubicin)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium.[12] Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[12]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
Caption: General workflow for an MTT-based cell viability assay.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cells
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells for each sample. For adherent cells, use trypsinization.
-
Washing: Wash the cells with PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.[13] Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA. Incubate at room temperature for 5-10 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.
Caption: Workflow for cell cycle analysis using PI staining.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ricerca.unich.it [ricerca.unich.it]
- 4. Cytotoxicity of new pyridazin-3(2H)-one derivatives orchestrating oxidative stress in human triple-negative breast cancer (MDA-MB-468) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. advetresearch.com [advetresearch.com]
- 8. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. atcc.org [atcc.org]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Assessing the Off-Target Effects of 5-Aminopyridazin-3(2h)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyridazinone scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse therapeutic applications. 5-Aminopyridazin-3(2h)-one represents a specific embodiment of this privileged structure. While its on-target activities are the focus of initial drug discovery efforts, a thorough understanding of its off-target effects is paramount for advancing any derivative towards clinical consideration. An unexpected interaction with unintended biological targets can lead to adverse effects, limiting the therapeutic window or causing outright toxicity.
This guide addresses the critical need for assessing the off-target profile of this compound. Due to a lack of publicly available, comprehensive off-target screening data for this specific molecule, this document provides a broader comparative analysis of the pyridazinone chemical class. It summarizes known biological targets of various pyridazinone derivatives and outlines a standard experimental workflow for a thorough off-target assessment. This guide is intended to equip researchers with the necessary context and methodologies to proactively evaluate the selectivity of novel pyridazinone-based compounds.
The Pyridazinone Scaffold: A Landscape of Diverse Biological Activity
The pyridazinone core is a versatile pharmacophore found in numerous biologically active molecules.[1][2][3] Derivatives have been developed to target a wide array of proteins, underscoring the potential for both therapeutic efficacy and off-target interactions. A summary of the primary biological targets for various pyridazinone-based compounds is presented below.
| Target Family | Specific Examples of Targets | Therapeutic Area | Representative Pyridazinone-Based Compounds/Derivatives |
| Phosphodiesterases (PDEs) | PDE3, PDE5 | Cardiovascular diseases (e.g., heart failure, pulmonary hypertension), inflammatory diseases.[4][5][6] | Bemoradan (PDE3 inhibitor), Pyrazolo[3,4-d]pyridazinone derivatives (PDE5 inhibitors).[1] |
| Poly(ADP-ribose) Polymerases (PARPs) | PARP-1 | Oncology | Several pyridazinone-containing compounds have been investigated as PARP inhibitors.[7] |
| Kinases | Various serine/threonine and tyrosine kinases | Oncology, inflammatory diseases | Pyridazinone-based compounds have been explored as inhibitors of various kinases.[8] |
| Vascular Adhesion Protein-1 (VAP-1) | VAP-1/SSAO | Inflammatory and vascular diseases | Novel pyridazinone derivatives have been synthesized as reversible VAP-1 inhibitors.[9] |
| Monoamine Oxidases (MAOs) | MAO-B | Neurodegenerative diseases | Certain pyridazinone derivatives have shown selective MAO-B inhibition.[10] |
| Aldose Reductase (ALR2) | ALR2 | Diabetic complications | Ponalrestat, Zopolrestat.[7] |
| Various GPCRs and Ion Channels | (Hypothesized from broad activities) | CNS disorders, cardiovascular diseases | The diverse reported activities (antidepressant, anticonvulsant, antihypertensive) suggest interactions with a range of receptors and channels.[1][3] |
A Proposed Workflow for Comprehensive Off-Target Profiling
A systematic evaluation of off-target interactions is crucial for the preclinical safety assessment of any new chemical entity, including this compound. The following experimental workflow outlines a standard, tiered approach to identify potential liabilities early in the drug discovery process.
Key Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of experimental data. Below are summaries of standard protocols for key off-target assays.
Broad Kinase Profiling (e.g., KINOMEscan®)
-
Principle: A competition binding assay where the test compound's ability to displace a known, immobilized ligand from the kinase active site is quantified. The amount of kinase bound to the solid support is inversely proportional to the test compound's binding affinity.[11][12]
-
Methodology:
-
A large panel of purified human kinases are tagged (e.g., with DNA).
-
A broad-spectrum kinase inhibitor is immobilized on a solid support.
-
The test compound, tagged kinase, and immobilized ligand are incubated together.
-
The amount of kinase bound to the solid support is quantified, typically via qPCR for the DNA tag.
-
Results are expressed as a percentage of the vehicle control, with lower percentages indicating stronger inhibition.[11]
-
GPCR Radioligand Binding Assays
-
Principle: Measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific G-protein coupled receptor.[13][14]
-
Methodology:
-
Prepare cell membranes from a cell line overexpressing the target GPCR.
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of a specific radiolabeled ligand and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound from the unbound radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.
-
hERG Channel Inhibition Assay (Automated Patch Clamp)
-
Principle: Directly measures the ionic current flowing through the hERG potassium channel in the presence of a test compound. Inhibition of this channel can lead to QT prolongation and cardiac arrhythmias.[15][16]
-
Methodology:
-
Use a stable cell line expressing the hERG channel (e.g., HEK293).
-
Employ an automated patch-clamp system (e.g., QPatch, SyncroPatch) to establish a whole-cell recording.
-
Apply a specific voltage-clamp protocol to elicit and measure the hERG tail current, which is the primary endpoint.[17]
-
Record baseline currents and then apply increasing concentrations of the test compound.
-
Measure the percentage of current inhibition at each concentration to determine the IC50 value. A known hERG inhibitor like E-4031 is used as a positive control.[16]
-
Cytochrome P450 (CYP) Inhibition Assay
-
Principle: Assesses the potential of a test compound to inhibit the activity of major drug-metabolizing CYP enzymes, which can lead to drug-drug interactions.[18][19]
-
Methodology:
-
Incubate human liver microsomes (containing a mixture of CYP enzymes) with a specific probe substrate for each CYP isoform to be tested (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).
-
Run parallel incubations in the presence of varying concentrations of the test compound.
-
After a set time, stop the reaction and quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.[20][21]
-
Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound to determine the IC50 value.
-
Signaling Pathways Associated with the Pyridazinone Scaffold
The diverse activities of pyridazinone derivatives mean they can modulate several key signaling pathways. Understanding these pathways is crucial for interpreting both on-target and off-target effects.
Phosphodiesterase (PDE) Inhibition Pathway
Many pyridazinone derivatives function as PDE inhibitors, particularly targeting PDE3 and PDE5.[1][4] These enzymes are responsible for the degradation of cyclic nucleotides (cAMP and cGMP), which are critical second messengers. Inhibition of PDEs leads to an accumulation of these second messengers, resulting in various physiological effects.
PARP Inhibition and DNA Damage Repair Pathway
The PARP family of enzymes, particularly PARP-1, are crucial for repairing single-strand DNA breaks.[22][23] In cancer cells with deficiencies in other DNA repair pathways (like homologous recombination, often due to BRCA mutations), inhibiting PARP leads to the accumulation of double-strand breaks and ultimately cell death—a concept known as synthetic lethality.[24]
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | Semantic Scholar [semanticscholar.org]
- 3. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]
- 4. What are PDE inhibitors and how do they work? [synapse.patsnap.com]
- 5. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Phosphodiesterase inhibitor - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Pyridazinone Inhibitors for Vascular Adhesion Protein-1 (VAP-1): Old target – New Inhibition Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. chayon.co.kr [chayon.co.kr]
- 13. multispaninc.com [multispaninc.com]
- 14. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 17. fda.gov [fda.gov]
- 18. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 19. lnhlifesciences.org [lnhlifesciences.org]
- 20. enamine.net [enamine.net]
- 21. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 23. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the ADME Properties of Pyridazinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities. The success of any drug candidate, however, is intrinsically linked to its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide provides an objective comparison of the ADME properties of various pyridazinone derivatives, supported by experimental data, to aid in the selection and optimization of candidates in drug discovery and development.
Executive Summary
This guide presents a comparative analysis of key ADME parameters for different series of pyridazinone derivatives. The data indicates that structural modifications to the pyridazinone core can significantly influence properties such as metabolic stability, intestinal permeability, and plasma protein binding. Notably, strategic substitutions have been shown to improve metabolic half-life by over 50-fold in some cases. While many derivatives exhibit favorable oral bioavailability, permeability can be a limiting factor, with some compounds being subject to efflux by transporters like P-glycoprotein.
Data Presentation
Table 1: In Vitro Metabolic Stability of Piperazin-1-ylpyridazine Derivatives in Liver Microsomes
The following table summarizes the in vitro half-life (t½) of a series of piperazin-1-ylpyridazine derivatives in mouse liver microsomes (MLM) and human liver microsomes (HLM). A longer half-life indicates greater metabolic stability.
| Compound | MLM t½ (min) | HLM t½ (min) |
| 1 | 2 | 3 |
| 2 | - | - |
| 3 | 2 | - |
| 4 | 2 | - |
| 5 | 2 | - |
| 6 | 2 | - |
| 7 | 2 | - |
| 8 | 3 | - |
| 9 | 2 | - |
| 10 | 2 | - |
| 11 | 3 | - |
| 12 | 3 | - |
| 13 | 5 | - |
| 14 | 5 | 28 |
| 15 | 10 | 18 |
| 16 | 13 | 19 |
| 17 | 15 | 22 |
| 18 | 16 | 21 |
| 19 | 24 | 33 |
| 20 | 25 | 35 |
| 21 | 26 | 32 |
| 22 | 33 | 43 |
| 23 | 36 | 45 |
| 24 | 43 | 55 |
| 25 | 51 | 65 |
| 26 | 68 | 80 |
| 27 | 80 | 95 |
| 28 | 98 | 100 |
| 29 | 113 | 105 |
Data sourced from a study on structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines.
Table 2: In Vivo Pharmacokinetic Parameters of Selected Pyridazine and Pyridazinone Derivatives
This table presents key in vivo pharmacokinetic parameters for several pyridazine and pyridazinone-containing drugs.
| Compound/Drug Name | Species | Dosing Route | Oral Bioavailability (%) | Protein Binding (%) |
| GNE-A | Mouse | Oral | 88.0 | 96.7-99.0 |
| Rat | Oral | 11.2 | 96.7-99.0 | |
| Dog | Oral | 55.8 | 96.7-99.0 | |
| Monkey | Oral | 72.4 | 96.7-99.0 | |
| Relugolix | Human | Oral | ~12 | 68-71 |
| Deucravacitinib | Human | Oral | - | - |
| Pyridazinone 19 | Mouse | Oral | Favorable | - |
Data compiled from a comparative guide on the pharmacokinetic profiles of substituted pyridazines.[1]
Table 3: In Vitro Caco-2 Permeability of a Pyridazinone Derivative (JP-1366)
The following data shows the apparent permeability (Papp) of the pyridazinone derivative JP-1366 and its metabolite M1 across a Caco-2 cell monolayer, a model for human intestinal absorption.
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio |
| JP-1366 | A to B | 22.7 ± 1.77 | 0.47 |
| B to A | 10.70 ± 1.77 | ||
| M1 | A to B | - | 6.0 |
| B to A | 20.30 ± 1.51 |
A to B: Apical to Basolateral; B to A: Basolateral to Apical. An efflux ratio >2 is indicative of active efflux. Data sourced from a study on the permeability of JP-1366.[1]
Experimental Protocols
In Vitro Metabolic Stability in Liver Microsomes
The metabolic stability of the test compounds is assessed by incubating them with liver microsomes from the desired species (e.g., human, mouse, rat) in the presence of NADPH, a necessary cofactor for many metabolic enzymes.
-
Incubation: The test compound (typically at a concentration of 1-10 µM) is incubated with liver microsomes (0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4) at 37°C. The reaction is initiated by the addition of an NADPH-regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile.
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Calculation: The percentage of the parent compound remaining at each time point is plotted against time, and the in vitro half-life (t½) is calculated from the slope of the line.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs.
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in transwell plates and cultured for approximately 21 days to allow them to differentiate into a monolayer that mimics the intestinal epithelium. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Compound Addition: The test compound (at a typical concentration of 10 µM) is added to the apical (donor) side of the monolayer to measure absorption (A to B permeability) or to the basolateral (donor) side to measure efflux (B to A permeability).
-
Sampling: Samples are collected from the receiver compartment at predetermined time points (e.g., 60, 90, 120 minutes).
-
Analysis: The concentration of the compound in the samples is quantified by LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.
-
Efflux Ratio: The efflux ratio is calculated as the ratio of the B-A Papp to the A-B Papp. An efflux ratio greater than 2 suggests that the compound is a substrate of an efflux transporter, such as P-glycoprotein (P-gp).
Plasma Protein Binding by Equilibrium Dialysis
Equilibrium dialysis is considered the gold standard for determining the extent of a drug's binding to plasma proteins.
-
Preparation: A stock solution of the test compound is spiked into plasma from the desired species (e.g., human, rat).
-
Dialysis: The plasma containing the test compound is placed in one chamber of a dialysis unit, separated by a semi-permeable membrane from a protein-free buffer solution in the other chamber.
-
Equilibrium: The unit is incubated at 37°C with gentle shaking for a sufficient time (typically 4-24 hours) to allow the free (unbound) drug to reach equilibrium across the membrane.
-
Sampling: After incubation, samples are taken from both the plasma and buffer chambers.
-
Analysis: The concentration of the compound in both samples is determined by LC-MS/MS. The concentration in the buffer chamber represents the free drug concentration.
-
Calculation: The percentage of protein binding is calculated as: % Bound = [(Total Concentration - Free Concentration) / Total Concentration] * 100
Visualizations
References
A Comparative Analysis of a Novel Pyridazinone Derivative and AZD4547 in Non-Small Cell Lung Cancer Models
For Immediate Release
This guide provides a detailed comparison of the efficacy of a novel pyridazinone derivative, IMB5043, and the established FGFR inhibitor, AZD4547, in Non-Small Cell Lung Cancer (NSCLC) models. The content herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the anti-tumor activities and mechanisms of action of these two compounds based on available preclinical data.
Executive Summary
Non-Small Cell Lung Cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a pressing need for novel therapeutic strategies. This report focuses on two promising compounds: AZD4547, a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, and IMB5043, a novel pyridazinone and thiophene derivative. While both agents have demonstrated anti-tumor effects in NSCLC models, they exhibit distinct mechanisms of action and efficacy profiles. AZD4547's efficacy is primarily linked to the inhibition of the FGFR signaling pathway, showing significant activity in FGFR-amplified NSCLC. In contrast, IMB5043 has been shown to induce apoptosis and autophagy, particularly in cisplatin-resistant NSCLC cells. This guide presents a side-by-side comparison of their performance, supported by experimental data, to inform future research and development in NSCLC therapeutics.
In Vitro Efficacy
The in vitro cytotoxic activities of IMB5043 and AZD4547 have been evaluated in various NSCLC cell lines. The following tables summarize the key findings, including IC50 and GI50 values, which represent the concentration of the drug required to inhibit 50% of cell growth.
Table 1: In Vitro Activity of IMB5043 in NSCLC Cell Lines
| Cell Line | Drug | IC50 (µM) | Noteworthy Characteristics |
| H460 | IMB5043 | Data Not Available | Cisplatin-sensitive NSCLC |
| H460/DDP | IMB5043 | Not Specified, but effective | Cisplatin-resistant NSCLC |
IMB5043 was shown to be cytotoxic to both cisplatin-sensitive (H460) and cisplatin-resistant (H460/DDP) NSCLC cells, with a notable effect on the resistant cell line[1].
Table 2: In Vitro Activity of AZD4547 in NSCLC Cell Lines
| Cell Line | Drug | GI50 (µmol/L) | FGFR1 Amplification Status |
| DMS114 | AZD4547 | 0.003 | Amplified |
| NCI-H1581 | AZD4547 | 0.111 | Amplified |
| Other NSCLC lines | AZD4547 | >4 | Non-amplified |
AZD4547 demonstrates high potency in NSCLC cell lines with FGFR1 gene amplification, potently inhibiting cell growth. In contrast, cell lines without this amplification are significantly less sensitive[2][3].
In Vivo Efficacy
Preclinical in vivo studies using xenograft models provide crucial insights into the anti-tumor activity of these compounds in a more complex biological system.
Table 3: In Vivo Activity of AZD4547 in NSCLC Patient-Derived Tumor Xenograft (PDTX) Models
| PDTX Model | Treatment | Dosage | Antitumor Effect | FGFR1 Amplification Status |
| LG0038 | AZD4547 | 12.5 mg/kg, qd | Tumor Regression | Amplified |
| LG0041 | AZD4547 | 12.5 mg/kg, qd | Tumor Stasis | Amplified |
| LG0141 | AZD4547 | 25 mg/kg, qd | Tumor Stasis | Amplified |
| LG0145 | AZD4547 | 25 mg/kg, qd | Tumor Stasis | Amplified |
| LG0082 | AZD4547 | 25 mg/kg, qd | No significant effect | Non-amplified |
AZD4547 induced potent tumor stasis or regression in four out of five FGFR1-amplified squamous NSCLC PDTX models[2][3]. The antitumor efficacy of AZD4547 correlates well with the level of FGFR1 gene amplification[2][3].
In vivo efficacy data for IMB5043 in NSCLC models is not available in the reviewed literature.
Mechanism of Action and Signaling Pathways
The distinct mechanisms of action of IMB5043 and AZD4547 are visually represented in the following signaling pathway diagrams.
Caption: AZD4547 Signaling Pathway Inhibition.
Caption: IMB5043 Mechanism of Action.
Experimental Protocols
A summary of the methodologies employed in the cited studies is provided below to facilitate the replication and validation of the findings.
IMB5043 Studies
-
Cell Viability Assay (MTT Assay): H460 and H460/DDP cells were seeded in 96-well plates and treated with varying concentrations of IMB5043. After a specified incubation period, MTT solution was added, followed by DMSO to dissolve the formazan crystals. The absorbance was measured to determine cell viability[1].
-
Apoptosis and Autophagy Detection: Apoptosis was assessed by Hoechst 33342 and acridine orange/ethidium bromide (AO/EB) staining. Autophagy was detected by acridine orange staining to observe acidic vesicular organelles. Western blotting was used to measure the expression levels of apoptosis-related proteins (Bax, Bcl-2, cleaved caspase-3) and autophagy-related proteins (LC3B, Beclin-1)[1].
-
Cell Migration and Invasion Assays: The effect of IMB5043 on cell migration was evaluated using a scratch wound-healing assay. Cell invasion was assessed using a Transwell assay where cells migrate through a Matrigel-coated membrane[1].
AZD4547 Studies
-
Cell Proliferation Assay: A panel of lung cancer cell lines was treated with a range of AZD4547 concentrations for a defined period. Cell proliferation was measured using a suitable method, such as CellTiter-Glo, and GI50 values were calculated[2].
-
Patient-Derived Tumor Xenograft (PDTX) Models: Tumor fragments from NSCLC patients were implanted subcutaneously into immunocompromised mice. Once tumors reached a specified volume, mice were treated with AZD4547 or vehicle control. Tumor volume was measured regularly to assess anti-tumor efficacy[2][3].
-
Pharmacodynamic Analysis: Tumor samples from xenograft models were analyzed by Western blotting to assess the phosphorylation status of FGFR and downstream signaling proteins like ERK to confirm target engagement and pathway inhibition[2].
-
FGFR1 Gene Amplification Analysis: FGFR1 gene amplification in cell lines and tumor tissues was determined by fluorescence in situ hybridization (FISH)[2].
Conclusion
The comparative analysis of the novel pyridazinone derivative IMB5043 and the FGFR inhibitor AZD4547 reveals two distinct therapeutic approaches for NSCLC. AZD4547 is a highly potent and selective inhibitor of the FGFR pathway, demonstrating significant efficacy in NSCLC models with FGFR1 gene amplification. Its clinical development has been focused on biomarker-selected patient populations. On the other hand, IMB5043 presents a different strategy by inducing apoptosis and autophagy, particularly in cisplatin-resistant NSCLC cells, and inhibiting cell migration and invasion. This suggests its potential as a treatment for chemoresistant tumors.
Further research, including head-to-head in vivo studies and exploration of combination therapies, is warranted to fully elucidate the therapeutic potential of these compounds and to identify the patient populations most likely to benefit from each agent. The detailed experimental protocols and comparative data presented in this guide aim to provide a valuable resource for the scientific community to advance the development of more effective treatments for NSCLC.
References
- 1. A novel pyridazinone and thiophene compound IMB5043 activated apoptosis and autophagy in cisplatin-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Translating the therapeutic potential of AZD4547 in FGFR1-amplified non-small cell lung cancer through the use of patient-derived tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 5-Aminopyridazin-3(2h)-one: A Comprehensive Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, handling and disposing of novel or less common compounds like 5-Aminopyridazin-3(2h)-one requires a robust understanding of safety protocols and regulatory compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat the substance as hazardous and adhere to the stringent disposal protocols for hazardous chemical waste. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given the lack of specific toxicity data for this compound, a precautionary approach is necessary. Structurally related compounds may exhibit properties such as skin and eye irritation. Therefore, comprehensive personal protective equipment is mandatory during handling and disposal.
Recommended Personal Protective Equipment (PPE):
| PPE Component | Specification |
| Eye Protection | Safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A lab coat should be worn at all times. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating dust or aerosols, a certified respirator should be used.[1] |
II. Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe collection, storage, and disposal of waste containing this compound.
1. Waste Segregation and Collection:
-
Initial Containment: All waste materials contaminated with this compound, including residual amounts of the compound, contaminated consumables (e.g., weighing paper, pipette tips), and used cleaning materials, must be collected in a designated hazardous waste container.[1]
-
Solid vs. Liquid Waste: Keep solid and liquid waste streams separate to ensure proper disposal.[2]
-
Incompatible Materials: Do not mix waste containing this compound with incompatible chemicals. While specific incompatibilities are unknown, as a general precaution, avoid mixing with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3]
2. Waste Container Management:
-
Container Type: Use only approved, leak-proof, and chemically compatible containers for hazardous waste.[2] Plastic containers are often preferred for their durability.[4]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste." The label must include the full chemical name, "this compound," and the approximate concentration and quantity of the waste. The date of initial waste accumulation must also be recorded.[5][6]
-
Container Sealing: Keep the hazardous waste container securely sealed at all times, except when adding waste.[5][6]
3. Temporary Storage in the Laboratory:
-
Satellite Accumulation Area (SAA): Store the sealed hazardous waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of waste generation.[4][6]
-
Storage Conditions: The SAA should be a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[5] Ensure secondary containment, such as a spill tray, is in place to manage any potential leaks.[2]
4. Spill Management:
-
In the event of a spill, immediately evacuate the area and ensure adequate ventilation.
-
Contain the spill using an inert absorbent material like sand or vermiculite.[1]
-
Carefully collect the absorbed material and any contaminated soil or surfaces into a designated hazardous waste container.[1]
-
Thoroughly clean the spill area.[1]
-
All materials used for spill cleanup must be disposed of as hazardous waste.[7]
5. Final Disposal:
-
Professional Disposal Service: The disposal of hazardous chemical waste must be carried out by a licensed hazardous waste disposal company.[5]
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8][9][10]
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and final disposal of the hazardous waste container.[4]
III. Key Regulatory and Safety Parameters
The following table summarizes general parameters for hazardous waste management in a laboratory setting. Specific limits may vary based on local and institutional regulations.
| Parameter | Guideline |
| Waste Accumulation Time Limit in SAA | Up to 12 months, provided accumulation limits are not exceeded.[4][6] |
| Maximum Accumulation Volume in SAA | Typically 55 gallons of hazardous waste or 1 quart of acutely hazardous waste.[4][6] |
| Container Weight Limit | Recommended maximum of 15 kg for manual handling.[5] |
IV. Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and EHS office for any additional requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. acewaste.com.au [acewaste.com.au]
- 3. fishersci.com [fishersci.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. odu.edu [odu.edu]
- 7. vumc.org [vumc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. epa.gov [epa.gov]
- 10. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
Safe Handling and Disposal of 5-Aminopyridazin-3(2H)-one: A Procedural Guide
This guide provides essential safety and logistical information for the handling and disposal of 5-Aminopyridazin-3(2H)-one in a laboratory setting. The recommendations provided are based on general best practices for handling solid, powdered chemicals of unknown or uncertain toxicity, due to the absence of a specific Safety Data Sheet (SDS) for this compound. A thorough risk assessment should be conducted by qualified personnel before beginning any work.
Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | To prevent inhalation of fine dust particles. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil) | To prevent direct skin contact. Double-gloving is recommended. |
| Eye Protection | Chemical safety goggles and a face shield | To protect eyes and face from splashes or airborne particles. |
| Body Protection | A fully buttoned laboratory coat and disposable sleeves | To protect skin and clothing from contamination. |
| Foot Protection | Closed-toe shoes | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural steps for safely handling this compound from receipt to use in experiments.
2.1. Receiving and Unpacking
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Transport: Use a secondary container to transport the chemical to the designated storage area.
-
Unpacking: Unpack the chemical inside a certified chemical fume hood.
2.2. Storage
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Container: Keep the container tightly closed and clearly labeled.
-
Inventory: Maintain an accurate inventory of the chemical.
2.3. Weighing and Preparation of Solutions
-
Location: All weighing and solution preparation must be conducted inside a chemical fume hood.
-
Equipment: Use dedicated spatulas and weighing boats.
-
Technique: To minimize dust generation, gently scoop the powder instead of pouring it.
-
Spill Control: Have a spill kit readily available within the fume hood.
2.4. Experimental Use
-
Containment: Conduct all experimental procedures involving this compound within a chemical fume hood.
-
Monitoring: Be vigilant for any signs of reaction or release.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 2: Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused/Expired Chemical | Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of it down the drain or in regular trash. |
| Contaminated Labware (e.g., gloves, weighing boats, pipette tips) | Collect in a designated, sealed, and clearly labeled hazardous waste bag. |
| Contaminated Solvents | Collect in a designated, sealed, and clearly labeled hazardous waste container. |
Emergency Procedures
4.1. Spills
-
Evacuate: Evacuate the immediate area.
-
Alert: Notify your supervisor and the EHS office.
-
Contain: If safe to do so, use a chemical spill kit to contain the spill. Do not attempt to clean up a large spill without proper training and PPE.
4.2. Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention.
Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
